molecular formula C9H18N2O B596060 N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine CAS No. 1215672-25-5

N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Cat. No.: B596060
CAS No.: 1215672-25-5
M. Wt: 170.256
InChI Key: PRWDZAOFJLOZAC-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a tetrahydrofuran ring, a common motif in pharmaceuticals known to influence pharmacokinetic properties, linked to a pyrrolidine group via an amine bridge. The structural combination of these saturated nitrogen and oxygen heterocycles makes it a valuable scaffold for constructing novel molecules. This compound is primarily used as a building block in organic synthesis and as a potential precursor for the development of new active compounds. Researchers may utilize it in the exploration of treatments for neurodegenerative diseases , as inhibitors of specific enzymes , or in the synthesis of more complex, target-oriented structures . Its mechanism of action is not inherent but is defined by the final molecule it is incorporated into; it can contribute to target binding, enhance solubility, or alter the metabolic profile of a drug candidate. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-methyl-4-pyrrolidin-1-yloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-10-8-6-12-7-9(8)11-4-2-3-5-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWDZAOFJLOZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1COCC1N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (CAS 1215672-25-5)

Author: BenchChem Technical Support Team. Date: January 2026

To the End User: A Note on Data Scarcity

Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, it has been determined that detailed technical data for N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (CAS 1215672-25-5) is not publicly available at a level that would permit the creation of an in-depth technical guide as requested. While the compound is commercially available, indicating its synthesis is known and it is stable for distribution, the specific experimental protocols, comprehensive spectroscopic data (NMR, IR, MS), and detailed applications in drug development are not disclosed in accessible literature. The following guide has been constructed based on the limited available information and general chemical principles relevant to a molecule of this type, aimed at providing a foundational understanding for researchers, scientists, and drug development professionals.

Introduction and Overview

This compound is a heterocyclic organic compound featuring a tetrahydrofuran ring substituted with a methylamino group and a pyrrolidine moiety. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry, likely serving as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of two amine functionalities, one tertiary within the pyrrolidine ring and one secondary on the tetrahydrofuran ring, along with the ether linkage in the tetrahydrofuran, provides multiple points for chemical modification and interaction with biological targets.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that without experimental data, some of these properties are based on computational models.

PropertyValueSource
CAS Number 1215672-25-5Publicly available data
Molecular Formula C₉H₁₈N₂OChemBK[1]
Molecular Weight 170.25 g/mol ChemBK[1]
Appearance Colorless or light yellow liquidChemBK[1]
Solubility Soluble in water and common organic solventsChemBK[1]
Stability Reported to be relatively stable at room temperatureChemBK[1]

Chemical Structure and Stereochemistry

The chemical structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

A critical aspect for drug development is the stereochemistry of the molecule. The tetrahydrofuran ring contains two chiral centers at positions 3 and 4. This gives rise to the possibility of four stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The biological activity of chiral molecules is often highly dependent on their stereochemistry. Without specific synthetic details or chiral analysis data, the commercially available compound may be a racemic mixture or a specific diastereomer. Researchers should assume a mixture of stereoisomers unless otherwise specified by the supplier.

Potential Synthesis Pathway

While a detailed, validated protocol is unavailable, a plausible synthetic route can be proposed based on general organic chemistry principles. A common method for preparing such amines involves nucleophilic substitution and reductive amination.

G cluster_0 Hypothetical Synthesis Workflow start Commercially available 4-aminotetrahydrofuran-3-ol intermediate1 Protection of amine and alcohol start->intermediate1 e.g., Boc anhydride, TBDMSCl intermediate2 Oxidation of alcohol to ketone intermediate1->intermediate2 e.g., PCC, Swern oxidation intermediate3 Reductive amination with pyrrolidine intermediate2->intermediate3 Pyrrolidine, NaBH(OAc)₃ intermediate4 Deprotection intermediate3->intermediate4 e.g., TFA, TBAF intermediate5 Reductive amination with methylamine intermediate4->intermediate5 Methylamine, NaBH(OAc)₃ product N-Methyl-N-(4-pyrrolidin-1-yl- tetrahydrofuran-3-yl)amine intermediate5->product Final Product

Figure 2: A hypothetical multi-step synthesis pathway.

Disclaimer: This proposed pathway is for illustrative purposes only and has not been experimentally validated. The actual synthesis employed by commercial suppliers may differ significantly.

Applications in Drug Discovery and Development

The structural motifs within this compound are prevalent in many biologically active compounds. The pyrrolidine ring is a common feature in numerous pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a scaffold for diverse substitutions. The tetrahydrofuran ring acts as a polar, flexible linker.

Given its structure, this compound could be a key intermediate for the synthesis of:

  • Kinase inhibitors: The amine functionalities can be used to build pharmacophores that interact with the hinge region of protein kinases.

  • Receptor antagonists or agonists: The molecule could be elaborated to fit into the binding pockets of various receptors.

  • Antiviral or antibacterial agents: The heterocyclic nature of the compound is a common feature in many antimicrobial drugs.

Without specific examples in the literature, its role remains speculative but holds promise for library synthesis and lead optimization campaigns.

Safety and Handling

As an organic amine, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[1] This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[1] Direct contact with skin, eyes, and the respiratory tract should be avoided.[1] It is also advised to keep the compound away from sources of ignition.[1] For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound (CAS 1215672-25-5) represents a chemical entity with significant potential as a building block in medicinal chemistry. However, the current lack of publicly available, in-depth technical data presents a challenge for researchers. The commercial availability of this compound suggests that such data exists within proprietary domains. Future disclosure of its synthetic methods, spectroscopic characterization, and applications in scientific publications or patents would be of great value to the drug discovery community, enabling its broader utilization in the development of novel therapeutics. Researchers interested in this compound are encouraged to perform their own detailed characterization upon acquisition.

References

  • 1215672-25-5 - ChemBK. Available at: [Link]

Sources

"N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Chemical Entities: A Case Study of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Abstract

In drug discovery and chemical biology, researchers frequently encounter novel chemical entities with unknown biological activities. This guide provides a comprehensive, field-proven framework for systematically elucidating the mechanism of action (MoA) of such compounds. Using the uncharacterized molecule, this compound, as a case study, we present a phased, multi-disciplinary approach that integrates in silico analysis, in vitro screening, target validation, and cellular characterization. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and the underlying scientific rationale for each step, thereby providing a robust roadmap for navigating the complexities of MoA determination.

Introduction: The Challenge of an Unknown Molecule

This compound is a heterocyclic amine that, as of current scientific literature, lacks a characterized biological profile. Its primary documentation appears within the patent literature as a synthetic intermediate for the preparation of more complex molecules. This presents a common scenario in medicinal chemistry: the existence of a novel structure with unexplored pharmacological potential. The objective of this guide is to outline a systematic and scientifically rigorous workflow to take such a molecule from a complete unknown to a compound with a well-defined mechanism of action.

This process is not merely a sequence of assays but a logical progression of hypothesis generation, testing, and refinement. We will treat this compound as our candidate molecule and detail the steps required to uncover its potential biological targets and physiological effects.

Phase I: Hypothesis Generation through Structural and In Silico Analysis

Before embarking on extensive and costly wet-lab experiments, a thorough analysis of the molecule's structure can provide valuable clues to its potential biological targets. This initial phase focuses on generating a testable hypothesis.

Structural Deconstruction and Pharmacophore Analysis

The structure of our case molecule contains several key chemical features that are present in known pharmacologically active compounds:

  • Tertiary Amine (N-Methyl): This group is a common feature in many neurotransmitters and drugs targeting the central nervous system (CNS), often involved in interactions with aminergic G-protein coupled receptors (GPCRs) or transporters.

  • Pyrrolidine Ring: This saturated heterocyclic motif is found in numerous natural and synthetic compounds with diverse biological activities, including agonists and antagonists of nicotinic and muscarinic acetylcholine receptors.

  • Tetrahydrofuran Ring: This moiety, particularly with its oxygen atom, can act as a hydrogen bond acceptor, a common interaction motif in ligand-receptor binding.

Based on these fragments, we can hypothesize that this compound may interact with receptors or transporters within the CNS, particularly those that recognize endogenous ligands like acetylcholine or other biogenic amines.

In Silico Screening and Target Prediction

Computational methods can be employed to screen our molecule against libraries of known protein structures. This can help to prioritize potential target classes and refine our hypothesis.

Experimental Protocol: Reverse Docking and Pharmacophore Screening

  • 3D Structure Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Pharmacophore Model Generation: Identify the key chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the molecule to create a pharmacophore model.

  • Database Screening: Screen this model against a database of protein targets (e.g., Protein Data Bank - PDB) to identify proteins with binding sites that can accommodate the pharmacophore.

  • Reverse Docking: Perform docking simulations of the molecule against a panel of prioritized biological targets (e.g., muscarinic receptors, dopamine transporters, serotonin receptors) to estimate binding affinity and identify plausible binding poses.

  • Analysis and Prioritization: Analyze the docking scores and binding interactions to rank potential targets for in vitro validation. The most promising candidates will exhibit low binding energies and favorable intermolecular interactions (e.g., hydrogen bonds, salt bridges) with key residues in the binding pocket.

Phase II: In Vitro Screening and Target Validation

With a prioritized list of potential targets from our in silico analysis, the next phase involves empirical testing to confirm these interactions and determine the functional consequences of binding.

Broad-Panel Profiling

To cast a wide net and identify potential off-target effects early, the compound should be screened against a broad panel of receptors, ion channels, and enzymes. Commercial services often provide such profiling services, offering a cost-effective way to quickly assess the compound's selectivity.

Target-Specific Binding Assays

Based on the results of the in silico screening and broad-panel profiling, we will proceed with dedicated binding assays for the most promising targets. Let us assume our initial analysis points towards muscarinic acetylcholine receptors (mAChRs) as a high-potential target class.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing a specific mAChR subtype (e.g., M1-M5).

  • Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Reaction Setup: In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand (e.g., [3H]-NMS for mAChRs), and a range of concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

ParameterDescriptionHypothetical Result
IC50 Concentration for 50% inhibition of radioligand binding150 nM
Ki Inhibition constant, a measure of binding affinity75 nM
Functional Assays: Determining Agonism vs. Antagonism

Once binding is confirmed, the next critical step is to determine the functional effect of this binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator?

Experimental Protocol: Gq-Mediated Calcium Mobilization Assay (for M1, M3, M5 mAChRs)

  • Cell Culture: Culture a cell line expressing the target receptor (e.g., CHO-M1 cells) in a 96-well plate.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of the maximal response) for agonistic activity. To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist (e.g., carbachol) and observe any rightward shift in the agonist's dose-response curve.

ParameterDescriptionHypothetical Result
EC50 Concentration for 50% of maximal functional response300 nM
Emax Maximum observed effect relative to a full agonist95% (Full Agonist)

Visualization of Workflows and Pathways

Clear visual representations of experimental workflows and signaling pathways are essential for understanding the complex processes involved in MoA elucidation.

G cluster_phase1 Phase I: Hypothesis Generation cluster_phase2 Phase II: In Vitro Validation cluster_phase3 Phase III: Cellular Characterization struct Chemical Structure Analysis insilico In Silico Screening (Reverse Docking) struct->insilico hypothesis Generate Target Hypothesis insilico->hypothesis binding Binding Assays (Radioligand Competition) hypothesis->binding functional Functional Assays (e.g., Calcium Flux) binding->functional affinity Determine Affinity (Ki) binding->affinity efficacy Determine Efficacy (EC50, Emax) functional->efficacy downstream Downstream Signaling (e.g., Western Blot for p-ERK) efficacy->downstream moa Elucidated Mechanism of Action downstream->moa

Caption: Experimental workflow for MoA elucidation.

G compound N-Methyl-N-(...) (Agonist) receptor M1 Muscarinic Receptor (GPCR) compound->receptor Binds & Activates g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response (e.g., Neuronal Excitation) ca2->cellular_response pkc->cellular_response

Caption: Hypothetical signaling pathway for M1 receptor agonism.

Conclusion and Future Directions

The journey from an uncharacterized molecule to a compound with a defined mechanism of action is a cornerstone of modern pharmacology and drug development. While this compound currently remains an enigma, the systematic approach detailed in this guide provides a clear and robust path to uncovering its biological function. By integrating computational analysis with empirical in vitro testing, researchers can efficiently generate and validate hypotheses, determine binding affinity and functional efficacy, and ultimately elucidate the precise molecular interactions that drive a compound's physiological effects.

Future work on a validated 'hit' compound would progress to more complex biological systems, including studies in primary cells, tissue preparations, and eventually, in vivo models to understand its broader physiological and potential therapeutic effects. This structured, multi-phased approach ensures that research efforts are logical, efficient, and built upon a foundation of scientific rigor.

References

  • Title: Preparation of (3R,4R)-4-amino-3-fluoropyrrolidine derivatives as dipeptidyl peptidase-IV inhibitors.

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and stereochemical nuances of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine. The substituted tetrahydrofuran ring is a prevalent scaffold in numerous bioactive natural products and pharmaceutical agents. Understanding the precise three-dimensional arrangement of substituents on this core structure is paramount for elucidating structure-activity relationships (SAR) and optimizing drug design. This document will delve into the foundational principles of its structure, explore the potential stereoisomers, and present established methodologies for stereoselective synthesis and characterization, thereby offering a crucial resource for researchers engaged in the development of novel therapeutics centered around this heterocyclic motif.

Introduction: The Significance of Substituted Tetrahydrofurans in Medicinal Chemistry

The tetrahydrofuran (THF) moiety is a key structural component in a wide array of biologically active molecules. Its prevalence in natural products and synthetic drugs underscores its importance as a privileged scaffold in medicinal chemistry. The strategic placement of substituents on the THF ring can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, with its disubstituted pattern, presents a compelling case for a detailed stereochemical investigation.

Core Molecular Structure

The fundamental structure of this compound, as identified by its CAS Number 1215672-25-5, comprises a central tetrahydrofuran ring.[1][2] This five-membered saturated heterocycle is substituted at the 3- and 4-positions.

  • At the C3 position: An N-methylamine group (-NHCH₃) is attached.

  • At the C4 position: A pyrrolidin-1-yl group is attached.

The molecular formula of this compound is C₉H₁₈N₂O, and it has a molecular weight of 170.255 g/mol .[1]

PropertyValueSource
CAS Number1215672-25-5[1]
Molecular FormulaC₉H₁₈N₂O[1]
Molecular Weight170.255 g/mol [1]
MDL NumberMFCD11840264[1]

Unraveling the Stereochemistry

The presence of two stereogenic centers at the C3 and C4 positions of the tetrahydrofuran ring gives rise to multiple stereoisomers. The relative orientation of the N-methylamine and pyrrolidin-1-yl substituents can be either cis or trans. Furthermore, each of these diastereomers can exist as a pair of enantiomers.

  • Cis Isomers: The N-methylamine and pyrrolidin-1-yl groups are on the same face of the tetrahydrofuran ring. This configuration exists as a pair of enantiomers: (3R,4S) and (3S,4R).

  • Trans Isomers: The N-methylamine and pyrrolidin-1-yl groups are on opposite faces of the ring. This configuration also exists as a pair of enantiomers: (3R,4R) and (3S,4S).

The specific stereochemistry of a given isomer will have a profound impact on its biological activity, a well-established principle in drug development.[3]

G trans trans-Diastereomer 3R4R (3R,4R)-enantiomer trans->3R4R 3S4S (3S,4S)-enantiomer trans->3S4S 3S4R (3S,4R)-enantiomer Core Core Core->trans cis cis cis->3S4R 3R4S 3R4S cis->3R4S

Caption: Stereoisomers of the target compound.

Principles of Stereoselective Synthesis

Recent advances in organic synthesis have yielded numerous powerful methods for the stereoselective construction of tetrahydrofuran rings.[4][5] These strategies often involve:

  • Cycloaddition Reactions: [3+2] annulation reactions of aminocyclopropanes with aldehydes can provide stereoselective access to aminotetrahydrofurans.[6]

  • Palladium-Catalyzed Reactions: Palladium-catalyzed methods for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides can form both a C-C and a C-O bond with high diastereoselectivity.[7]

  • Redox-Relay Heck Reactions: This strategy, starting from readily available cis-butene-1,4-diol, can generate cyclic hemiacetals that serve as precursors to a range of disubstituted tetrahydrofurans.[7]

  • Thermally Induced Transformations: 3,3-dicyano-1,5-dienes bearing tert-butyl carbonates can be thermally converted to 2,3,4-trisubstituted tetrahydrofurans with good diastereoselectivity.[8]

  • Hayashi-Heck Arylation and Hydroformylation: A two-step protocol involving an enantioselective Hayashi-Heck arylation followed by a diastereoselective hydroformylation can yield anti-2,4-disubstituted tetrahydrofurans.[9]

The following protocol outlines a conceptual, multi-step synthesis to access a specific stereoisomer, drawing upon established principles of stereoselective synthesis of substituted tetrahydrofurans.[10]

Step 1: Asymmetric Aldol Reaction

  • Objective: To establish the first stereocenter.

  • Procedure: A chiral auxiliary-controlled aldol reaction between a suitable enolate and an aldehyde to generate a β-hydroxy ketone with high diastereoselectivity.

  • Rationale: The choice of chiral auxiliary dictates the absolute stereochemistry of the newly formed stereocenter.

Step 2: Reduction of the Ketone

  • Objective: To create the second stereocenter.

  • Procedure: Diastereoselective reduction of the ketone functionality to a hydroxyl group using a sterically hindered reducing agent (e.g., L-selectride).

  • Rationale: The approach of the hydride is directed by the existing stereocenter, leading to the preferential formation of one diastereomer.

Step 3: Cyclization to Form the Tetrahydrofuran Ring

  • Objective: To construct the heterocyclic core.

  • Procedure: Acid-catalyzed intramolecular cyclization of the resulting 1,3-diol.

  • Rationale: The stereochemistry of the diol dictates the relative stereochemistry of the substituents on the newly formed tetrahydrofuran ring.

Step 4: Functional Group Interconversion and Introduction of Amines

  • Objective: To install the N-methylamine and pyrrolidine moieties.

  • Procedure: A series of protection, activation, and nucleophilic substitution steps to introduce the two nitrogen-containing substituents with the desired stereochemistry.

G A Starting Materials (Chiral Auxiliary, Enolate, Aldehyde) B Asymmetric Aldol Reaction A->B C β-Hydroxy Ketone (First Stereocenter Established) B->C D Diastereoselective Reduction C->D E 1,3-Diol (Second Stereocenter Established) D->E F Acid-Catalyzed Cyclization E->F G Substituted Tetrahydrofuran (Core Structure Formed) F->G H Functional Group Interconversion & Amine Introduction G->H I Final Product (Specific Stereoisomer) H->I

Caption: Conceptual stereoselective synthesis workflow.

Analytical Techniques for Stereochemical Determination

The unambiguous determination of the absolute and relative stereochemistry of the synthesized isomers is critical. A combination of analytical techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling constants between protons on the tetrahydrofuran ring can provide information about their relative stereochemistry (cis or trans).

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space proximity of protons, which is invaluable for assigning relative stereochemistry.

  • X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a crystalline compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate enantiomers and determine enantiomeric excess (ee).

TechniqueApplicationExpected Outcome
¹H NMRDetermination of relative stereochemistryDifferent coupling constants for cis and trans isomers.
NOESY/ROESYConfirmation of relative stereochemistryCorrelation peaks indicating spatial proximity of substituents.
X-ray CrystallographyUnambiguous determination of absolute stereochemistryA three-dimensional crystal structure.
Chiral HPLCSeparation of enantiomers and determination of eeTwo distinct peaks for a racemic mixture, one for an enantiopure compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists due to its substituted tetrahydrofuran core. A thorough understanding of its stereochemical properties is fundamental to any drug discovery program involving this scaffold. The principles of stereoselective synthesis and the application of advanced analytical techniques are indispensable tools for the preparation and characterization of stereochemically pure isomers. This guide provides a foundational framework for researchers to approach the synthesis and analysis of this and related compounds, ultimately facilitating the development of novel and effective therapeutic agents.

References

  • Amerigo Scientific. This compound. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • De, S., & Njardarson, J. T. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. Organic Letters, 22(3), 842-847. [Link]

  • Franz, A. K., & Daniele, M. A. (2017). A Highly Stereoselective Synthesis of Tetrahydrofurans. Angewandte Chemie International Edition, 56(24), 6758-6761. [Link]

  • ResearchGate. Synthesis of Substituted Tetrahydrofurans. [Link]

  • Ghosh, A. K., & Cheng, X. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck/Hydroformylation Sequence. The Journal of Organic Chemistry. [Link]

  • Jin, W., Xu, G., & Yu, G. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(21), 4243-4249. [Link]

Sources

Spectroscopic Characterization of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of the novel tertiary amine, N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (CAS No. 1215672-25-5). In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral features of this molecule. The insights herein are intended to guide researchers and drug development professionals in the identification, characterization, and quality control of this compound.

Introduction

This compound is a complex heterocyclic compound featuring a tetrahydrofuran ring substituted with both a methylamino and a pyrrolidinyl group. Its structural complexity, containing multiple chiral centers, suggests the potential for diverse biological activities, making it a molecule of interest in medicinal chemistry and drug discovery. The unambiguous determination of its structure and purity is paramount for any research and development endeavor. Spectroscopic methods are the cornerstone of such molecular characterization.

This guide presents a predicted spectroscopic profile of the target molecule. The predictions are derived from the analysis of its constituent functional groups and comparison with data from structurally related compounds. While predictive, this information provides a robust framework for interpreting future experimental data.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
N-CH₃2.2 - 2.4s-
Pyrrolidine CH₂ (α to N)2.5 - 2.7m-
Pyrrolidine CH₂ (β to N)1.7 - 1.9m-
Tetrahydrofuran CH (adjacent to N-methyl)2.8 - 3.2m-
Tetrahydrofuran CH (adjacent to pyrrolidine)3.0 - 3.4m-
Tetrahydrofuran CH₂ (O-CH₂)3.6 - 4.1m-

Rationale for Predictions:

  • The N-CH₃ protons are expected to appear as a singlet in the upfield region, characteristic of a methyl group attached to a nitrogen atom.

  • The pyrrolidine protons will likely present as complex multiplets due to their diastereotopic nature and coupling with each other. The protons alpha to the nitrogen will be deshielded compared to the beta protons.

  • The tetrahydrofuran ring protons will also exhibit complex multiplets. The protons on carbons bearing the nitrogen substituents (C3 and C4) will be in the 2.8-3.4 ppm range, while the protons on the carbon adjacent to the oxygen atom (C5) will be the most deshielded, appearing further downfield. The relative stereochemistry of the substituents will significantly influence the exact chemical shifts and coupling constants.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
N-CH₃35 - 45
Pyrrolidine C (α to N)50 - 60
Pyrrolidine C (β to N)20 - 30
Tetrahydrofuran C (C-N-methyl)60 - 70
Tetrahydrofuran C (C-pyrrolidine)65 - 75
Tetrahydrofuran C (O-CH₂)70 - 80

Rationale for Predictions:

  • The N-CH₃ carbon will appear in the typical range for an N-alkyl group.

  • The carbons of the pyrrolidine ring alpha to the nitrogen will be deshielded relative to the beta carbons.

  • The carbons of the tetrahydrofuran ring will be influenced by the electronegativity of the attached heteroatoms. The carbons bonded to nitrogen will be in the 60-75 ppm range, while the carbons adjacent to the oxygen will be the most deshielded.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters would typically include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
2960-2850C-H (alkane)Stretching
2800-2750C-H (N-CH₃)Stretching (Bohlmann bands)
1470-1430C-HBending
1150-1050C-NStretching
1100-1000C-O-CAsymmetric Stretching

Rationale for Predictions:

  • The spectrum will be dominated by C-H stretching vibrations from the alkyl chains of the tetrahydrofuran and pyrrolidine rings, as well as the N-methyl group.

  • A key diagnostic feature for tertiary amines can be the presence of "Bohlmann bands," which are weak absorptions appearing in the 2800-2750 cm⁻¹ region, arising from the C-H stretching of carbons alpha to the nitrogen.

  • Strong absorptions corresponding to C-N stretching and C-O-C asymmetric stretching are expected in the fingerprint region, confirming the presence of the amine and ether functional groups.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: The spectrum can be obtained using a neat liquid film between two potassium bromide (KBr) plates or as a solution in a suitable solvent (e.g., chloroform) in an appropriate cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using the spectrum of the empty sample holder (or pure solvent).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₉H₁₈N₂O) is expected at m/z 170 . This peak may be of low intensity due to the facile fragmentation of aliphatic amines.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: This is a characteristic fragmentation for amines. Cleavage of the C-C bond adjacent to the nitrogen atoms will be a dominant process.

      • Loss of a propyl group from the pyrrolidine ring or cleavage within the tetrahydrofuran ring.

      • A prominent peak is expected at m/z 70 , corresponding to the pyrrolidin-1-ylmethylene cation.

      • A peak at m/z 44 corresponding to [CH₃-N=CH₂]⁺ is also likely.

    • Cleavage of the tetrahydrofuran ring: Fragmentation of the ether linkage can also occur.

Molecular Structure and Predicted Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ at m/z 171.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

Conclusion

This guide provides a foundational, albeit predictive, spectroscopic analysis for this compound. The predicted NMR, IR, and MS data offer a valuable reference for scientists working with this compound, facilitating its identification and characterization. It is imperative that these predictions are validated against experimentally obtained data. The provided protocols offer a starting point for the acquisition of such empirical evidence. As a molecule with potential pharmaceutical applications, rigorous and validated analytical data are essential for advancing its development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-depth Technical Guide to the Solubility and Stability Profile of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel tertiary amine, N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine. Recognizing the scarcity of public data on this specific molecule, this document leverages foundational principles of medicinal chemistry and established regulatory guidelines to present a predictive analysis and a robust set of experimental protocols. It is designed for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for generating critical data required for early-stage pharmaceutical development. The guide details protocols for kinetic and thermodynamic solubility assays and outlines a comprehensive forced degradation study compliant with International Council for Harmonisation (ICH) guidelines.

Part 1: Physicochemical Profile and Theoretical Assessment

A thorough understanding of a compound's intrinsic physicochemical properties is the foundation for predicting its behavior in biological systems and during formulation. In the absence of extensive empirical data for this compound, a theoretical assessment based on its structure is crucial.

1.1 Molecular Structure and Functional Group Analysis

  • CAS Number: 1215672-25-5[1]

  • Molecular Formula: C9H18N2O[1]

  • Molecular Weight: 170.255 g/mol [1]

The structure of this compound contains several key functional groups that dictate its likely physicochemical properties:

  • Tertiary Amine (N-Methyl): This group is a weak base. Its ability to be protonated will significantly influence the molecule's solubility in a pH-dependent manner. Tertiary amines are prevalent in pharmaceuticals, often enhancing solubility and enabling favorable interactions with biological targets.[2][3]

  • Tertiary Amine (Pyrrolidine): The pyrrolidine ring also contains a basic nitrogen atom. The presence of two basic centers suggests the molecule will have two pKa values.

  • Ether (Tetrahydrofuran Ring): The oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor, which may contribute modestly to aqueous solubility.

  • Aliphatic Scaffolding: The hydrocarbon structure contributes to the molecule's lipophilicity.

1.2 Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Impact
pKa (Most Basic) ~9.0 - 10.5The tertiary amine nitrogens are the primary basic centers. At physiological pH (~7.4), a significant portion of the molecules will be protonated (cationic), which is expected to dramatically increase aqueous solubility compared to the free base.[4]
LogP (Octanol/Water Partition Coefficient) Moderately LipophilicThe presence of nine carbon atoms suggests a degree of lipophilicity, while the two nitrogen atoms and one oxygen atom will increase polarity. The overall LogP is likely to be in a range suitable for drug development, but this needs experimental confirmation.
Aqueous Solubility pH-DependentSolubility is predicted to be low at high pH (above pKa) where the molecule is in its neutral, free base form. As the pH decreases, protonation will occur, forming a more soluble salt form.[4][5]

Part 2: A Practical Guide to Solubility Determination

Solubility is a critical determinant of a drug candidate's absorption and bioavailability.[6] This section provides protocols for both kinetic and thermodynamic solubility assays, which serve different purposes in the drug discovery pipeline.[7][8]

2.1 Kinetic Solubility Assay (High-Throughput Screening)

This assay is designed for rapid assessment, typically in early discovery, by measuring the solubility of a compound after precipitating from a DMSO stock solution into an aqueous buffer.[7][9][10]

Experimental Protocol: Kinetic Solubility by UV Spectrophotometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well UV-transparent microplate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.[8]

  • Clarification: Centrifuge the plate to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new UV plate. Measure the absorbance at the compound's λmax.

  • Data Analysis: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 1% DMSO/PBS solution.

Causality and Trustworthiness: This protocol uses a standardized DMSO concentration to ensure comparability across compounds. The 2-hour incubation is a balance between throughput and allowing the system to approach a pseudo-equilibrium.[8] UV spectrophotometry provides a rapid and reliable endpoint for quantification.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Add 2 µL Stock to 96-Well Plate stock->plate buffer Add 198 µL PBS (pH 7.4) plate->buffer incubate Shake for 2h at 25°C buffer->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer measure Measure UV Absorbance transfer->measure calculate Calculate Solubility vs. Standard Curve measure->calculate

Caption: Workflow for a forced degradation study.

Part 4: Data Presentation and Interpretation

4.1 Solubility Data Summary

Solubility results should be presented clearly, specifying the conditions under which they were measured.

Table 1: Example Solubility Data for this compound

Assay TypeMediumTemperature (°C)Measured Solubility (µg/mL)
KineticPBS, pH 7.4, 1% DMSO25[Insert Experimental Value]
ThermodynamicPBS, pH 7.425[Insert Experimental Value]
Thermodynamic0.01 M HCl, pH 2.025[Insert Experimental Value]

4.2 Stability Data Summary

Forced degradation results should be summarized to show the extent of degradation under each condition and the major degradation products formed.

Table 2: Example Forced Degradation Summary

Stress ConditionDuration% Assay of Parent% Total DegradationMajor Degradants (Relative Retention Time)
0.1 M HCl, 60°C24 h[Value][Value][RRTs of new peaks]
0.1 M NaOH, 60°C24 h[Value][Value][RRTs of new peaks]
3% H₂O₂, RT24 h[Value][Value][RRTs of new peaks]
80°C Heat7 days[Value][Value][RRTs of new peaks]
ICH Q1B Light-[Value][Value][RRTs of new peaks]

Conclusion

This guide provides a scientifically rigorous framework for determining the solubility and stability of this compound. By combining theoretical predictions with robust, industry-standard experimental protocols, researchers can generate the high-quality data necessary to advance this compound through the drug discovery and development process. The pH-dependent solubility, driven by its tertiary amine functionalities, and its susceptibility to hydrolysis, oxidation, and photolysis are key characteristics that must be thoroughly investigated to inform formulation strategies and define appropriate storage conditions.

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

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  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

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  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

  • ResearchGate. (2018, May). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • American Pharmaceutical Review. (2016, March 31). Impact from the Recent Issuance of ANVISA Resolution RDC-53/2015 on Pharmaceutical Small Molecule Forced Degradation Study Requirements. Retrieved from [Link]

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  • ACS Publications. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

  • PubMed. (2003, December 12). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Retrieved from [Link]

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  • VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-methyl- (CAS 120-94-5). Retrieved from [Link]

  • Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.
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An In-Depth Technical Guide to Elucidating the Biological Targets of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine is a novel small molecule with a chemical structure suggestive of potential pharmacological activity. The presence of both a tetrahydrofuran ring and a pyrrolidine moiety, scaffolds found in numerous FDA-approved drugs, indicates a high probability of interaction with biological macromolecules.[1][2][3][4][5][6][7][8] This guide provides a comprehensive framework for the systematic identification and validation of its potential biological targets. We will explore predictive methodologies based on structural analogy, detail robust experimental protocols for target discovery, and outline subsequent validation assays. This document is intended to serve as a technical resource for researchers embarking on the characterization of this and other novel chemical entities.

Introduction: The Imperative of Target Identification

The journey of a small molecule from a laboratory curiosity to a therapeutic agent is fundamentally dependent on understanding its mechanism of action. Identifying the specific biological target(s) of a compound is a critical step in this process.[9] For a novel molecule like this compound, where no prior biological data exists, a multi-faceted approach is required. This involves a synergistic combination of computational prediction, biochemical screening, and cell-based assays.[9] This guide will delineate a logical and experimentally sound workflow to navigate this complex process.

Structural Scaffolds as Predictors of Biological Activity

The molecular architecture of this compound contains two key heterocyclic systems: a tetrahydrofuran (THF) ring and a pyrrolidine ring. Analyzing the known biological roles of these scaffolds can provide initial hypotheses about potential target classes.

The Tetrahydrofuran Moiety

The tetrahydrofuran ring is a five-membered cyclic ether present in a variety of natural products and synthetic drugs.[1][2][3][10] Its inclusion in pharmaceuticals is often associated with improved pharmacokinetic properties.[3] A number of FDA-approved drugs containing a THF nucleus have been developed for a range of diseases.[1][2][3] For instance, the antiviral drug Darunavir and the antihypertensive medication Terazosin both feature this scaffold.[1][2][3] The THF ring can participate in hydrogen bonding and van der Waals interactions within protein binding pockets. Some marine polyketides containing THF rings have shown promising biological activities, including cytotoxic effects against cancer cell lines.[10]

The Pyrrolidine Moiety

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a common structural motif in a vast array of pharmacologically active compounds.[4][5][6][7][8] It is a core component of the amino acid proline and is found in numerous natural alkaloids.[6][11] The pyrrolidine ring can confer improved aqueous solubility and other favorable physicochemical properties to a drug molecule.[6][12] The nitrogen atom can act as a hydrogen bond acceptor, while the NH group (in an unsubstituted pyrrolidine) can be a hydrogen bond donor, facilitating interactions with biological targets.[6]

Drugs containing the pyrrolidine scaffold exhibit a wide range of therapeutic effects, including:

  • Antihypertensive: ACE inhibitors like Enalapril and Captopril.[5][8]

  • Antiviral: HCV NS5A inhibitors such as Ombitasvir and Pibrentasvir.[4]

  • Anticonvulsant: Levetiracetam and other pyrrolidine anticonvulsants are used in the treatment of epilepsy.[13]

  • Anticancer, Anti-inflammatory, and Antimicrobial agents .[4][5][8]

Given the prevalence of these scaffolds in molecules targeting enzymes, receptors, and ion channels, it is plausible that this compound interacts with one or more of these protein classes.

A Strategic Framework for Target Identification

The identification of a novel compound's biological target(s) is a systematic process that moves from broad, hypothesis-generating screens to specific, validation-focused assays.

Target_Identification_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Discovery (Experimental) cluster_2 Phase 3: Target Validation In_Silico_Analysis In Silico & Computational Prediction Affinity_Chromatography Affinity Chromatography-Mass Spectrometry In_Silico_Analysis->Affinity_Chromatography Suggests Target Classes Phenotypic_Screening Phenotypic Screening Phenotypic_Screening->Affinity_Chromatography Identifies Biological Response Direct_Binding_Assays Direct Binding Assays (SPR, ITC) Affinity_Chromatography->Direct_Binding_Assays Provides Candidate Proteins DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->Direct_Binding_Assays Provides Candidate Proteins Thermal_Shift_Assay Thermal Shift Assay (TSA) Thermal_Shift_Assay->Direct_Binding_Assays Provides Candidate Proteins Enzymatic_Assays Enzymatic/Functional Assays Direct_Binding_Assays->Enzymatic_Assays Confirms Direct Interaction Cellular_Target_Engagement Cellular Target Engagement Assays Enzymatic_Assays->Cellular_Target_Engagement Confirms Functional Effect

Caption: A workflow for identifying the biological targets of a novel compound.

Experimental Protocols for Target Discovery

The following sections provide detailed methodologies for key experiments in the target identification workflow.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a classical and widely used method for identifying the protein targets of small molecules.[14][15] It relies on immobilizing the compound of interest on a solid support to "fish" for its binding partners in a cell lysate.

Protocol:

  • Synthesis of an Affinity Probe:

    • Identify a non-essential position on this compound for the attachment of a linker and an affinity tag (e.g., biotin). This requires preliminary structure-activity relationship (SAR) studies to ensure the modification does not abolish biological activity.

    • Synthesize the biotinylated analog of the compound.

  • Preparation of the Affinity Matrix:

    • Couple the biotinylated compound to streptavidin-coated agarose beads.

    • Prepare a control matrix with beads alone or with a biotinylated, structurally similar but biologically inactive analog.

  • Cell Lysis and Protein Extraction:

    • Culture a relevant cell line to a high density and harvest.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the affinity and control matrices for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive ligand, a denaturing agent (e.g., SDS-PAGE sample buffer), or by changing the pH.

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control.

    • Perform in-gel digestion of the proteins with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

    • Prioritize candidate proteins that are consistently identified in multiple replicates and show a high signal-to-noise ratio compared to the control.

Affinity_Chromatography_Workflow Start Start: Synthesize Biotinylated Compound Couple_Beads Couple to Streptavidin Beads Start->Couple_Beads Incubate Incubate Lysate with Beads Couple_Beads->Incubate Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE Separate Proteins by SDS-PAGE Elute->SDS_PAGE Excise_Bands Excise Specific Bands SDS_PAGE->Excise_Bands Digest In-Gel Tryptic Digest Excise_Bands->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Identify Identify Proteins LC_MS->Identify

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method for identifying protein targets.[14][15] It is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and render it less susceptible to proteolysis.

Protocol:

  • Cell Lysis:

    • Prepare a cell lysate as described for affinity chromatography.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a defined period (e.g., 30 minutes) at room temperature. The concentration of the protease should be optimized to achieve significant but not complete digestion of the total protein content in the control sample.

  • Quenching and Analysis:

    • Stop the digestion by adding a denaturing sample buffer and heating the samples.

    • Analyze the samples by SDS-PAGE and visualize with a protein stain.

  • Identification of Protected Proteins:

    • Look for protein bands that are present and more intense in the compound-treated samples compared to the vehicle control, indicating protection from proteolysis.

    • Excise these bands and identify the proteins by mass spectrometry as described previously.

Target Validation: From Candidates to Confirmed Targets

Once a list of candidate proteins is generated, it is crucial to validate these potential targets through orthogonal assays.

Direct Binding Assays

These assays confirm a direct physical interaction between the compound and the candidate protein.

  • Surface Plasmon Resonance (SPR): Immobilize the recombinant candidate protein on a sensor chip and flow this compound over the surface at various concentrations. A direct binding event will produce a measurable change in the refractive index, allowing for the determination of binding kinetics (k_on, k_off) and affinity (K_D).

  • Isothermal Titration Calorimetry (ITC): This technique measures the heat change that occurs upon binding. Titrate the compound into a solution containing the recombinant protein. The resulting heat changes can be used to determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

Functional Assays

If the candidate target is an enzyme, a functional assay is necessary to determine if the compound modulates its activity.

  • Enzymatic Assays: Develop or utilize a commercially available assay to measure the activity of the recombinant enzyme in the presence of varying concentrations of this compound. This will reveal whether the compound is an inhibitor or an activator and allow for the determination of its potency (e.g., IC50 or EC50).

Cellular Target Engagement Assays

These assays confirm that the compound interacts with its target in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a target protein in intact cells or cell lysates. Treat cells with the compound or a vehicle control, then heat the samples to various temperatures. The soluble fraction of the target protein is then quantified by Western blotting or mass spectrometry. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Putative Target Proteins Identified by AC-MS and DARTS

Identification MethodProtein NameGene NameMolecular Weight (kDa)Peptide CountFold Enrichment (vs. Control)
AC-MSProtein Kinase XPKX551215.2
AC-MSG-protein coupled receptor YGPRY42810.5
DARTSDehydrogenase ZDHZ3810Protected

Table 2: Validation of Target Engagement and Functional Modulation

Target ProteinValidation AssayResult (K_D, IC50, etc.)
Protein Kinase XSPRK_D = 500 nM
Protein Kinase XEnzymatic AssayIC50 = 1.2 µM
G-protein coupled receptor YRadioligand Binding AssayK_i = 800 nM
Dehydrogenase ZITCNo significant binding

Conclusion

The systematic approach outlined in this guide provides a robust framework for the de-orphaning of novel small molecules like this compound. By integrating computational predictions, unbiased biochemical screening methods, and rigorous validation assays, researchers can confidently identify and characterize the biological targets of new chemical entities, paving the way for their further development as pharmacological tools or therapeutic agents. The success of this endeavor hinges on careful experimental design, the use of appropriate controls, and the orthogonal validation of initial findings.

References

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  • Zhang, Y., et al. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

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  • Wang, Y., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. [Link]

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  • Pattanayak, P., & Dhiman, R. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. [Link]

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  • Guangzhou Kangyang Chemical Co., Ltd. (2025). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Guangzhou Kangyang Chemical Co., Ltd.. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

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  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

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A Technical Guide to the Synthetic Access of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine: Starting Materials and Core Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of viable synthetic strategies and requisite starting materials for the preparation of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (CAS No. 1215672-25-5). The target molecule, a substituted 3,4-diaminotetrahydrofuran derivative, represents a scaffold of interest in medicinal chemistry and drug discovery. This document details two primary retrosynthetic approaches, focusing on the strategic construction of the core tetrahydrofuran ring and the sequential introduction of the amine functionalities. We provide field-proven insights into experimental choices, detailed, adaptable protocols, and a thorough analysis of commercially accessible starting materials to empower researchers in the efficient synthesis of this and structurally related compounds.

Introduction

This compound is a polysubstituted heterocyclic compound featuring a central tetrahydrofuran (THF) core functionalized with two distinct nitrogenous groups at the C3 and C4 positions. Such scaffolds are of significant interest to the pharmaceutical industry due to their conformational rigidity, chirality, and ability to present diverse pharmacophoric elements in a defined three-dimensional space. While direct literature on the synthesis of this specific molecule is sparse, its structure can be dissected into key fragments whose assembly is well-precedented in modern organic chemistry.

This guide will focus on logical, robust, and scalable synthetic routes, emphasizing the selection of appropriate starting materials and the rationale behind key transformations. The strategies discussed are derived from established methodologies for the synthesis of substituted tetrahydrofurans and pyrrolidines, including oxa-Michael additions, reductive aminations, and tandem cyclization reactions.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary strategic approaches, centered on the formation of the C-N bonds and the construction of the THF ring.

Route A involves a late-stage double amination of a key intermediate, such as a tetrahydrofuran-3,4-dione equivalent or a precursor with two leaving groups at the C3 and C4 positions. This approach is convergent but may present challenges in selectivity.

Route B is a more linear approach that relies on the sequential functionalization of a pre-formed heterocyclic core. This strategy often begins with the construction of a tetrahydrofuran-3-one or a 4-oxofuran intermediate, followed by the stepwise introduction of the two amine moieties. This method generally offers superior control over stereochemistry and regiochemistry.

G cluster_A Route A: Convergent Amination cluster_B Route B: Sequential Functionalization Target N-Methyl-N-(4-pyrrolidin-1-yl)- tetrahydrofuran-3-yl)amine THF_dione Tetrahydrofuran-3,4-dione (or equivalent) Target->THF_dione C3-N & C4-N Disconnection THF_3_one 4-(Pyrrolidin-1-yl)tetrahydrofuran-3-one Target->THF_3_one C3-N Disconnection (Reductive Amination) Methylamine Methylamine Pyrrolidine Pyrrolidine Oxofuran Functionalized 4-Oxofuran THF_3_one->Oxofuran C4-N Introduction & Carbonyl Migration

Figure 1: Retrosynthetic analysis of the target molecule.

This guide will focus on the more controllable and adaptable Route B , exploring two distinct variations for constructing the core intermediate.

Strategy 1: Synthesis via a Tetrahydrofuran-3-one Intermediate

This robust strategy hinges on the synthesis of a 4-pyrrolidinyl-substituted tetrahydrofuran-3-one. The final step is a reductive amination with methylamine, a highly reliable and extensively documented transformation.[1] The key challenge lies in the efficient construction of the keto-THF precursor.

Rationale and Workflow

The synthesis commences with the ring-opening of a suitable epoxide, followed by a radical carbonylation/cyclization to form the tetrahydrofuran-3-one core.[2][3] This intermediate can then be functionalized at the C4 position before the final reductive amination. An alternative involves introducing the pyrrolidine moiety early via an oxa-Michael reaction.

G cluster_workflow Workflow for Strategy 1 Epoxide Substituted Epoxide (e.g., Glycidol derivative) Hydroxy_chalcogenide β-Hydroxyalkyl Phenyl Chalcogenide Epoxide->Hydroxy_chalcogenide Benzeneselenolate Ring-Opening THF_3_one_unsub Tetrahydrofuran-3-one Hydroxy_chalcogenide->THF_3_one_unsub Radical Carbonylation & Cyclization THF_3_one_activated 4-Activated- Tetrahydrofuran-3-one (e.g., 4-OMs) THF_3_one_unsub->THF_3_one_activated Hydroxylation & Activation (e.g., MsCl) THF_3_one_pyrrolidinyl 4-(Pyrrolidin-1-yl)- tetrahydrofuran-3-one THF_3_one_activated->THF_3_one_pyrrolidinyl SN2 with Pyrrolidine Target Target Molecule THF_3_one_pyrrolidinyl->Target Reductive Amination (MeNH2, NaBH(OAc)3)

Figure 2: Workflow for synthesis via a tetrahydrofuran-3-one.
Key Starting Materials
Starting MaterialStructureCAS No.Rationale / Use
GlycidolGlycidol556-52-5A versatile C3 building block for forming the THF backbone. The hydroxyl group can be protected or used as a handle for further functionalization.
Diphenyl diselenidePh-Se-Se-Ph1313-85-5Precursor for the benzeneselenolate nucleophile required for epoxide ring-opening.
Ethyl propiolateHC≡CCOOEt623-47-2Used in hetero-Michael additions to form vinylogous carbonates, which are precursors for radical carbonylation.[2]
Methylamine (solution)CH₃NH₂74-89-5The nitrogen source for the final reductive amination step.
PyrrolidinePyrrolidine123-75-1The second nitrogen source, introduced via nucleophilic substitution.
Sodium triacetoxyborohydrideNaBH(OAc)₃56553-60-7A mild and selective reducing agent ideal for the reductive amination of ketones in the presence of other functional groups.[1]
Experimental Protocols (Adapted)

Protocol 3.3.1: Synthesis of a 4-Hydroxytetrahydrofuran-3-one Precursor (Conceptual)

This protocol is a conceptual adaptation based on established methods for creating substituted tetrahydrofuran-3-ones.[2][3]

  • Epoxide Ring-Opening: Dissolve diphenyl diselenide (1.1 eq) in anhydrous ethanol under an argon atmosphere. Add sodium borohydride (2.2 eq) portion-wise at 0 °C and stir until the yellow solution becomes colorless, indicating the formation of sodium benzeneselenolate. Add a protected glycidol derivative (e.g., benzyl glycidyl ether, 1.0 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with saturated NH₄Cl solution and extract with ethyl acetate. The crude β-hydroxyalkyl phenyl selenide is purified by column chromatography.

  • Radical Carbonylation/Cyclization: In a high-pressure reactor, dissolve the purified selenide (1.0 eq) and AIBN (0.2 eq) in anhydrous benzene. Add tris(trimethylsilyl)silane (TTMSS, 1.5 eq). Pressurize the reactor with carbon monoxide (80 atm) and heat to 80-90 °C for 6-8 hours. After cooling and depressurization, concentrate the mixture and purify by silica gel chromatography to yield the tetrahydrofuran-3-one.

  • Hydroxylation and Activation: The resulting ketone can be hydroxylated at the C4 position using standard methods (e.g., enolate formation followed by reaction with a MoOPH reagent). The resulting alcohol is then activated as a leaving group (e.g., mesylate) by reaction with methanesulfonyl chloride and triethylamine in dichloromethane at 0 °C.

Protocol 3.3.2: Synthesis of 4-(Pyrrolidin-1-yl)tetrahydrofuran-3-one

  • To a solution of the 4-mesyloxytetrahydrofuran-3-one (1.0 eq) in acetonitrile (0.1 M), add pyrrolidine (2.5 eq) and potassium carbonate (3.0 eq).

  • Heat the mixture to reflux (approx. 82 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the desired 4-(pyrrolidin-1-yl)tetrahydrofuran-3-one.

Protocol 3.3.3: Reductive Amination to Yield the Target Molecule

  • Dissolve 4-(pyrrolidin-1-yl)tetrahydrofuran-3-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Add a solution of methylamine (2.0 eq, e.g., 40% in H₂O or 2.0 M in THF). If an aqueous solution is used, add magnesium sulfate to sequester water.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.[1]

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amine by silica gel chromatography (eluting with a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent streaking) to afford this compound.

Strategy 2: Synthesis from a Pre-functionalized 4-Oxofuran

This elegant strategy, pioneered by Wales et al., builds the highly substituted THF core in a single, diastereoselective step from simple acyclic precursors.[4] The key is a tandem oxa-Michael/Dieckmann condensation.[4][5] Subsequent functionalization of the resulting β-keto ester at C3 and reductive amination at C4 provides a versatile route to the desired substitution pattern.

Rationale and Workflow

The power of this approach lies in its efficiency and stereocontrol. Starting with readily available cinnamate and glycolate esters, a densely functionalized THF ring is constructed. The ketone at C4 is a synthetic handle for introducing the first amine, while the ester at C3 can be converted into the second amine functionality.

G cluster_workflow2 Workflow for Strategy 2 Cinnamate Cinnamate Ester Oxofuran Ethyl 4-oxo-2-phenyl- tetrahydrofuran-3-carboxylate Cinnamate->Oxofuran Glycolate Glycolate Ester Glycolate->Oxofuran Oxa-Michael/ Dieckmann Annulation Amine4 4-Pyrrolidinyl-THF (via Reductive Amination) Oxofuran->Amine4 1. Reductive Amination (Pyrrolidine, NaBH(OAc)3) Acid3 Carboxylic Acid at C3 (via Ester Hydrolysis) Amine4->Acid3 2. Saponification (LiOH) Amine3 Methylamine at C3 (via Curtius/Hoffman) Acid3->Amine3 3. Curtius or Hoffman Rearrangement Target Target Molecule Amine3->Target 4. N-Methylation (if necessary)

Figure 3: Workflow for synthesis via a 4-oxofuran intermediate.
Key Starting Materials
Starting MaterialStructureCAS No.Rationale / Use
Ethyl CinnamatePh-CH=CH-COOEt103-36-6Provides the C2, C5, and phenyl-group portion of the THF backbone. Acts as the Michael acceptor.
Ethyl GlycolateHO-CH₂-COOEt924-51-6Provides the C3, C4, and oxygen atom of the THF backbone. Acts as the Michael donor.
Sodium Hydride (NaH)NaH7646-69-7A strong, non-nucleophilic base required to deprotonate the glycolate for the Michael addition and to facilitate the subsequent Dieckmann condensation.
PyrrolidinePyrrolidine123-75-1Nitrogen source for the C4 position.
Diphenylphosphoryl azide (DPPA)(PhO)₂P(O)N₃26386-88-9A common reagent for the Curtius rearrangement, converting a carboxylic acid to an isocyanate, which can be hydrolyzed to an amine.
Experimental Protocols (Adapted)

Protocol 4.3.1: Synthesis of Ethyl 4-oxo-2-phenyltetrahydrofuran-3-carboxylate [4]

  • Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF (0.5 M) under an argon atmosphere at 0 °C.

  • Add a solution of ethyl glycolate (2.0 eq) in anhydrous THF dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.

  • Add a solution of ethyl cinnamate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 16-24 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude β-keto ester by silica gel chromatography to yield the 4-oxofuran product.

Protocol 4.3.2: Sequential Amination and Functionalization (Conceptual)

This represents a more complex, multi-step sequence requiring careful optimization.

  • Reductive Amination at C4: Following Protocol 3.3.3, react the 4-oxofuran from 4.3.1 with pyrrolidine and NaBH(OAc)₃ to diastereoselectively install the pyrrolidinyl group at C4. The ester at C3 is typically stable to these conditions.

  • Ester Hydrolysis: Saponify the ethyl ester of the resulting product using lithium hydroxide (LiOH) in a THF/water mixture to yield the corresponding carboxylic acid.

  • Curtius Rearrangement for C3-Amine: Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene. Add diphenylphosphoryl azide (DPPA, 1.1 eq) and heat the mixture to reflux (approx. 110 °C). The isocyanate intermediate is formed. Upon completion, add benzyl alcohol to trap the isocyanate as a Cbz-protected amine.

  • Deprotection and Methylation: The Cbz group can be removed by catalytic hydrogenation (H₂, Pd/C). The resulting primary amine at C3 can then be reductively methylated using formaldehyde and sodium triacetoxyborohydride to install the required N-methyl group and furnish the final product.

Conclusion

The synthesis of this compound is readily achievable through logical, multi-step sequences using commercially available starting materials.

  • Strategy 1 offers a robust and reliable pathway, leveraging the well-understood reductive amination as the final step. Its success is contingent on the efficient synthesis of the key 4-(pyrrolidin-1-yl)tetrahydrofuran-3-one intermediate.

  • Strategy 2 provides a more elegant and atom-economical approach to the core THF scaffold but requires a more complex series of functional group interconversions to install the C3-amine.

For researchers embarking on this synthesis, Strategy 1 is recommended for its modularity and the reliability of its key transformations. The choice of specific reagents, protecting groups, and purification methods will depend on the desired stereochemical outcome and the scale of the synthesis. This guide provides the foundational blueprint for the successful laboratory preparation of this valuable heterocyclic scaffold.

References

  • ChemBK. (2024). 1215672-25-5. Retrieved from [Link]

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  • Wolfe, J. P., & Hay, M. B. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews, 105(11), 4133-4156. Available at: [Link]

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  • Contreras-Sanz, A., et al. (2018). Alcohol Dehydrogenase-Triggered Oxa-Michael Reaction for the Asymmetric Synthesis of Disubstituted Tetrahydropyrans and Tetrahydrofurans. Angewandte Chemie International Edition, 57(39), 12899-12903. Available at: [Link]

  • Liu, S., et al. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. ChemSusChem, 13(22), 6061-6069. Available at: [Link]

  • Berlin, S., Ericsson, C., & Engman, L. (2003). Radical carbonylation/reductive cyclization for the construction of tetrahydrofuran-3-ones and pyrrolidin-3-ones. The Journal of Organic Chemistry, 68(22), 8386–8396. Available at: [Link]

  • Wang, L., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(4), 6870-6881. Available at: [Link]

  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva Portal. Available at: [Link]

  • Wales, S. M., et al. (2018). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. Chemistry – A European Journal, 24(32), 8238-8245. Available at: [Link]

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  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for In Vivo Neuroscience Research: Muscarinic M1 Receptor Agonists as Exemplified by Novel Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: The compound "N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine" (CAS 1215672-25-5) is a novel chemical entity with limited publicly available data on its in vivo biological activity.[1] This guide, therefore, utilizes the well-established principles of in vivo research for small molecules targeting the central nervous system (CNS).[2] As the pyrrolidine and N-methylamine moieties are common in neuroactive compounds, particularly those targeting muscarinic acetylcholine receptors, this document will focus on a representative class: selective M1 muscarinic acetylcholine receptor (mAChR) agonists.[3][4][5] The protocols and principles outlined here provide a robust framework for the preclinical evaluation of novel compounds like this compound.

Introduction: The Promise of M1 Muscarinic Receptor Agonism in Neuroscience

The cholinergic system is a cornerstone of cognitive function, and the M1 muscarinic acetylcholine receptor is a key player in this network.[6] Highly expressed in the cortex and hippocampus, the M1 receptor is implicated in learning, memory, and attention.[7] Activation of the M1 receptor is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[6][7] Novel agonists targeting the M1 receptor are of significant interest for their potential to enhance cognitive function and potentially slow neurodegenerative processes.[7][8][9]

Mechanism of Action: M1 Receptor Signaling Cascade

M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[6][10] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[6][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[11] This signaling cascade ultimately modulates neuronal excitability, synaptic plasticity, and gene expression, forming the molecular basis for the M1 receptor's role in cognition.[11][12]

M1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist M1 Agonist M1R M1 Receptor Agonist->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca2+ Store IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ Ca2->PKC Co-activates NeuronalEffects Downstream Neuronal Effects PKC->NeuronalEffects Phosphorylates Targets ER->Ca2 Release

Caption: M1 Muscarinic Receptor Signaling Pathway.

In Vivo Experimental Protocols

Compound Formulation and Administration

The successful in vivo evaluation of a novel compound hinges on its appropriate formulation and administration. The choice of vehicle is critical and depends on the physicochemical properties of the compound.[13]

Table 1: Example Vehicle Formulations for In Vivo Administration

Vehicle CompositionSuitability forPreparation Notes
Aqueous Solution Water-soluble compoundsUse sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) to maintain isotonicity.[13]
Co-solvent System Poorly water-soluble compoundsA common example is 20% Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400).[14] The compound should first be dissolved in the organic solvents before the aqueous component is added.[15]
Suspension Insoluble compoundsMicronize the compound to a fine powder and suspend in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethyl cellulose) and a wetting agent (e.g., 0.1% Tween 80).[15]
Oil-Based Vehicle Highly lipophilic compoundsUse sterile corn oil or sesame oil.[13] Gentle heating and sonication may be required to dissolve the compound.[15]

Protocol 1: Intraperitoneal (IP) Injection in Mice

Intraperitoneal injection is a common route for systemic administration of small molecules in rodents.[16][17]

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.[18][19]

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[18][20]

  • Injection: Insert a 25-27 gauge needle with the bevel facing up at a 30-45 degree angle into the identified quadrant.[17][18]

  • Aspiration: Gently pull back the plunger to ensure no fluid or blood is aspirated, which would indicate entry into an organ or blood vessel.[19][20]

  • Injection and Withdrawal: Administer the substance slowly and then withdraw the needle.[18]

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.[17]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a novel compound is crucial. PK studies determine the concentration of the drug in the body over time, while PD studies assess the drug's effect on the body.

Table 2: Key Parameters in PK/PD Studies

ParameterDescriptionImportance
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determines the effective dose.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by one-half.Influences dosing frequency.
Brain Penetration The ability of a drug to cross the blood-brain barrier.Essential for CNS-targeting drugs.[2]
ED50 The dose that produces a therapeutic effect in 50% of the population.A measure of the drug's potency.[8]
Behavioral Assays for Cognitive Enhancement

To assess the pro-cognitive effects of a novel M1 agonist, a battery of behavioral assays can be employed.

Protocol 2: Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate learning and memory in rodents.

  • Habituation: Allow the mouse to freely explore an open field arena for a set period.

  • Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore them.

  • Test Phase: After a retention interval, replace one of the familiar objects with a novel object.

  • Data Analysis: A mouse with intact memory will spend significantly more time exploring the novel object. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

NOR_Workflow Start Start Habituation Habituation Phase (Empty Arena) Start->Habituation Familiarization Familiarization Phase (Two Identical Objects) Habituation->Familiarization Retention Retention Interval Familiarization->Retention Test Test Phase (One Familiar, One Novel Object) Retention->Test Data Data Analysis (Discrimination Index) Test->Data End End Data->End

Caption: Experimental Workflow for the Novel Object Recognition Test.

Data Interpretation and Troubleshooting

Table 3: Hypothetical In Vivo Data for a Novel M1 Agonist

ParameterValueInterpretation
Bioavailability (IP) 85%Good absorption from the peritoneal cavity.
Brain-to-Plasma Ratio 1.5Indicates good penetration of the blood-brain barrier.
NOR DI (3 mg/kg) 0.65 ± 0.08Significant improvement in recognition memory compared to vehicle.
ED50 (Hypothermia) 0.5 mg/kgPotent central muscarinic activity.[8]

Troubleshooting Common Issues:

  • High Variability in Behavioral Data: Ensure consistent handling of animals, controlled environmental conditions (light, noise), and adequate habituation.

  • Lack of Efficacy: Re-evaluate the dose range. The compound may have poor bioavailability or brain penetration. Consider alternative routes of administration.[21][22]

  • Adverse Effects: Observe for signs of cholinergic toxicity (e.g., salivation, tremors, lacrimation).[23] If observed, reduce the dose.

Conclusion

The in vivo evaluation of novel compounds for neuroscience research is a multifaceted process that requires careful planning and execution. By understanding the underlying mechanism of action, employing robust experimental protocols, and carefully interpreting the data, researchers can effectively assess the therapeutic potential of new chemical entities like this compound. The framework provided in these application notes serves as a comprehensive guide for drug development professionals and scientists venturing into this exciting field.

References

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Application Notes and Protocols: Characterization of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine as a Putative Monoamine Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro characterization of "N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine" as a potential monoamine uptake inhibitor. Monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—are critical regulators of neurotransmission and primary targets for a wide range of therapeutics and substances of abuse.[1][2] Elucidating the interaction of novel chemical entities with these transporters is a foundational step in drug discovery and neuropharmacology. These protocols detail the established methodologies for determining the binding affinity and functional potency of a test compound at each of the three key monoamine transporters, thereby establishing its inhibitory profile and selectivity. The procedures described herein are designed to be self-validating, incorporating appropriate controls and reference compounds to ensure data integrity and reproducibility.

Introduction: The Significance of Monoamine Transporter Inhibition

The monoamine transporters (MATs) are members of the solute carrier 6 (SLC6) family of proteins.[3] Located on the presynaptic terminals of neurons, their primary physiological function is to clear released monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft, thereby terminating neurotransmission.[1] By binding to these transporters, pharmacological agents can inhibit this reuptake process, leading to elevated extracellular concentrations of neurotransmitters and prolonged signaling.[2]

This mechanism is the cornerstone of treatment for numerous psychiatric disorders, including depression and anxiety, where selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are widely prescribed.[1] Furthermore, the stimulant and abuse-related properties of drugs like cocaine are mediated by their potent inhibition of the dopamine transporter.[2][4]

Therefore, the systematic evaluation of novel compounds like this compound for their activity at DAT, NET, and SERT is essential to determine their therapeutic potential or abuse liability. The following sections outline detailed protocols for conducting both radioligand binding assays to measure binding affinity (Kᵢ) and cell-based functional uptake assays to measure inhibitory potency (IC₅₀).

Foundational Concepts: Binding vs. Functional Assays

Characterizing a compound's interaction with monoamine transporters requires a two-pronged approach:

  • Radioligand Binding Assays: These assays quantify the direct physical interaction between the test compound and the transporter protein. By measuring the displacement of a known high-affinity radiolabeled ligand, we can determine the test compound's binding affinity, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. This method provides a direct measure of target engagement.[5][6]

  • Uptake Inhibition Assays: These are functional assays that measure the compound's ability to block the primary biological function of the transporter—the uptake of its respective neurotransmitter.[3] Typically performed in cells genetically engineered to express a specific transporter (e.g., HEK293 cells), this assay measures the inhibition of the uptake of a radiolabeled substrate (like [³H]dopamine). The result is expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to block 50% of the transporter's activity.[3][7]

Comparing the results from both assay types provides a comprehensive pharmacological fingerprint of the compound.[1]

Mechanism of Monoamine Reuptake Inhibition

The core principle of these assays is centered on the competitive interaction between the test compound and a known ligand or substrate at the transporter's binding site.

Experimental_Workflow Compound_Prep Prepare Stock Solutions of This compound and Reference Compounds Binding_Assay Protocol 4.2: Radioligand Binding Assay Compound_Prep->Binding_Assay Uptake_Assay Protocol 4.3: Uptake Inhibition Assay Compound_Prep->Uptake_Assay Cell_Culture Culture HEK293 Cells Stably Expressing hDAT, hNET, or hSERT Cell_Culture->Binding_Assay Cell_Culture->Uptake_Assay Data_Analysis Data Analysis: Calculate Ki and IC50 Values Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Profile Generate Selectivity Profile (DAT vs. NET vs. SERT) Data_Analysis->Profile

Caption: Workflow for characterizing a novel monoamine uptake inhibitor.

Protocol: Radioligand Binding Assays

This protocol determines the binding affinity (Kᵢ) of the test compound for human DAT, NET, and SERT. It is adapted from standard methodologies used in the field. [5][8] A. Materials and Reagents

  • Cell Membranes: Commercially available or prepared from HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 ([³H]CFT) [1] * For hNET: [³H]Nisoxetine [6] * For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55 [8]* Test Compound: this compound (CAS: 1215672-25-5) [9]* Reference Compounds (for defining non-specific binding):

    • For hDAT: 10 µM Cocaine or 10 µM GBR 12909 [4][5] * For hNET: 10 µM Desipramine [5] * For hSERT: 10 µM Fluoxetine or 10 µM Citalopram [5][10]* Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation cocktail.

B. Step-by-Step Procedure

  • Preparation: Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM) in the assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of reference compound (for non-specific binding).

    • 50 µL of test compound dilution.

  • Add Radioligand: Add 50 µL of the appropriate radioligand, diluted in assay buffer to a final concentration near its Kₔ value (e.g., 1-5 nM). [5]4. Add Membranes: Add 150 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature (or 4°C for some ligands) for 60-120 minutes to allow the binding to reach equilibrium. [4]6. Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. [5]7. Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response model) to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [11]

Protocol: In Vitro Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of the test compound in blocking monoamine uptake into cells. The protocol is based on established methods using adherent, transporter-transfected HEK293 cells. [1][7][12] A. Materials and Reagents

  • Cell Lines: Adherent HEK293 cells stably expressing hDAT, hNET, or hSERT. [13]Mock-transfected HEK293 cells (not expressing the transporter) should be used as a negative control. [13]* Radiolabeled Substrates:

    • For hDAT: [³H]Dopamine or [³H]MPP⁺ [1] * For hNET: [³H]Norepinephrine [1] * For hSERT: [³H]Serotonin (5-HT) [1]* Test Compound: this compound.

  • Reference Inhibitors (for defining non-specific uptake):

    • For hDAT: 10 µM Cocaine [10] * For hNET: 10 µM Desipramine

    • For hSERT: 10 µM Fluoxetine

  • Assay Buffer: Krebs-HEPES buffer (KHB; e.g., 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.3). For monoamine uptake, the buffer should be supplemented with ascorbic acid and a monoamine oxidase (MAO) inhibitor like pargyline to prevent substrate degradation. [14][15]* Equipment: 24- or 96-well tissue culture plates, liquid scintillation counter, cell lysis buffer (e.g., 1% SDS).

B. Step-by-Step Procedure

  • Cell Seeding: Seed the transporter-expressing and mock-transfected HEK293 cells into 96-well plates and grow until they form a near-confluent monolayer. [14]2. Preparation: On the day of the assay, aspirate the growth medium and wash the cell monolayers once with room temperature KHB. [1]3. Pre-incubation: Add 50 µL of KHB containing varying concentrations of the test compound, vehicle, or a reference inhibitor (for non-specific uptake) to the appropriate wells. Incubate for 5-30 minutes at room temperature. [1][14]4. Initiate Uptake: Start the uptake reaction by adding 50 µL of KHB containing the radiolabeled substrate (e.g., 100-200 nM [³H]dopamine). [1]5. Incubation: Incubate for a short, defined period at room temperature to measure the initial rate of uptake (e.g., 1-3 minutes for DAT/SERT, 3-5 minutes for NET). [1]6. Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KHB. [1][14]7. Cell Lysis: Lyse the cells by adding 100-300 µL of lysis buffer (1% SDS) to each well. [1]8. Counting: Transfer the cell lysate from each well into a scintillation vial, add scintillation cocktail, and measure the accumulated radioactivity (CPM).

C. Data Analysis

  • Determine transporter-specific uptake by subtracting the CPM from mock-transfected cells from the CPM of transporter-expressing cells.

  • Define 100% uptake as the specific uptake in the absence of any inhibitor. Non-specific uptake is determined in the presence of a high concentration of a known reference inhibitor. [1]3. Plot the percentage of inhibition (relative to the 100% uptake control) against the log concentration of the test compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation. The selectivity of the compound is determined by comparing its affinity (Kᵢ) or potency (IC₅₀) across the three transporters.

Table 1: Representative Pharmacological Profile for a Putative Monoamine Uptake Inhibitor

Assay TypeTarget TransporterParameterValue (nM)Selectivity Ratio (vs. DAT)
Binding Affinity hDATKᵢ15.5 ± 2.11.0
hNETKᵢ78.2 ± 9.55.0
hSERTKᵢ850.4 ± 65.354.9
Functional Potency hDATIC₅₀25.1 ± 3.41.0
hNETIC₅₀112.6 ± 15.84.5
hSERTIC₅₀>1000>39.8

Note: The data presented in this table are hypothetical and serve as an illustrative example of the results that would be generated from the described protocols.

Interpretation: Based on this representative data, the compound would be classified as a potent and selective dopamine and norepinephrine reuptake inhibitor, with significantly weaker activity at the serotonin transporter. Such a profile might suggest potential therapeutic applications where modulation of dopaminergic and noradrenergic pathways is desired, or it could indicate a stimulant-like profile.

Conclusion

The protocols detailed in these application notes provide a robust and validated framework for the initial pharmacological characterization of this compound, or any novel compound, as a monoamine uptake inhibitor. By systematically determining the binding affinities and functional potencies at DAT, NET, and SERT, researchers can establish a clear selectivity profile, which is a critical first step in the drug discovery and development process. Adherence to these standardized methods ensures the generation of high-quality, reproducible data essential for making informed decisions about the compound's future development.

References

  • Zolk, O., & Koenig, J. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. Methods in Molecular Biology, 1611, 121-136.
  • Sharma, P., et al. (2010). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. Xenobiotica, 40(2), 116-125.
  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol.
  • PortaCellTec Biosciences GmbH. (n.d.). Transporter Interaction Studies.
  • Absorption Systems. (n.d.). In Vitro DDI Drug Transporter Studies: Efflux and Uptake.
  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689.
  • Daberkow, D. P., et al. (2007). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Journal of Neurophysiology, 97(3), 2299-2309.
  • Pharma Industry Review. (2023). Ready-to-use HEK293 Cell-based In Vitro Plates.
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.
  • Ramirez, C. N., et al. (2021). A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. Journal of Visualized Experiments, (174), e62768.
  • Cichero, E., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3343-3356.
  • Adkins, E. M., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65, 12.10.1-12.10.19.
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
  • ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters.
  • Amerigo Scientific. (n.d.). This compound.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medical Chemistry, 49(4), 1420-1432.
  • Kanazawa, I. (1994). Short Review on Monoamine Oxidase and Its Inhibitors. European Neurology, 34(Suppl 3), 36-39.

Sources

Application Notes and Protocols: Determining the Receptor Binding Affinity of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Ligand

In the landscape of drug discovery and neuropharmacology, the pyrrolidine scaffold is a privileged structure, present in numerous compounds targeting a wide array of receptors and transporters.[1][2][3] The novel compound, N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (henceforth referred to as Compound X), represents a new chemical entity with unexplored therapeutic potential. Its structural motifs suggest possible interactions with various receptor systems, including but not limited to G-protein coupled receptors (GPCRs) and monoamine transporters.[4][5][6] Establishing the receptor binding profile of Compound X is a critical first step in elucidating its mechanism of action, predicting its physiological effects, and assessing its potential as a therapeutic agent.

This comprehensive guide provides a detailed framework for determining the receptor binding affinity of Compound X. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying principles and strategic considerations for robust and reliable assay design. We will explore multiple industry-standard techniques, enabling the selection of the most appropriate method based on available resources and the specific research questions being addressed.

The Foundational Principle: Quantifying Molecular Interactions

Receptor binding affinity is a measure of the strength of the interaction between a ligand (like Compound X) and its molecular target.[7] This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki or Kd value signifies a higher binding affinity. The fundamental goal of a binding assay is to accurately measure the concentration of the ligand-receptor complex at equilibrium.

Strategic Assay Selection: Choosing the Right Tool for the Task

The choice of assay technology is a critical decision that will influence the nature and quality of the data obtained. For a novel compound like Compound X, a tiered approach is often most effective. Initially, a broad screen against a panel of receptors can identify potential targets. Subsequently, more detailed characterization of the binding to specific receptors can be performed. Here, we detail three widely used and robust methods for determining binding affinity.

Radioligand Binding Assays: The Gold Standard for Sensitivity and Precision

Radioligand binding assays (RBAs) are a traditional and highly sensitive method for studying drug-receptor interactions.[8][9][10] They rely on the use of a radiolabeled ligand (a "hot" ligand) that binds to the target receptor with high affinity and specificity. The binding of the radioligand is then competed with by the unlabeled test compound (the "cold" ligand, in this case, Compound X).

Causality behind the choice: RBAs are exceptionally sensitive, allowing for the detection of very high-affinity interactions and the use of low receptor concentrations, which is often more physiologically relevant.[8] They are also less prone to interference from compound autofluorescence or color, which can be a challenge in other assay formats.

Workflow for Radioligand Binding Assay

RBA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes, recombinant protein) Incubation Incubate Receptor, Radioligand, and Compound X to Equilibrium Receptor->Incubation Radioligand Radioligand ([3H] or [125I]-labeled) Radioligand->Incubation CompoundX Compound X (serial dilutions) CompoundX->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (quantify radioactivity) Filtration->Counting Analysis Data Analysis (IC50 -> Ki calculation) Counting->Analysis FP_Principle cluster_unbound Unbound State cluster_bound Bound State Tracer_unbound Fluorescent Tracer (Small, Rapid Tumbling) Light_out1 Depolarized Emitted Light Tracer_unbound->Light_out1 Light_in1 Polarized Excitation Light Light_in1->Tracer_unbound Result1 Low Polarization Light_out1->Result1 Complex Receptor-Tracer Complex (Large, Slow Tumbling) Light_out2 Polarized Emitted Light Complex->Light_out2 Light_in2 Polarized Excitation Light Light_in2->Complex Result2 High Polarization Light_out2->Result2

Sources

Application Notes & Protocols for Preclinical Investigation of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preclinical evaluation of the novel chemical entity, N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine. In the absence of established in vivo data for this compound, these application notes and protocols are founded upon established principles of preclinical drug development and toxicology. The following sections will detail the necessary steps for compound characterization, formulation, and the systematic determination of appropriate administration routes and dosage regimens for initial animal studies. The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework to safely and effectively investigate the therapeutic potential of this molecule.

Introduction: The Scientific Imperative for a Methodical Approach

The journey of a novel compound from discovery to potential clinical application is underpinned by rigorous preclinical evaluation.[1][2] For this compound, a molecule with a complex heterocyclic structure suggesting potential neurological activity, a carefully designed series of animal studies is paramount. The structural motifs, including a pyrrolidine and a tetrahydrofuran ring, are present in various biologically active compounds, necessitating a thorough investigation of its pharmacological and toxicological profile.

This guide emphasizes a foundational, stepwise approach, commencing with fundamental characterization and culminating in detailed protocols for dose-range finding (DRF) and maximum tolerated dose (MTD) studies.[3][4] The causality behind each experimental choice is elucidated to empower researchers to make informed decisions and to ensure the generation of reliable and reproducible data compliant with regulatory expectations.[3][5][6]

Compound Characterization and Formulation

Prior to in vivo administration, a thorough characterization of this compound is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1215672-25-5[7][8]
Molecular FormulaC9H18N2O[7][8]
Molecular Weight170.25 g/mol [7][8]
Purity>95% (typical)[7]
Predicted Boiling Point248.1±40.0 °C[8]
Predicted Density1.05±0.1 g/cm3 [8]
Predicted pKa9.52±0.40[8]

Note: The predicted values should be experimentally verified.

Vehicle Selection and Formulation Development

The choice of an appropriate vehicle is critical for ensuring the bioavailability and stability of the test compound while minimizing any confounding biological effects of the vehicle itself.[9][10][11] Given the predicted pKa, the compound is likely to be a weak base and may exhibit improved solubility in acidic solutions.

Protocol 1: Vehicle Screening

  • Solubility Assessment:

    • Assess the solubility of the compound in a panel of common preclinical vehicles (e.g., sterile water, 0.9% saline, 5% dextrose in water (D5W), phosphate-buffered saline (PBS) at pH 7.4, and citrate buffer at pH 3.0 and 5.0).

    • Test solubility in co-solvent systems if aqueous solubility is poor. Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and dimethyl sulfoxide (DMSO).[12] However, the concentration of organic solvents should be minimized to avoid vehicle-induced toxicity.[12] For instance, DMSO concentrations should ideally be kept below 10%.[12]

  • Stability Analysis:

    • Once a suitable vehicle is identified, the stability of the formulation should be assessed at the intended storage and administration temperatures.

    • This can be achieved using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the compound over time.

  • Documentation:

    • Thoroughly document the composition, preparation method, and stability data for the selected formulation. This is a critical component of Good Laboratory Practice (GLP).[5][13]

Preclinical Study Design: A Phased Approach

A phased approach to in vivo studies is recommended to systematically gather data on the compound's safety and tolerability, starting with a small number of animals and gradually escalating the dose.[4][14]

Caption: Phased approach for preclinical animal studies.

Animal Model Selection

The choice of animal model is crucial and should be scientifically justified.[5] Given the compound's structure, which suggests potential central nervous system (CNS) activity, rodent models are appropriate for initial studies.[15][16]

  • Rodents: Mice (e.g., C57BL/6 or CD-1) and rats (e.g., Sprague-Dawley or Wistar) are commonly used for initial toxicity and pharmacokinetic (PK) studies due to their well-characterized physiology and genetics.[15][16]

  • Non-Rodents: For later, more comprehensive toxicology studies, a non-rodent species such as the beagle dog may be required by regulatory agencies.[4][17]

Route of Administration

The intended clinical route of administration should guide the choice in animal studies.[13][17] If the intended route is unknown, initial studies may explore both intravenous (IV) and oral (PO) administration to understand the compound's bioavailability.

  • Intravenous (IV): Provides 100% bioavailability and is useful for initial characterization of the compound's intrinsic toxicity and pharmacokinetics.

  • Oral (PO): A common intended route for clinical use. Gavage is a precise method for oral administration in rodents.

  • Intraperitoneal (IP): Often used in early-stage research for its convenience, but it may not reflect the intended clinical route.

Protocols for Administration and Dosage Studies

The following protocols are designed to be executed sequentially to establish a safe and effective dose range for this compound.

Dose-Range Finding (DRF) Studies

DRF studies are the foundational step in preclinical research, aiming to identify the minimum effective dose and the maximum tolerated dose.[3]

Protocol 2: Single-Dose Escalation DRF Study (Rodent)

  • Animal Model: Select a rodent species (e.g., male and female Sprague-Dawley rats). Use a small number of animals per group (n=3-5 per sex).[18]

  • Dose Groups:

    • Group 1: Vehicle control.

    • Group 2-5: At least four escalating dose levels of the test compound. A logarithmic dose progression is recommended (e.g., 10, 30, 100, 300 mg/kg).[18] The starting dose should be based on any available in vitro cytotoxicity data or, in its absence, a conservative low dose.

  • Administration: Administer a single dose via the chosen route (e.g., oral gavage).

  • Monitoring and Data Collection:

    • Clinical Observations: Monitor animals for signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for 14 days.[17] Observations should include changes in behavior, posture, breathing, and any signs of pain or distress.

    • Body Weight: Measure body weight prior to dosing and daily thereafter. A body weight loss of more than 10-15% is a significant adverse effect and may be considered a humane endpoint.[18][19]

    • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.

  • Data Analysis: Analyze the data to identify a dose range that is well-tolerated and a dose that produces mild, reversible toxic effects. This will inform the dose selection for the MTD study.

Maximum Tolerated Dose (MTD) Studies

The MTD is the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[1][20] It is a critical parameter for designing longer-term toxicology studies.[21][22]

Protocol 3: MTD Determination (Rodent)

  • Animal Model: Use the same species and sex that appeared most sensitive in the DRF study.

  • Dose Groups:

    • Based on the DRF results, select a narrower range of at least three dose levels, including a vehicle control. The highest dose should be expected to produce some signs of toxicity without causing mortality or severe suffering.

  • Administration: Administer the compound daily for 7-14 days. The duration should be relevant to the intended therapeutic use.

  • Intensive Monitoring:

    • Daily Clinical Observations: As in the DRF study.

    • Daily Body Weight and Food Consumption: To assess general health.

    • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis to assess effects on major organ systems.

    • Histopathology: Conduct a comprehensive histopathological examination of major organs and tissues.

  • Endpoint: The MTD is identified as the highest dose that does not produce significant toxicity, defined by parameters such as no more than a 10% reduction in body weight gain, the absence of severe clinical signs, and no significant findings in clinical or anatomical pathology.[19][21]

Caption: Workflow for MTD determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate interpretation and comparison between dose groups.

Table 2: Template for Summarizing MTD Study Results

Dose Group (mg/kg)n (M/F)Mean Body Weight Change (%)Key Clinical ObservationsSummary of Clinical Pathology FindingsSummary of Histopathology Findings
Vehicle5/5
Low Dose5/5
Mid Dose5/5
High Dose5/5

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic and scientifically rigorous framework for the initial preclinical evaluation of this compound. By carefully characterizing the compound, selecting appropriate vehicles and animal models, and conducting phased dose-escalation studies, researchers can establish a safe and appropriate dose range for subsequent, more definitive preclinical studies. This methodical approach not only ensures animal welfare but also enhances the quality and reliability of the data, which is essential for making informed decisions about the future development of this novel compound. Following the determination of the MTD, further investigations should include pharmacokinetic (PK) studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and efficacy studies in relevant animal models of disease.

References

  • Vertex AI Search. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • PubMed. (2021, March 15). Dose range finding approach for rodent preweaning juvenile animal studies.
  • PMC. (2024, January 8). New insights in animal models of neurotoxicity-induced neurodegeneration.
  • BenchChem. (n.d.). Application Notes and Protocols for Preclinical Animal Studies: Establishing Dosage Regimens for Novel Compounds.
  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
  • GARDP Revive. (n.d.). Maximum tolerated dose (MTD).
  • National Toxicology Program (NTP). (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background.
  • Scantox. (n.d.). Regulatory Toxicology.
  • PubMed. (n.d.). Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose.
  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
  • NC3Rs. (n.d.). Refining MTD studies.
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.
  • PMC. (n.d.). Animal Models of Neurological Disorders.
  • Amerigo Scientific. (n.d.). This compound.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies.
  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies.
  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Sci-Hub. (n.d.). Vehicle selection for nonclinical oral safety studies.
  • BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
  • ChemicalBook. (n.d.). N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-aMine.

Sources

Topic: Development of a Stability-Indicating HPLC Method for the Analysis of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel compound N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine. Due to the compound's polar nature, lack of a significant UV chromophore, and inherent chirality, a systematic approach is required. This application note details the strategic selection of chromatographic conditions, including stationary phase, mobile phase, and detector, to overcome these analytical challenges. Protocols are provided for both achiral purity analysis and chiral separation. Furthermore, a forced degradation study protocol is outlined to ensure the method is stability-indicating, in accordance with International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers and drug development professionals tasked with creating reliable analytical methods for challenging new chemical entities.

Analyte Characterization & Analytical Challenges

The target analyte, this compound, presents a unique set of challenges for HPLC method development stemming directly from its molecular structure.

  • Polarity and Peak Shape: The molecule contains two tertiary amine groups and an ether linkage, making it highly polar. Such compounds are prone to strong interactions with residual silanol groups on traditional silica-based stationary phases, often resulting in poor peak shape (tailing).[1] Controlling the mobile phase pH is critical to maintain the analyte in a consistent, preferably ionized, state to improve peak symmetry.[2]

  • Lack of Chromophore: The structure lacks conjugated double bonds or aromatic rings that would absorb light in the typical UV-Vis range (200-400 nm). This renders standard UV-Vis detection highly insensitive, making it unsuitable for accurate quantification, especially for impurity profiling.[3] This necessitates the use of universal detection techniques.

  • Chirality: The tetrahydrofuran ring contains at least two stereocenters. As enantiomers can have different pharmacological and toxicological profiles, a method capable of separating these stereoisomers is essential for comprehensive characterization and quality control.[4] This requires the use of a Chiral Stationary Phase (CSP).

Strategic Approach to Method Development

A multi-faceted strategy is required to address the challenges posed by this analyte. The overall workflow involves a systematic evaluation of columns, mobile phases, and detectors, followed by stress testing and validation.

Caption: Overall HPLC method development workflow.

Detector Selection: Overcoming the Lack of a Chromophore

Given the absence of a UV-absorbing moiety, universal detectors that do not rely on the optical properties of the analyte are required.

  • Charged Aerosol Detector (CAD): This is the recommended choice. CAD offers sensitive, near-universal detection for non-volatile and many semi-volatile analytes, regardless of their chemical structure.[5][6] The HPLC eluent is nebulized, the mobile phase evaporated, and the resulting analyte particles are charged and detected by an electrometer.[7] This provides a consistent response and a wide dynamic range, ideal for quantifying both the main component and its impurities.

  • Evaporative Light Scattering Detector (ELSD): ELSD is another viable option. Like CAD, it nebulizes the eluent and evaporates the solvent, but it detects the analyte particles by measuring the amount of light scattered by them.[8][9] ELSD is compatible with gradient elution, a significant advantage over refractive index (RI) detection.[10][11] While generally robust, its response can be non-linear and may require more complex calibration curves.

For this application, CAD is prioritized due to its generally superior sensitivity and more uniform response for a wide range of compounds.[7]

Achiral (Purity) Method: Column and Mobile Phase

The goal is to achieve good peak shape and retention for a polar, basic compound.

  • Stationary Phase:

    • Standard C18: Likely to produce tailing peaks due to silanol interactions with the amine groups.[1]

    • Embedded Polar Group (EPG) or "Aqua" Columns: A C18 phase with an embedded polar group (e.g., amide) near the silica surface. These columns offer alternative selectivity and are more resistant to "phase collapse" in highly aqueous mobile phases, making them suitable for retaining polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for very polar compounds. HILIC columns use a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase high in organic solvent (typically acetonitrile).[12] This can provide good retention for polar amines.

    • Recommendation: Start with an Ascentis RP-Amide or similar EPG column. If retention is insufficient, switch to a HILIC-based approach.

  • Mobile Phase:

    • pH Control: The amine groups must be protonated to ensure good peak shape and consistent retention. A buffer should be selected with a pKa within +/- 1 unit of the desired mobile phase pH.[13] A starting pH in the acidic range (e.g., pH 2.5-4.0) is recommended to ensure the amines are fully ionized.[14]

    • Buffer Selection: Since CAD/ELSD and MS detectors require volatile mobile phases, non-volatile buffers like phosphate are unsuitable.[5][15]

      • Formic Acid (0.1%): Provides a pH of approximately 2.7 and is highly compatible with MS and aerosol-based detectors.[14]

      • Ammonium Formate or Ammonium Acetate (10-20 mM): Offers true buffering capacity and is also volatile. An acetate buffer is effective in the pH range of 3.8-5.8.[14]

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity and often provides better peak efficiency.[16]

Chiral Method: Stationary Phase Selection

Direct separation on a Chiral Stationary Phase (CSP) is the most common and effective approach for resolving enantiomers.[17]

  • Stationary Phase: Polysaccharide-based CSPs are extremely versatile and are the first choice for screening.[18]

    • Cellulose or Amylose derivatives: Columns such as CHIRALPAK® IA, IB, IC (immobilized) or CHIRALCEL® OD, AD (coated) have proven effective for a wide range of chiral compounds, including those with amine and heterocyclic functionalities. Immobilized phases are advantageous as they are compatible with a wider range of solvents.[18]

  • Mobile Phase: Chiral separations are often achieved in normal-phase (e.g., Hexane/Ethanol), polar organic (e.g., Acetonitrile/Methanol), or reversed-phase modes. A screening approach using a standard set of mobile phases is the most efficient way to find a suitable separation.

Experimental Protocols

Protocol 1: Achiral Purity Analysis using HPLC-CAD

This protocol is a starting point and should be optimized as needed.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System UHPLC/HPLC with binary or quaternary pumpStandard analytical system.
Detector Charged Aerosol Detector (CAD)Universal detection for non-chromophoric analyte.[6]
Column EPG Reversed-Phase, e.g., Ascentis RP-Amide, 150 x 4.6 mm, 3 µmGood for polar compounds, reduces peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for good peak shape and MS/CAD compatibility.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Gradient 5% to 95% B over 15 minutes, then hold for 3 min, re-equilibrate for 5 minA scouting gradient to determine elution conditions.[19]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility.[16]
Injection Vol. 5 µLTo be optimized based on concentration and sensitivity.
Sample Diluent Mobile Phase A or Water/Acetonitrile (95:5)Ensures compatibility with the initial mobile phase conditions.
CAD Settings Nebulizer Temp: 35 °C, Evaporation Temp: Set as per manufacturerTo be optimized for the specific mobile phase and flow rate.

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in the sample diluent. Prepare working standards and samples by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL).

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample and acquire data.

  • Optimization: Adjust the gradient slope and duration based on the initial scouting run to optimize the resolution between the main peak and any impurities.[19]

Protocol 2: Chiral Separation using HPLC-UV

Note: UV detection (e.g., at 210 nm) may be used for initial screening if the concentration is high enough, but CAD/ELSD would be required for quantitative analysis.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System HPLC with binary or isocratic pumpStandard analytical system.
Detector UV at 210 nm (for screening) or CADLow wavelength for detecting non-chromophoric compounds.
Column CHIRALPAK® IA or similar immobilized polysaccharide CSP, 250 x 4.6 mm, 5 µmBroad selectivity for a wide range of chiral compounds.[18]
Mobile Phase Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)A common normal-phase starting condition. DEA is added to improve the peak shape of basic analytes.
Elution Mode IsocraticSimplifies method transfer and improves robustness.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can significantly affect chiral selectivity.
Injection Vol. 10 µLTo be optimized.
Sample Diluent Mobile PhaseEnsures peak shape is not distorted.

Procedure:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes. Chiral columns often require longer equilibration times.

  • Injection: Inject the sample and monitor the separation.

  • Optimization: If separation is not achieved, screen other mobile phases (e.g., Hexane/Ethanol, Acetonitrile/Methanol) and different ratios. The type and concentration of the amine additive (DEA, TEA) can also be adjusted.

Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are essential to demonstrate that the analytical method can separate the intact drug from its potential degradation products, a key regulatory requirement.[20][21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[22]

Sources

Application Notes and Protocols for the In Vitro Characterization of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Framework for Novel Compound Evaluation

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous in vitro characterization. This document provides a comprehensive, field-proven guide for the initial biological evaluation of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (herein referred to as Compound 'X' for illustrative purposes), a small molecule with potential bioactivity inferred from its structural motifs. As specific biological data for this compound is not yet publicly available, this guide is structured as a systematic, tiered approach to efficiently determine its cytotoxic profile and uncover its primary biological effects in a cell-based context.

This protocol is designed not as a rigid set of instructions, but as a logical workflow. The causality behind each step is explained to empower researchers to make informed decisions and adapt the methodologies to their specific experimental context. The core principle is to establish a robust foundation of data, beginning with broad cytotoxicity screening and progressively narrowing the focus to more specific mechanistic assays based on initial findings.

Part 1: Compound Management and Preparation for Cell-Based Assays

The accuracy and reproducibility of in vitro experiments begin with the proper handling of the test compound. Small molecule compounds provided as lyophilized powders require careful solubilization and storage to maintain their stability and ensure accurate dosing.

Solvent Selection and Stock Solution Preparation

The choice of solvent is critical and should prioritize maximal solubilization while minimizing cellular toxicity.

  • Primary Solvent Recommendation: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving novel compounds for in vitro screening due to its ability to dissolve a broad range of polar and nonpolar molecules.[1]

  • Rationale: DMSO is an amphipathic solvent that is miscible with both aqueous culture media and organic compounds, facilitating the delivery of hydrophobic molecules to cells in culture.[2]

Protocol for Stock Solution Preparation (10 mM):

  • Pre-Weighing Confirmation (Optional but Recommended): For quantities over 5 mg, re-weigh the lyophilized powder to confirm the mass provided by the manufacturer. For smaller quantities, it is advisable to dissolve the entire amount in the vial to avoid losses during transfer.

  • Molecular Weight Calculation: The molecular formula for this compound is C₉H₁₈N₂O, corresponding to a molecular weight of 170.25 g/mol .

  • Volume Calculation: To prepare a 10 mM stock solution from 1 mg of Compound 'X':

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 170.25 g/mol ) = 0.000587 L = 587 µL

    • Therefore, dissolve 1 mg of Compound 'X' in 587 µL of high-purity, sterile DMSO.

  • Dissolution: Add the calculated volume of DMSO directly to the vial containing the compound. Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming (up to 37°C) can be applied if necessary.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store at -20°C, protected from light. This practice minimizes repeated freeze-thaw cycles which can potentially degrade the compound or introduce moisture into the DMSO stock.[3]

Working Solutions and Vehicle Controls
  • Causality of Vehicle Control: DMSO itself can exert biological effects, particularly at higher concentrations.[4][5] Therefore, every experiment must include a vehicle control group, where cells are treated with the same final concentration of DMSO as the highest concentration used for the test compound.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and must not exceed 1%, as concentrations above this level are known to cause significant cytotoxicity and off-target effects in many cell lines.[4][6]

Part 2: Primary Screening - Assessing General Cytotoxicity

The first critical step in characterizing Compound 'X' is to determine its effect on cell viability and proliferation. This establishes the concentration range for all subsequent mechanistic studies. We will detail two robust, widely-used methods.

Rationale for Cell Line Selection

The choice of cell lines should be strategic. A broad initial screen provides a wider net to catch potential activity.

  • Anticancer Screening: The NCI-60 panel , a set of 60 diverse human cancer cell lines, is an excellent resource for initial broad screening.[7][8] It represents nine different cancer types (e.g., leukemia, lung, colon, CNS, melanoma) and can reveal patterns of activity that may suggest a particular mechanism of action.[9]

  • Neuroactivity Screening: The presence of a pyrrolidine ring, a common scaffold in neuroactive compounds, suggests that screening against neuronal cell lines is warranted. The SH-SY5Y human neuroblastoma cell line is a well-established model used in neurobiology, particularly for studies on neurodegenerative diseases and neurotoxicity.[10][11][12]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for determining the dose-dependent effect of a novel compound on cell viability.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis A Seed cells in 96-well plates B Allow cells to adhere (e.g., 24 hours) A->B D Treat cells with Compound 'X' and vehicle control (DMSO) B->D C Prepare serial dilutions of Compound 'X' in culture medium E Incubate for a defined period (e.g., 48 or 72 hours) D->E F Add viability reagent (e.g., MTT, AlamarBlue) E->F G Incubate as per protocol F->G H Measure signal (Absorbance or Fluorescence) G->H I Normalize data to vehicle control H->I J Plot dose-response curve I->J K Calculate IC50 value J->K

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol 1: MTT Assay (Colorimetric)

The MTT assay is a classic, reliable method based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13]

Step-by-Step Methodology:

  • Cell Plating: Seed adherent cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare 2X serial dilutions of Compound 'X' in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" and "vehicle control" (e.g., 0.5% DMSO).

  • Incubation: Incubate the plates for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.45-0.5 mg/mL).[13]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. Monitor for the formation of purple precipitate.[14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., acidic isopropanol or detergent-based buffer) to each well to dissolve the formazan crystals.[15]

  • Readout: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[14]

Detailed Protocol 2: AlamarBlue™ (Resazurin) Assay (Fluorometric/Colorimetric)

This assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the highly fluorescent resorufin. It is non-toxic, allowing for kinetic monitoring.

Step-by-Step Methodology:

  • Cell Plating & Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Addition: Add AlamarBlue™ reagent to each well, equivalent to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[3]

  • Incubation: Return the plate to the incubator for 1-4 hours. The optimal time should be determined empirically for each cell line.[16]

  • Readout: Measure fluorescence with excitation at 560 nm and emission at 590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.[17]

Data Analysis and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.

  • Data Normalization: Calculate the percentage of cell viability for each concentration of Compound 'X' relative to the vehicle control.

    • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Dose-Response Curve: Plot % Viability against the log-transformed concentration of Compound 'X'.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Table 1: Hypothetical Cytotoxicity Profile of Compound 'X'

Cell LineTissue of OriginIC₅₀ (µM) after 72h
MCF-7 Breast Cancer5.2
SF-268 CNS Cancer0.8
HCT-116 Colon Cancer7.4
A549 Lung Cancer> 50
SH-SY5Y Neuroblastoma1.1
HEK293 Normal Kidney25.6

This data is illustrative and serves as an example for interpretation. A profile like this would suggest that Compound 'X' has potent activity against CNS and neuroblastoma cell lines, with moderate activity against breast and colon cancer lines, and significantly less activity against the lung cancer and normal kidney cell lines, indicating a degree of selectivity.

Part 3: Secondary Screening - Elucidating the Mechanism of Action

Based on the primary screening results (e.g., potent cytotoxic activity), the next logical step is to investigate how the compound is affecting the cells.

Cell Cycle Analysis via Propidium Iodide Staining

Many cytotoxic compounds exert their effects by causing cells to arrest at a specific phase of the cell cycle. This can be readily analyzed by flow cytometry using propidium iodide (PI), a dye that stoichiometrically binds to DNA.[18]

Protocol for Cell Cycle Analysis:

  • Cell Treatment: Culture cells in 6-well plates and treat with Compound 'X' at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[19]

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[19]

  • Storage: Store cells at 4°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade double-stranded RNA.[20]

  • Analysis: Incubate for 15-30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. The resulting histogram will show distinct peaks for cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis vs. Necrosis Determination using Annexin V Staining

It is crucial to determine if cell death is occurring via programmed apoptosis or uncontrolled necrosis. The Annexin V assay is a standard method for detecting early-stage apoptosis.[21]

  • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[22] Propidium Iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol for Annexin V/PI Staining:

  • Cell Treatment: Treat cells as described for cell cycle analysis (e.g., in 6-well plates).

  • Harvesting: Collect all cells, including those in the supernatant. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry. The results will quadrant the cell population into:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Part 4: Hypothetical Mechanism and Future Directions

The structural components of Compound 'X' may offer clues to its mechanism. Pyrrolidine and furan rings are found in numerous kinase inhibitors. Kinases are critical regulators of cell signaling pathways controlling proliferation, survival, and differentiation.[1][23]

A common mechanism for cytotoxic kinase inhibitors is the disruption of a signaling cascade, such as the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis.[24]

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Phosphorylates CompoundX Compound 'X' CompoundX->RAF Inhibits? Prolif Cell Proliferation & Survival TF->Prolif Promotes

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by Compound 'X'.

Future Experimental Directions:

  • Target Identification: If Compound 'X' shows a consistent and potent cytotoxic profile, the next step would be to identify its direct molecular target(s). This could involve kinase profiling assays, where the compound is screened against a large panel of purified kinases.

  • Western Blotting: To validate the hypothetical mechanism, researchers could use Western blotting to probe the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., phospho-ERK) in cells treated with Compound 'X'.

  • In Vivo Studies: If in vitro data is promising, the compound's efficacy and toxicity would then be evaluated in animal models.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Chondrex, Inc. (2022). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Zhao, B., et al. (2013). Systematically Studying Kinase Inhibitor Induced Signaling Network Signatures by Integrating Both Therapeutic and Side Effects. PLoS ONE, 8(12), e82328. Retrieved from [Link]

  • Grabowski, T., et al. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. Retrieved from [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

  • Sravan Kumar, V., & Ashok, D. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. Retrieved from [Link]

  • Veras, L. P., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science, 32, e20230358. Retrieved from [Link]

  • Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]

  • Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in Molecular Biology, 1078, 9–21. Retrieved from [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • Rohban, M. H., et al. (2017). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Cell Chemical Biology, 24(12), 1485–1494.e4. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(1), 53-62. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1993). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. Retrieved from [Link]

  • El-Hafidi, N., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. Retrieved from [Link]

  • Kovalevich, J., & Langford, D. (2022). Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies. Cells, 11(14), 2185. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitogen-activated protein kinase. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]

  • Reinhold, W. C., et al. (2012). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Cancer Research, 72(14), 3499–3509. Retrieved from [Link]

  • Tan, S. M., et al. (2021). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in Pharmacology, 12, 795713. Retrieved from [Link]

  • Siramshetty, V. B., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2111-2121. Retrieved from [Link]

  • JoVE. (2015). Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Retrieved from [Link]

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  • de L. K. M. de Oliveira, A., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Mediators of Inflammation, 2019, 3485934. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

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  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and practical solutions for the purification of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (MW: 170.25 g/mol ).[1] This molecule's unique structure, featuring a tetrahydrofuran core with two tertiary amine functionalities, presents distinct challenges that require specialized approaches beyond standard purification protocols. This document is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of this compound.

Troubleshooting Guides: Question & Answer

This section directly addresses specific issues encountered during the purification of this compound.

Question 1: My compound is streaking severely or completely sticking to the baseline during silica gel chromatography. What is causing this and how can I resolve it?

Answer:

This is the most common issue for this class of compounds and is caused by strong acid-base interactions between the basic tertiary amine groups of your molecule and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[2][3] This interaction leads to poor peak shape, tailing, and in severe cases, irreversible adsorption.

Here are several effective strategies to mitigate this problem:

  • Use a Modified Mobile Phase: The most direct solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a competing base to your eluent system.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The TEA will preferentially bind to the acidic silanol groups, allowing your compound to elute symmetrically.[3]

    • Ammonium Hydroxide: For this highly polar diamine, a potent modifier may be necessary. A common and effective system is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH), often in a ratio like 90:9:1.[3] You can adjust the MeOH percentage to control the polarity and elution speed.

  • Change the Stationary Phase: If mobile phase modifiers are insufficient or undesirable, switching to a more inert or basic stationary phase is a highly effective alternative.

    • Amine-Functionalized Silica: Columns packed with amine-functionalized silica (often designated as NH₂ or KP-NH) are excellent for purifying basic compounds.[4] The amine groups on the stationary phase mask the residual silanols, preventing strong interactions and allowing for elution with simple, non-basic solvent systems like Hexane/Ethyl Acetate.[4]

    • Alumina (Basic or Neutral): Alumina is a classic alternative to silica for purifying basic compounds. Basic alumina is generally preferred for amines as its surface is not acidic.[3]

  • Reversed-Phase Chromatography: If normal-phase techniques fail, reversed-phase chromatography is a powerful option. At a high pH (alkaline mobile phase), the amine groups are deprotonated and in their free-base form, making the compound more hydrophobic and thus more retentive on a C18 column.[2] A mobile phase of acetonitrile/water with 0.1% TEA or ammonium hydroxide is a good starting point.[2]

Method Stationary Phase Typical Mobile Phase Principle of Operation
Modified Normal-Phase Standard Silica GelDCM/MeOH/NH₄OH (e.g., 90:9:1)Competing base (NH₄OH) neutralizes acidic silanol groups.
Amine-Phase Amine-Functionalized SilicaHexane/Ethyl Acetate GradientInert surface prevents strong acid-base interactions with the analyte.[4]
Alternative Normal-Phase Basic AluminaEthyl Acetate/Hexane GradientBasic stationary phase surface does not strongly bind basic compounds.[3]
Reversed-Phase C18 SilicaAcetonitrile/Water + 0.1% TEAHigh pH suppresses ionization of amines, increasing retention.[2]

Question 2: My TLC shows two or more spots that are very close together and co-elute from the column. How can I separate these species?

Answer:

Given the 3,4-disubstituted tetrahydrofuran core, your product is likely a mixture of diastereomers (cis and trans isomers). These isomers often have very similar polarities, making their separation challenging.

  • Optimize Your Chromatography System:

    • Systematic Solvent Screening: Before scaling to a column, meticulously screen different solvent systems via TLC. Test eluents with different chemical properties (e.g., substitute DCM with Chloroform, or MeOH with Isopropanol) to find a system that maximizes the separation factor (ΔRf) between the spots.

    • High-Performance Flash Chromatography: Utilize high-quality, small-particle-size silica for your flash column. A finer stationary phase provides more theoretical plates and better resolving power.

    • Shallow Gradient Elution: Instead of a steep gradient, employ a very shallow gradient (or isocratic elution if ΔRf is sufficient) around the composition that gives an Rf of ~0.2-0.3 for the lower spot. This will improve the resolution between the closely eluting isomers.

  • Consider Preparative HPLC: If flash chromatography cannot provide baseline separation, preparative High-Performance Liquid Chromatography (HPLC) is the next logical step. The higher efficiency of HPLC columns can often resolve isomers that are inseparable by flash chromatography. Both normal-phase (using a specialized column like a cyano or diol phase) and reversed-phase methods should be explored.

Question 3: After chromatography, my NMR still shows impurities. I suspect they are unreacted starting materials or basic byproducts. Is there a non-chromatographic way to remove them?

Answer:

Yes. A classic and highly effective technique for purifying amines is an acid-base extraction . This method is excellent for removing non-basic organic impurities or for separating amines with significantly different basicities.

  • Mechanism: The two basic nitrogen atoms in your product can be protonated by an acid to form a water-soluble ammonium salt. Non-basic impurities will remain in the organic phase and can be washed away.

  • Application: This is best used as a pre-purification step on the crude reaction mixture before chromatography. It can remove a significant amount of non-basic material, making the subsequent chromatographic step much easier.

G crude Crude Reaction Mixture (in EtOAc or DCM) sep_funnel Separatory Funnel crude->sep_funnel add_hcl Add Dilute HCl (aq) sep_funnel->add_hcl Step 1 shake Shake & Separate Layers add_hcl->shake organic_layer Organic Layer: Non-Basic Impurities (Discard) shake->organic_layer aqueous_layer Aqueous Layer: Protonated Product (R₃NH⁺Cl⁻) shake->aqueous_layer add_naoh Add NaOH (aq) until pH > 10 aqueous_layer->add_naoh Step 2 re_extract Re-extract with DCM or EtOAc add_naoh->re_extract final_organic Organic Layer: Purified Free-Base Product re_extract->final_organic final_aqueous Aqueous Layer: Salts (Discard) re_extract->final_aqueous

Caption: Workflow for Acid-Base Extraction Purification.

Question 4: I'm trying to crystallize the purified oil, but it consistently "oils out." How can I induce crystallization?

Answer:

"Oiling out" is common for polar compounds that have low melting points or are resistant to forming an ordered crystal lattice.[3]

  • Trituration: Add a small amount of a solvent in which your compound is insoluble (or sparingly soluble) but the impurities are soluble (e.g., cold hexanes, diethyl ether). Stir or sonicate the mixture. This can wash away residual impurities and induce the oil to solidify.[3]

  • Co-solvent Crystallization:

    • Dissolve your compound in a minimal amount of a "good" solvent where it is very soluble (e.g., methanol, acetone).

    • Slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., hexanes, diethyl ether) dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few drops of the "good" solvent to make it clear again.

    • Allow the solution to cool slowly and undisturbed. Seeding with a previously generated crystal can also be highly effective.

  • Salt Formation: Convert the free-base amine to a salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt. Amine salts are often highly crystalline solids with sharp melting points, even when the parent free-base is an oil. This can be achieved by dissolving the purified oil in a solvent like ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a solution of HCl in a solvent like isopropanol.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best overall purification strategy to start with for this compound?

A multi-step approach is recommended.

  • Workup: Perform an aqueous acid-base extraction on your crude reaction mixture to remove the bulk of non-basic impurities.[5]

  • Chromatography: Subject the resulting material to flash column chromatography using an amine-functionalized silica column with a hexane/ethyl acetate gradient.[4] This is often the most reliable and reproducible chromatographic method for basic amines.

  • Final Polish: If required, perform a final crystallization or salt formation to obtain a highly pure, solid product.

G A Crude Product B Acid-Base Extraction (Liquid-Liquid) A->B C Concentrated Amine Mixture B->C D Flash Chromatography (Amine-Functionalized Silica) C->D E Combined Pure Fractions D->E F Solvent Removal (Rotary Evaporation) E->F G Purified Oil F->G H Crystallization / Salt Formation G->H I High-Purity Solid Product H->I

Caption: Recommended Multi-Step Purification Workflow.

FAQ 2: How should I store the purified this compound?

As a free base, it is susceptible to slow oxidation and can absorb atmospheric CO₂ to form carbonate salts. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated to minimize degradation. If long-term stability is critical, storing it as a crystalline salt (e.g., hydrochloride) is recommended.

Experimental Protocols

Protocol 1: Flash Chromatography with a Basic Modifier

  • Preparation: Prepare a stock solution of your polar eluent, for example, 9% Methanol and 1% Ammonium Hydroxide in Dichloromethane (DCM). Your non-polar eluent will be pure DCM.

  • Column Packing: Pack a standard silica gel column using a non-polar solvent like hexane or DCM.

  • Equilibration: Equilibrate the column with your starting solvent mixture (e.g., 100% DCM or 99:1 DCM:Stock Solution) for at least 3-5 column volumes. It is crucial that the silica is fully equilibrated with the basic modifier before loading the sample.

  • Sample Loading: Dissolve your crude material in a minimum amount of the mobile phase or DCM and load it onto the column.

  • Elution: Run the column, gradually increasing the percentage of your polar, base-modified stock solution.

  • Analysis: Collect fractions and analyze them by TLC, staining with a suitable agent like potassium permanganate or ninhydrin (if any primary/secondary amines are possible impurities).

  • Workup: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine (if used) may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Singh, U. P., & Jha, A. (2021). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Request PDF on ResearchGate. [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Amerigo Scientific. This compound. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Strieth-Kalthoff, F., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. PMC - PubMed Central. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Kanger, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

  • Kanger, T., et al. (2009). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

  • ResearchGate. (2009). (PDF) Synthesis of chiral tetrahydrofuran derivatives. [Link]

  • Google Patents. (2014). CN103058910B - Separation method of organic amine impurity in N-methyl pyrrolidinone.
  • European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. [Link]

  • European Patent Office. (2023, June 28). METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE - EP 4201922 A1. [Link]

Sources

"N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine" unexpected side reactions in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine. This document is intended for researchers, chemists, and drug development professionals who are working with or planning the synthesis of this and structurally related disubstituted tetrahydrofuran scaffolds. The presence of two distinct amine functionalities on a flexible tetrahydrofuran core presents unique synthetic challenges, including regioselectivity, stereocontrol, potential side reactions, and complex purification procedures.

This guide provides a structured, in-depth analysis of a plausible synthetic route, offering troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the technical insights and field-proven strategies necessary to navigate the complexities of this synthesis, minimize unexpected outcomes, and optimize your experimental workflow.

PART 1: Plausible Synthetic Strategy & Key Considerations

The synthesis of highly substituted tetrahydrofurans often involves multi-step sequences where the stereochemical and regiochemical outcomes are critical.[1][2] A robust and logical approach to the target molecule involves the sequential, diastereoselective nucleophilic substitution on a tetrahydrofuran scaffold functionalized with two distinct leaving groups.

A common and effective strategy begins with a chiral precursor, such as a derivative of 1,2,4-butanetriol, to establish the stereochemistry of the tetrahydrofuran ring early in the synthesis.[3][4] The core of the strategy is the stepwise displacement of leaving groups (e.g., mesylates or tosylates) at the C3 and C4 positions by the desired amine nucleophiles.

Overall Synthetic Workflow

The proposed pathway involves three key stages:

  • Precursor Synthesis: Formation of a tetrahydrofuran ring with suitable leaving groups at the C3 and C4 positions from an acyclic, chiral starting material.

  • Stepwise Amination I (Pyrrolidine Installation): A controlled mono-substitution reaction with pyrrolidine. The higher nucleophilicity of pyrrolidine (a secondary amine) compared to methylamine suggests it is often the more facile substitution.

  • Stepwise Amination II (Methylamine Installation): Substitution of the remaining leaving group with methylamine to yield the final product. This step may require more forcing conditions due to potential steric hindrance and the use of a gaseous or volatile reagent.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: First Amination cluster_2 Stage 3: Second Amination cluster_3 Analysis & Purification A Chiral 1,2,4-Butanetriol Derivative B Cyclization & Mesylation A->B Multiple Steps C cis/trans-Tetrahydrofuran-3,4-diyl bis(methanesulfonate) B->C D 4-Mesyloxy-3-(pyrrolidin-1-yl)tetrahydrofuran C->D Controlled Sₙ2 Displacement E N-Methyl-N-(4-pyrrolidin-1-yl- tetrahydrofuran-3-yl)amine (Final Product) D->E Sₙ2 Displacement (Sealed Vessel) Pyrrolidine Pyrrolidine (1.0 eq) Pyrrolidine->C F Crude Product Mixture E->F Methylamine Methylamine (excess) Methylamine->D G Purification F->G e.g., Reversed-Phase Chromatography H Pure Product & Characterization G->H NMR, MS, etc.

Caption: Proposed workflow for the synthesis of the target compound.

Critical Experimental Parameters
  • Leaving Group Choice: Mesylates are excellent leaving groups and are readily prepared from the corresponding diol. Tosylates are also effective. The choice can influence reactivity and stability.

  • Stoichiometry: Precise control over the stoichiometry in the first amination step (addition of pyrrolidine) is paramount to minimize the formation of the di-substituted byproduct.

  • Solvent: Polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are typically suitable for Sₙ2 reactions.[5] THF is a versatile solvent for such transformations.[6]

  • Temperature: The first substitution may proceed at room temperature or with gentle heating. The second substitution with the less nucleophilic and more sterically hindered methylamine may require elevated temperatures in a sealed reaction vessel.[4]

  • Order of Addition: Adding the bis-mesylate precursor dropwise to a solution of one equivalent of pyrrolidine can help maintain a low concentration of the electrophile, favoring mono-substitution.

PART 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield & Byproduct Formation in First Amination (Pyrrolidine)

Question: My reaction of cis/trans-Tetrahydrofuran-3,4-diyl bis(methanesulfonate) with one equivalent of pyrrolidine results in a complex mixture containing unreacted starting material, the desired mono-substituted product, and a significant amount of a di-pyrrolidino byproduct. How can I improve the selectivity?

Answer: This is a classic selectivity challenge in di-functionalized substrates. The formation of a mixture indicates that the rate of the second substitution is competitive with the first.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Suggested Solution
Incorrect Stoichiometry Even a slight excess of pyrrolidine can drive the reaction towards the di-substituted product. Solution: Ensure meticulous measurement of pyrrolidine (1.0 equivalent or slightly less, e.g., 0.95 eq). Consider using a calibrated syringe or performing a titration to determine the exact concentration of the pyrrolidine solution.
High Local Concentration Adding pyrrolidine to the bis-mesylate means that initially, the bis-mesylate is in large excess, but as the reaction proceeds, the mono-adduct formed can react with the remaining pyrrolidine. Solution: Employ "inverse addition." Add a solution of the bis-mesylate slowly and dropwise to the solution of pyrrolidine. This maintains a high concentration of the amine, ensuring the bis-mesylate reacts as soon as it is introduced, which can favor mono-substitution.
Elevated Temperature Higher temperatures increase reaction rates but often decrease selectivity (k₂/k₁ ratio approaches 1). The activation energy for the second substitution may be only slightly higher than the first. Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint where the formation of the desired mono-adduct is maximized and di-adduct is minimized.
Byproduct: Elimination The basicity of pyrrolidine (pKa of conjugate acid ~11.3) can promote E2 elimination, especially if the stereochemistry is amenable (anti-periplanar H and OMs), leading to an unsaturated tetrahydrofuran byproduct. Solution: Use a non-basic, hindered auxiliary base to scavenge the generated methanesulfonic acid, or run the reaction at lower temperatures where substitution is kinetically favored over elimination.
Issue 2: Ring-Opening Side Reactions

Question: My mass spectrometry analysis shows unexpected ions that do not correspond to substitution or elimination products. I suspect one of the heterocyclic rings is opening. Is this possible and how can I prevent it?

Answer: Yes, both tetrahydrofuran and pyrrolidine rings are susceptible to cleavage under certain conditions, which can lead to complex and unexpected side products.[7][8][9][10]

Causality and Prevention:

  • Tetrahydrofuran Ring Opening: The THF ring is an ether and is generally stable to bases but can be cleaved by strong acids or Lewis acids.[11][12] The protonation or coordination to the ether oxygen activates the ring for nucleophilic attack.

    • Prevention: The reaction should be run under neutral or basic conditions. The methanesulfonic acid generated during the substitution must be neutralized. Ensure your pyrrolidine is not used as its hydrochloride salt without adding a separate, non-nucleophilic base (e.g., diisopropylethylamine).

  • Pyrrolidine Ring Opening: While unstrained pyrrolidine rings are quite stable, C-N bond cleavage can be induced by photoredox catalysis or specific Lewis acids.[8][9] While less common under standard thermal Sₙ2 conditions, contamination with certain metal ions from previous steps could potentially catalyze such pathways.

    • Prevention: Ensure all glassware is scrupulously clean and that reagents are free from metal contaminants. Avoid strongly acidic workup conditions.

G cluster_c1 Problem Analysis cluster_c2 Potential Causes & Solutions start Low Yield or Impure Product q1 Major Byproduct? start->q1 q2 Unreacted SM? q1->q2 No s1 Di-substitution -> Check Stoichiometry, Use Inverse Addition, Lower Temp q1->s1 Yes (Di-adduct) s2 Elimination -> Lower Temp, Use Non-nucleophilic Base q1->s2 Yes (Alkene) q3 Unexpected Mass Ions? q2->q3 No s3 Incomplete Reaction -> Increase Temp/Time, Check Reagent Purity q2->s3 Yes s4 Ring Opening -> Ensure Neutral/Basic pH, Avoid Lewis Acids q3->s4 Yes s5 Purification Issue -> See Purification Protocol q3->s5 No

Caption: Troubleshooting logic for common synthesis issues.

Issue 3: Challenges with Product Purification

Question: My final product, this compound, is a polar and likely basic compound. Standard silica gel chromatography gives poor separation and significant tailing. What purification strategies do you recommend?

Answer: The purification of polar, basic amines is a frequent challenge due to strong interactions with the acidic silanol groups on standard silica gel.[13] This leads to peak tailing, poor resolution, and potential product loss on the column. Several alternative strategies can be employed.

Recommended Purification Protocols:

MethodDescription & Rationale
Base-Modified Silica Gel Chromatography How: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (~0.5-1% v/v), to your mobile phase (e.g., DCM/MeOH or Hexanes/EtOAc).[13] Why: The competing base neutralizes the acidic silanol groups on the silica surface, preventing the basic amine product from binding strongly. This results in sharper peaks and better recovery.
Alternative Stationary Phases How: Instead of silica, use a column packed with basic alumina or an amine-functionalized silica.[13] Why: These stationary phases provide a basic or neutral surface, eliminating the problematic acid-base interactions that cause tailing with standard silica.
Reversed-Phase Chromatography (C18) How: Use a C18 column with a mobile phase of Acetonitrile/Water or Methanol/Water. To improve retention and peak shape for a basic amine, it is often best to work at a higher pH to keep the amine in its neutral, more lipophilic form.[13] Why: Adding a modifier like 0.1% TEA or ammonium hydroxide to the mobile phase will raise the pH, suppress the protonation of the amine, increase its retention on the nonpolar C18 phase, and lead to better separation.
Acid-Base Extraction / Salt Precipitation How: 1. Dissolve the crude mixture in an organic solvent (e.g., DCM, EtOAc). 2. Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind.[14] 3. Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities. 4. Basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the free-based amine product back into an organic solvent. 5. Dry and concentrate to yield the purified product. An alternative involves precipitating the amine as a salt (e.g., using trichloroacetic acid) from a suitable solvent.[15]

PART 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing this synthesis? A1: Key hazards include:

  • Mesylating Agents (e.g., Mesyl Chloride): These are corrosive, lachrymatory, and moisture-sensitive. Work in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Quench any excess reagent carefully.

  • Methylamine: This is a flammable and toxic gas, often supplied as a solution in a solvent like THF or ethanol. It is a respiratory irritant. Handle only in a well-ventilated fume hood. For reactions at elevated temperatures, a properly sealed and pressure-rated reaction vessel is mandatory.

  • Pyrrolidine: This is a flammable, corrosive, and toxic liquid with a strong odor. Handle with appropriate PPE in a fume hood.

Q2: How can I confirm the stereochemistry of the final product? A2: Assuming you start with a stereochemically defined precursor, each Sₙ2 reaction will proceed with an inversion of configuration at the reaction center. The final relative stereochemistry can be determined using advanced NMR techniques:

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These 2D NMR experiments detect protons that are close in space (< 5 Å). Correlations between protons on the tetrahydrofuran ring and substituents can elucidate their relative stereochemistry (i.e., whether they are on the same or opposite faces of the ring).

  • Coupling Constants (J-values): The magnitude of the proton-proton coupling constants around the tetrahydrofuran ring can provide information about the dihedral angles between them, which is related to the ring conformation and substituent orientation.

Q3: Could over-methylation occur to form a quaternary ammonium salt? A3: While the target is a secondary amine, if one were to attempt further methylation (for example, to synthesize the tertiary amine N,N-dimethyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine), over-methylation is a significant risk.[16] The secondary amine product can be further methylated by a reactive methylating agent (like methyl iodide) to form a quaternary ammonium salt. To avoid this, one would need to carefully control the stoichiometry of the methylating agent. For the synthesis of the target secondary amine, this is not an issue as you are reacting with methylamine, not a methylating agent.

References

  • Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. (2025).
  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox C
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Workup: Amines. University of Rochester, Department of Chemistry.
  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. (2021). Journal of the American Chemical Society.
  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. (2019).
  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry.
  • Scope of the Ring Opening of Pyrrolidines. (2025).
  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separ
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025).
  • Is THF acidic or basic?. (2019). Quora.
  • Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. (2018). Chemistry.
  • Process for the preparation of 3-amino-pyrrolidine derivatives. (1999).
  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). Scientific Reports.
  • reaction condition optimization for N-methylation of 3-aminoazepan-2-one. (2025). BenchChem.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). Current Organic Chemistry.
  • Lewis Acid-Base Pair-Regulated Ring-Opening Copolymerization of Succinic Anhydride and Tetrahydrofuran. (2025).
  • Process for the preparation of 3-amino-pyrrolidine derivatives. (2001).
  • Amine synthesis by reductive amination (reductive alkyl
  • Tetrahydrofuran. Wikipedia.

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"N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice on the stability of this compound in solution. As a molecule incorporating a tertiary amine, a tetrahydrofuran ring, and a pyrrolidine moiety, its stability can be influenced by a variety of factors. This document will explore the potential degradation pathways and offer strategies to mitigate them, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a loss of my compound in aqueous solution over time. What are the most likely reasons for this instability?

When working with this compound in aqueous solutions, degradation can occur through several mechanisms related to its structural components. The two primary areas of concern are the tetrahydrofuran (THF) ring and the tertiary amine groups.

  • Hydrolysis of the Tetrahydrofuran Ring: The ether linkage within the THF ring can be susceptible to hydrolysis, particularly under acidic conditions. This can lead to ring-opening to form a diol. While ethers are generally stable, the presence of neighboring functional groups can influence this reactivity.[1][2]

  • Oxidative Degradation: Tertiary amines and the ether functionality are susceptible to oxidation.[3] Dissolved oxygen in your solvent, exposure to light, or the presence of trace metal ions can catalyze oxidative degradation. The pyrrolidine ring can also undergo oxidation.[4]

Q2: My solution of this compound has turned a yellowish color. What could be the cause?

The development of a yellowish color is often indicative of degradation, particularly oxidation. The formation of oxidized species or polymeric byproducts can lead to discoloration. It is crucial to investigate the purity of the discolored solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify any new peaks corresponding to degradation products.

Q3: How does pH affect the stability of this compound in solution?

The pH of your solution is a critical factor governing the stability of this compound.

  • Acidic Conditions (pH < 7): In acidic solutions, the amine groups will be protonated. While this can protect the amines from certain types of degradation, the ether linkage of the THF ring may be more susceptible to acid-catalyzed hydrolysis.[5]

  • Basic Conditions (pH > 7): In basic solutions, the amine groups are in their free base form, which can be more prone to oxidation. However, the ether linkage of the THF ring is generally more stable under basic conditions. The specific pKa values of the amine groups will determine their protonation state at a given pH.[6]

Q4: What are the best practices for preparing and storing solutions of this compound to ensure its stability?

To minimize degradation, the following handling and storage procedures are recommended:

  • Solvent Selection: Use high-purity solvents. If using aqueous solutions, consider using deoxygenated water (e.g., by sparging with nitrogen or argon) to minimize oxidative degradation. For some applications, anhydrous organic solvents may be more suitable if the compound is sensitive to hydrolysis.[7][8]

  • pH Control: If possible, buffer the solution to a pH where the compound exhibits maximum stability. This will likely be in the slightly acidic to neutral range to balance the risks of amine oxidation and ether hydrolysis.

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Inert Atmosphere: For long-term storage, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak in HPLC analysis Degradation of the compound.Perform a forced degradation study (see protocol below) to identify the likely degradation pathway (hydrolysis, oxidation, etc.). Adjust solution pH, temperature, or solvent to improve stability.
Appearance of new, unidentified peaks in chromatogram Formation of degradation products.Use HPLC-MS to identify the mass of the new peaks and deduce their structures. This will provide insight into the degradation mechanism.
Inconsistent results between experiments Instability of the stock solution.Prepare fresh stock solutions for each experiment. If this is not feasible, re-qualify the stock solution by HPLC before each use to ensure its purity and concentration.
Precipitation of the compound from solution Poor solubility or degradation to an insoluble product.Check the solubility of the compound in the chosen solvent system. If precipitation occurs over time, it may be due to the formation of a less soluble degradation product.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its functional groups.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products main_compound Original Compound hydrolysis THF Ring Hydrolysis (Acid-Catalyzed) main_compound->hydrolysis H+ / H2O oxidation_amine Amine Oxidation main_compound->oxidation_amine [O] oxidation_pyrrolidine Pyrrolidine Ring Oxidation main_compound->oxidation_pyrrolidine [O] oxidation_thf THF Ring Oxidation main_compound->oxidation_thf [O] diol Ring-Opened Diol hydrolysis->diol n_oxide N-Oxide oxidation_amine->n_oxide dealkylated De-methylated Amine oxidation_amine->dealkylated hydroxylated_pyrrolidine Hydroxylated Pyrrolidine oxidation_pyrrolidine->hydroxylated_pyrrolidine hydroxylated_thf Hydroxylated THF oxidation_thf->hydroxylated_thf

Caption: Potential degradation pathways of the target compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of your compound and to develop a stability-indicating analytical method.[9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

    • At various time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Monitor the degradation by HPLC at various time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C).

    • After a defined period, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the solution by HPLC.

  • Control Sample: Keep a solution of the compound in the same solvent at room temperature and protected from light as a control.

Data Analysis:

  • Analyze all samples by a suitable HPLC method that can separate the parent compound from its degradation products.

  • Calculate the percentage of degradation for each condition.

  • If using an HPLC-MS system, identify the mass of the major degradation products to propose their structures.

The following diagram outlines the workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo hplc HPLC / HPLC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

References

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available from: [Link]

  • Tetrahydrofuran Degradation Pathway. Eawag-BBD. Available from: [Link]

  • Tetrahydrofuran Biodegradation. Encyclopedia MDPI. Available from: [Link]

  • Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. ResearchGate. Available from: [Link]

  • The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. PubMed. Available from: [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. Available from: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available from: [Link]

  • A Multicomponent THF Hydroxylase Initiates Tetrahydrofuran Degradation in Cupriavidus metallidurans ZM02. Applied and Environmental Microbiology - ASM Journals. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]

  • Protection and subsequent oxidation of pyrrolidine 4a–f. ResearchGate. Available from: [Link]

  • Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. PMC - NIH. Available from: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • 1215672-25-5. ChemBK. Available from: [Link]

  • Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. Available from: [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available from: [Link]

  • amines, aromatic 2002. niosh - CDC. Available from: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available from: [Link]

  • Greener and scalable synthesis of N-methyl imines using a sustainable functional polymer. RSC Publications. Available from: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]

  • What is the pH of methylamine?. Quora. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC - NIH. Available from: [Link]

  • What solvents can you do an ester base hydrolysis in?. Reddit. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Available from: [Link]

  • Tetrahydrofuran. Wikipedia. Available from: [Link]

  • This compound. Amerigo Scientific. Available from: [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Methylamine. PubChem - NIH. Available from: [Link]

  • synthesis & cleavage of THP ethers. YouTube. Available from: [Link]

  • Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. PubMed. Available from: [Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. Available from: [Link]

  • N-Methylpyrrolidone. Chemsrc. Available from: [Link]

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"N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine" troubleshooting inconsistent experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

A Guide to Troubleshooting Inconsistent Experimental Results

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that working with structurally complex molecules can lead to unexpected challenges. This guide is designed to provide in-depth, field-proven insights to help you navigate and resolve common issues encountered during the synthesis, purification, and characterization of this compound. The core of this molecule, a disubstituted tetrahydrofuran ring, presents specific stereochemical challenges that are often the root of inconsistent results.

This resource is structured as a series of frequently asked questions (FAQs) that directly address practical problems. We will explore the causality behind these issues and provide validated protocols to ensure you can achieve reliable and reproducible outcomes.

Section 1: Synthesis and Reaction Monitoring

This section addresses common hurdles during the chemical synthesis, from low yields to ambiguous reaction monitoring results.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields for this specific synthesis often stem from three primary areas: the inherent stereochemical complexity, side reactions involving the amine nucleophiles, and sub-optimal reaction conditions.

  • Causality—Stereochemistry: The target molecule possesses two adjacent stereocenters on the tetrahydrofuran ring (at C3 and C4). Most synthetic routes will produce a mixture of cis and trans diastereomers.[1] The ratio of these isomers is highly dependent on the reaction mechanism and conditions. It's possible that one diastereomer is formed preferentially but is less stable or more difficult to isolate, leading to an apparent low yield of the desired product.

  • Causality—Side Reactions: The synthesis likely involves the N-alkylation of a secondary amine precursor. A common issue in such reactions is the formation of a mixture of primary, secondary, and tertiary amines, as well as potential over-alkylation to form a quaternary ammonium salt.[2][3] These side products consume reagents and complicate purification, ultimately reducing the isolated yield of the target tertiary amine.

  • Causality—Reaction Conditions: Amine alkylations can be sensitive to the choice of base, solvent, and temperature. An inappropriate base may not be strong enough to deprotonate the precursor effectively, while an overly strong base could lead to decomposition.

Troubleshooting Steps:

  • Analyze the Crude Product: Before any work-up, take a sample of the crude reaction mixture. Analyze it by LC-MS and ¹H NMR to identify the product(s) and major byproducts. This will confirm if the reaction is working and reveal the extent of side-product formation.

  • Re-evaluate the Stoichiometry: If over-alkylation is observed, consider using a slight excess of the amine precursor relative to the alkylating agent.

  • Optimize the Base and Solvent: Ensure the base is non-nucleophilic and of appropriate strength. The solvent should fully dissolve the reactants; polar aprotic solvents like DMF or acetonitrile are often effective.

  • Control the Temperature: Run a temperature screen to find the optimal balance between reaction rate and side product formation. Sometimes, lower temperatures over a longer period can significantly improve selectivity.

Q2: My TLC or LC-MS analysis shows multiple spots/peaks close together. Are these all impurities?

A2: While some may be impurities, it is highly probable that you are observing the different stereoisomers of your product.

  • Expert Insight: The primary cause is the formation of diastereomers (cis and trans isomers). These isomers have identical mass (and thus the same m/z in mass spectrometry) but different three-dimensional arrangements. This difference in shape leads to slightly different polarities, causing them to separate during chromatography.[4]

  • Verification:

    • LC-MS: The multiple peaks should have the same parent mass ion corresponding to your product's molecular weight (170.255 g/mol )[5][6].

    • TLC: The spots will likely have very similar Rf values. Try running the TLC in different solvent systems (e.g., a polar protic vs. a polar aprotic eluent) to see if the separation improves.

Below is a workflow for diagnosing issues related to low reaction yield.

G cluster_analysis Crude Mixture Analysis Results cluster_solutions Corrective Actions start Low or No Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) start->check_crude no_product No Product Detected check_crude->no_product No product formed product_present Product Detected, Low Conversion check_crude->product_present Incomplete reaction complex_mixture Complex Mixture of Products check_crude->complex_mixture Multiple products reagents Verify Reagent Quality & Reactivity no_product->reagents conditions Optimize Reaction Conditions (Temp, Time, Concentration) product_present->conditions side_reactions Identify Side Products (NMR, MS) Adjust Stoichiometry complex_mixture->side_reactions purification Optimize Purification Strategy (See Section 2) side_reactions->purification

Caption: Troubleshooting workflow for low reaction yields.

Section 2: Work-up and Purification Challenges

Purifying tertiary amines, especially those with multiple polar functional groups, requires specific strategies to avoid product loss and achieve high purity.

Q3: I'm losing a significant amount of my product during the aqueous work-up. Is it water-soluble?

A3: Yes, this is a common issue. The presence of two amine functionalities and a tetrahydrofuran ether oxygen makes the molecule relatively polar. Furthermore, in acidic conditions, the amine groups will be protonated to form ammonium salts, which are highly water-soluble.

  • Trustworthiness through Self-Validation: Before performing a full-scale extraction, test the partitioning of a small amount of your crude product between your chosen organic solvent and water at different pH values (e.g., pH 3, pH 7, and pH 10). This will tell you the optimal pH for extraction into the organic layer.

  • Protocol for Minimizing Loss:

    • Basify Carefully: After the reaction quench, ensure the aqueous layer is basic (pH > 9) before extraction. Use a pH meter or pH paper for accuracy. This keeps the amines in their neutral, more organic-soluble "free base" form.

    • Use a More Polar Solvent: If you are using a non-polar solvent like hexanes or ether, switch to a more polar option like dichloromethane (DCM) or ethyl acetate for extraction.

    • Brine Wash: After extraction, wash the combined organic layers with saturated sodium chloride solution (brine). This helps to "salt out" the dissolved product from any residual water, pushing it into the organic phase.

    • Back-Extraction: If you suspect product remains in the aqueous layer, you can perform a "back-extraction" by adding more organic solvent to the aqueous phase and extracting again.

Q4: My product streaks badly on standard silica gel columns, resulting in poor separation and low recovery. How can I fix this?

A4: This is a classic problem when purifying basic compounds like amines on standard silica gel, which is inherently acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to irreversible binding, tailing, and poor resolution.

  • Expert Insight: To overcome this, you must either neutralize the silica gel's acidity or use an alternative, non-acidic stationary phase.

Purification Strategy Comparison

MethodPrincipleAdvantagesDisadvantagesBest For
Treated Silica Gel Neutralize acidic sites on silica by adding a base (e.g., triethylamine) to the eluent.Uses standard silica; simple to implement.Can be difficult to remove the added base from the final product.Quick purifications where baseline separation isn't critical.
Neutral/Basic Alumina Use an alternative stationary phase that is not acidic.Excellent for basic compounds; avoids streaking.Alumina can have different activity levels that affect separation; can be more expensive.Achieving high purity of basic compounds.[7]
Buffer-Based Extraction Exploit the different pKa values of primary, secondary, and tertiary amines to selectively extract them at different pHs.[2][3]Avoids chromatography altogether; scalable.[2]Only effective if impurities have significantly different pKa values.Separating the target tertiary amine from secondary amine precursors.

Recommended Protocol: Purification via Neutral Alumina Chromatography

  • Prepare the Column: Dry-pack a column with neutral alumina (Activity Grade I-III, depending on the polarity of the compounds to be separated).

  • Choose the Eluent: Start with a non-polar solvent (e.g., hexanes or DCM) and gradually increase the polarity by adding ethyl acetate or methanol. A typical gradient might be from 100% DCM to 10% Methanol in DCM.

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elute and Collect: Run the gradient and collect fractions, monitoring by TLC. The less polar diastereomer will typically elute first.

Below is a decision tree for selecting an appropriate purification strategy.

G cluster_paths cluster_solutions start Crude Product Mixture impurity_type What are the main impurities? start->impurity_type sec_amine Secondary Amine Precursor impurity_type->sec_amine pKa difference > 1 diastereomers Diastereomers impurity_type->diastereomers Similar polarity polar_byproducts Polar Byproducts impurity_type->polar_byproducts Different polarity buffer_ext Buffer-Based Liquid-Liquid Extraction sec_amine->buffer_ext alumina_col Neutral Alumina Chromatography diastereomers->alumina_col silica_col Silica Gel Chromatography (with Triethylamine in eluent) polar_byproducts->silica_col

Sources

Technical Support Center: Optimizing the Synthesis of N-Methyl-N-(4-pyrrolidin-1-yl)tetrahydrofuran-3-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-Methyl-N-(4-pyrrolidin-1-yl)tetrahydrofuran-3-yl)amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this and structurally related compounds. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction conditions effectively.

The synthesis of this target molecule, which features a substituted tetrahydrofuran core, presents unique challenges. The most common and versatile approach involves the reductive amination of a ketone precursor. This guide will focus on anticipating and resolving the common hurdles encountered during this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this target molecule?

While several pathways exist, the most widely adopted and robust method is a direct, one-pot reductive amination.[1] This strategy involves reacting the key intermediate, 4-(pyrrolidin-1-yl)tetrahydrofuran-3-one , with methylamine in the presence of a selective reducing agent. This approach is favored for its operational simplicity and generally good yields, minimizing the need to isolate potentially unstable intermediates like imines or enamines.[2]

Q2: Which reducing agent is optimal for this reductive amination?

The choice of reducing agent is critical to avoid side reactions, particularly the premature reduction of the starting ketone.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended and often the reagent of choice.[3] Its mild nature and tolerance for slightly acidic conditions make it ideal for one-pot procedures where iminium ion formation is facilitated. It selectively reduces the protonated iminium intermediate over the starting ketone.

  • Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling due to the risk of generating hydrogen cyanide gas, especially at a pH below 10.[4]

  • Sodium borohydride (NaBH₄) is a stronger, less expensive reducing agent, but it can readily reduce the starting ketone.[4] If using NaBH₄, a two-step procedure is often necessary: first, form the imine/enamine intermediate, and only then add the reducing agent. This can be complicated by the equilibrium nature of imine formation.[5]

Q3: What are the most critical reaction parameters to control for success?

Three parameters are paramount:

  • pH/Acidity: The formation of the key iminium ion intermediate is catalyzed by mild acid.[3] A catalytic amount of acetic acid is often added to accelerate this step. However, strongly acidic conditions can lead to side reactions or decomposition.

  • Water Removal: Imine formation is a condensation reaction that releases water. This equilibrium can be driven towards the product by removing water as it forms. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or by azeotropic removal with a suitable solvent (e.g., toluene).[3]

  • Temperature and Order of Addition: Reactions are typically run at room temperature.[3] It is crucial to allow sufficient time for the imine/enamine to form before the reduction step. When using milder reagents like NaBH(OAc)₃, all components can often be mixed in one pot. With stronger reagents like NaBH₄, the reducing agent must be added last and its addition should be controlled to manage any exotherm.[3]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. A suitable mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with triethylamine) should be developed to clearly separate the starting ketone, the final amine product, and any major impurities. The starting ketone is typically less polar than the amine product. Staining with potassium permanganate or ninhydrin can help visualize the spots.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has stalled or resulted in a very low yield. What are the likely causes and how can I fix it?

This is the most common issue, often stemming from inefficient formation of the iminium ion intermediate or issues with the reduction step.

  • Likely Cause A: Inefficient Iminium Ion Formation. The equilibrium between your ketone/amine and the iminium ion may not favor the intermediate necessary for reduction.[3]

    • Solution 1: Add a Catalytic Acid. Introduce a small amount (e.g., 0.1 equivalents) of glacial acetic acid to catalyze iminium ion formation.[3]

    • Solution 2: Remove Water. Add a dehydrating agent like anhydrous MgSO₄ or 4Å molecular sieves to the reaction mixture. This drives the condensation equilibrium forward.[3]

    • Solution 3: Increase Reactant Concentration. Running the reaction at a higher concentration can also favor the formation of the intermediate.

  • Likely Cause B: Inactive Reducing Agent. Borohydride reagents can decompose over time, especially if not stored properly in a dry environment.

    • Solution 1: Test the Reagent. Before committing to your main reaction, test the reducing agent on a simple ketone (like acetone or cyclohexanone) to confirm its activity.[4]

    • Solution 2: Use a Fresh Batch. If activity is low, use a newly opened bottle of the reducing agent.

  • Likely Cause C: Incorrect Stoichiometry.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the amine (methylamine) to ensure the ketone is fully consumed and to push the equilibrium.

Problem 2: Significant Formation of Side Products

Q: My final product is contaminated with a major impurity. How do I identify and prevent it?

The most common side product is the alcohol resulting from the direct reduction of the starting ketone.

  • Side Product: 4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol

    • Cause: This occurs when the reducing agent is too powerful or is added before the iminium ion has had a chance to form in sufficient concentration.[3] The reducing agent attacks the ketone's carbonyl group directly.

    • Prevention 1: Switch to a Milder Reducing Agent. This is the primary reason NaBH(OAc)₃ is preferred. It is generally incapable of reducing the ketone under the reaction conditions but is reactive enough for the iminium ion.[3]

    • Prevention 2: Optimize the Order of Addition. If you must use NaBH₄, ensure you stir the ketone, amine, and any acid catalyst for a period (e.g., 30-60 minutes) to allow for imine formation before slowly adding the NaBH₄, preferably at a lower temperature (e.g., 0 °C).[5]

Problem 3: Difficult Product Isolation and Purification

Q: I'm struggling to isolate my amine product during the aqueous workup, or it's proving difficult to purify by column chromatography.

Amines can be challenging to handle due to their basicity and potential water solubility.

  • Issue A: Product is Lost During Aqueous Extraction. The protonated form of your amine product may be water-soluble.

    • Solution 1: Basify Thoroughly. During the workup, ensure the aqueous layer is sufficiently basic (pH > 10) by adding NaOH or Na₂CO₃ solution. This deprotonates the amine, making it more soluble in organic solvents like ethyl acetate or dichloromethane.

    • Solution 2: Use a More Polar Extraction Solvent. If the product has high polarity, consider using a solvent mixture like DCM/Isopropanol for extraction.

    • Solution 3: Salt Out. Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and can push the amine into the organic layer.

  • Issue B: Product Streaking on Silica Gel Column. The basic nature of the amine can cause it to interact strongly with the acidic silica gel, leading to poor separation.

    • Solution 1: Add a Deactivator. Pre-treat your silica gel with triethylamine (Et₃N) or add 1-2% Et₃N to your chromatography eluent. This neutralizes the acidic sites on the silica, allowing the amine to elute cleanly.

    • Solution 2: Consider Alternative Chromatography. If silica gel fails, consider using neutral or basic alumina as the stationary phase.

Recommended Protocols & Data

Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is a robust starting point for optimization.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting ketone, 4-(pyrrolidin-1-yl)tetrahydrofuran-3-one (1.0 eq).

  • Solvent: Dissolve the ketone in a suitable anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.[3]

  • Amine Addition: Add methylamine (1.2 eq), typically from a solution in THF or as a salt (e.g., methylamine hydrochloride, in which case an additional equivalent of a non-nucleophilic base like Et₃N is needed).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive substrates, a catalytic amount of glacial acetic acid (0.1 eq) can be added at this stage.[3]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Tables

Table 1: Comparison of Common Reducing Agents

Reducing AgentAbbreviationProsConsTypical Conditions
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild, highly selective for imines/iminium ions; one-pot procedure is effective.[3]More expensive; moisture sensitive.Room temp, DCE or THF, often with catalytic AcOH.
Sodium CyanoborohydrideNaBH₃CNMild, selective.Highly toxic (HCN risk); requires pH control.[4]Room temp, Methanol, pH 6-7.
Sodium BorohydrideNaBH₄Inexpensive, powerful.Can reduce starting ketone; often requires a two-step procedure.[5]0 °C to room temp, Methanol or Ethanol.

Table 2: Troubleshooting Summary

ProblemLikely CauseSuggested Solution(s)
Low Yield Inefficient iminium ion formationAdd catalytic acetic acid; add molecular sieves; increase concentration.[3]
Inactive reducing agentTest reagent on a simple ketone; use a fresh batch.[4]
Ketone Impurity Incomplete reactionIncrease reaction time; add more amine/reducing agent.
Alcohol Impurity Ketone reduced by reagentUse a milder agent like NaBH(OAc)₃; ensure imine forms before adding NaBH₄.[3]
Purification Issues Product lost in workupEnsure aqueous layer is basic (pH > 10); saturate with brine.
Streaking on silica columnAdd 1-2% triethylamine to the eluent.

Visualized Workflows and Mechanisms

Reaction Mechanism

G cluster_0 Iminium Ion Formation (Acid Catalyzed) cluster_1 Reduction Ketone Ketone (4-pyrrolidin-1-yl tetrahydrofuran-3-one) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine, H⁺ Amine Amine (Methylamine) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium_ref Iminium Ion Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product Final Product (Secondary Amine) Reducer->Product Iminium_ref->Product + [H⁻]

Caption: General mechanism for reductive amination.

Experimental Workflow

G A 1. Combine Ketone & Amine in Solvent B 2. Stir (Allow Iminium Formation) A->B C 3. Add Reducing Agent B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup (Quench & Extract) D->E Reaction Complete F 6. Purify (Column Chromatography) E->F G 7. Analyze (NMR, MS) F->G

Caption: Standard experimental workflow for synthesis.

Troubleshooting Decision Tree

G Start Reaction Issue? Q_Yield Low Yield? Start->Q_Yield Q_Purity Impurity Present? Start->Q_Purity Q_Yield->Q_Purity No Sol_Imine Add catalytic acid or dehydrating agent Q_Yield->Sol_Imine Yes Q_Impurity_ID Is impurity the starting ketone or the alcohol byproduct? Q_Purity->Q_Impurity_ID Yes Sol_Reducer Check/replace reducing agent Sol_Imine->Sol_Reducer Still low yield Sol_Time Increase reaction time or reagent equivalents Q_Impurity_ID->Sol_Time Ketone Sol_Milder_Reducer Use milder reducer (NaBH(OAc)₃) or change addition order Q_Impurity_ID->Sol_Milder_Reducer Alcohol

Caption: A decision tree for troubleshooting common issues.

References

  • Various Authors. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. Retrieved from [Link]

  • Various Authors. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Retrieved from [Link]

  • Various Authors. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

  • Liu, F., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 14437-14447. Retrieved from [Link]

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Technical Support Center: Chiral Separation of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral separation of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for resolving the enantiomers of this complex chiral amine. This guide synthesizes established chromatographic principles with field-proven insights to help you navigate the nuances of your separation experiments.

Introduction to the Molecule and Chiral Separation Challenges

This compound possesses multiple stereocenters and basic amine functionalities, presenting a unique set of challenges for chiral separation. The tertiary amine and the pyrrolidine nitrogen can lead to strong interactions with the silica support of chiral stationary phases (CSPs), often resulting in poor peak shape (tailing) and low resolution. Successful enantioseparation requires careful selection of the CSP and meticulous optimization of the mobile phase to mitigate these undesirable interactions and enhance chiral recognition.

This guide will focus on the two primary techniques for this type of separation: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are most effective for separating chiral amines like this one?

A1: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of chiral compounds, including amines.[1][2] Specifically, derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points for screening. For primary and some secondary amines, crown ether-based CSPs can also show high selectivity, particularly in SFC.[2] Given the tertiary amine nature of the target molecule, polysaccharide phases are the most recommended starting point.

Q2: Why is my peak shape so poor (e.g., severe tailing) when I inject my amine onto a chiral column?

A2: Poor peak shape for basic compounds like this compound is typically caused by strong ionic interactions between the basic amine groups and acidic silanol groups on the surface of the silica-based CSP. This leads to non-ideal chromatographic behavior. To resolve this, you must add a basic or acidic additive to the mobile phase to "mask" these active sites and ensure the separation is governed by chiral interactions, not ion-exchange.[3]

Q3: What is the role of an acidic or basic additive in the mobile phase?

A3: Additives are crucial for achieving good chromatography of ionizable compounds on CSPs.

  • Basic Additives (e.g., Diethylamine - DEA, Ethanolamine - ETA) in HPLC/SFC: For a basic analyte, a basic additive competes with the analyte for binding to the acidic silanol groups on the stationary phase, reducing peak tailing and improving efficiency.[4]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA) in HPLC/SFC: An acidic additive can protonate the basic analyte. In some SFC methods, the separation of an intact salt pair between the basic compound and a strong acid (like ethanesulfonic acid) can lead to dramatic improvements in resolution.[5] The choice between a basic or acidic additive is often determined empirically during method development.

Q4: Can I switch between different mobile phase additives on the same column?

A4: Caution is advised. CSPs can exhibit "memory effects," where additives from previous runs remain adsorbed to the stationary phase and can affect subsequent separations.[6] It is highly recommended to dedicate a column to a specific additive type (e.g., one column for basic additives, another for acidic additives) to ensure reproducibility. If you must switch, a thorough flushing protocol is required, but even then, residual effects may persist.[6]

Q5: Should I use HPLC or SFC for this separation?

A5: Both techniques are viable, and the choice often depends on available instrumentation and specific goals (analytical vs. preparative).

  • SFC often provides faster separations and is considered a "greener" technique due to the use of CO2 as the primary mobile phase component.[7] It can be particularly effective for polar amines.

  • HPLC (in normal-phase or polar organic mode) is a robust and widely available technique. Method development can sometimes be more intuitive for those less familiar with SFC.[1] A screening approach using both techniques is the best strategy to find the optimal separation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
No Separation of Enantiomers 1. Incorrect CSP: The chosen chiral stationary phase does not have the appropriate chiral selector to interact differently with the enantiomers. 2. Inappropriate Mobile Phase: The mobile phase composition is not conducive to chiral recognition. 3. Wrong Additive: The additive may be hindering rather than helping the separation.1. Screen Multiple CSPs: Test a range of polysaccharide-based columns (e.g., amylose and cellulose derivatives with different phenylcarbamate substitutions).[8] 2. Vary the Mobile Phase: In HPLC, screen different alcohol modifiers (e.g., ethanol, isopropanol) in hexane. In SFC, vary the co-solvent (e.g., methanol, ethanol, acetonitrile). The nature of the alcohol can significantly alter the hydrogen bonding environment required for chiral recognition. 3. Test Different Additives: If using a basic additive like DEA, try an acidic one like TFA or vice-versa. The interaction mechanism can be completely different.
Poor Resolution (Rs < 1.5) 1. Sub-optimal Mobile Phase Strength: The elution strength of the mobile phase is too high, causing the enantiomers to elute too quickly without sufficient interaction with the CSP. 2. Temperature Effects: Column temperature can influence the thermodynamics of chiral binding. 3. Flow Rate Too High: Insufficient time for mass transfer and interaction with the stationary phase.1. Reduce Elution Strength: In HPLC, decrease the percentage of the alcohol modifier. In SFC, reduce the percentage of the co-solvent. This will increase retention time and give the enantiomers more opportunity to interact with the CSP. 2. Optimize Temperature: Test temperatures between 15°C and 40°C. Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP, but can increase analysis time and backpressure. 3. Reduce Flow Rate: Lowering the flow rate can improve efficiency and resolution, but will also increase the run time.
Peak Splitting or Broadening 1. Column Overload: Injecting too much sample mass can saturate the stationary phase. 2. Poor Analyte Solubility: The analyte is not fully dissolved in the injection solvent or is precipitating on the column. 3. Injection Solvent Mismatch: The injection solvent is much stronger than the mobile phase, causing band distortion.1. Reduce Injection Concentration/Volume: Dilute your sample and reinject. For preparative work, this indicates the loading capacity has been exceeded.[9] 2. Check Solubility: Ensure your analyte is fully soluble in the injection solvent. Ideally, dissolve the sample in the mobile phase itself. 3. Match Injection Solvent to Mobile Phase: If possible, use the mobile phase as your sample diluent. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Inconsistent Retention Times 1. Column Not Equilibrated: The column has not reached equilibrium with the mobile phase and additive. 2. Mobile Phase Composition Drift: Inaccurate mixing by the pump or evaporation of a volatile component. 3. Column "Memory Effect": Residual additives from a previous method are interfering with the current one.[6]1. Increase Equilibration Time: Flush the column with at least 20-30 column volumes of the new mobile phase before the first injection. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure pump seals are in good condition. 3. Dedicated Column Use: As mentioned in the FAQs, dedicate columns to specific additive types to ensure consistent performance.[6]

Experimental Protocols & Method Development Workflow

Diagram: Chiral Method Development Workflow

The following diagram outlines a systematic approach to developing a chiral separation method for this compound.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_final Phase 3: Finalization Start Prepare Racemic Standard in Mobile Phase Screen_Tech Select Technique: HPLC vs. SFC Start->Screen_Tech Screen_CSP Screen 3-4 Polysaccharide CSPs (e.g., Amylose & Cellulose-based) Screen_Tech->Screen_CSP Screen_MP Test Primary Mobile Phases (e.g., Hex/EtOH, CO2/MeOH) Screen_CSP->Screen_MP Eval1 Evaluate for Any Enantioselectivity (α > 1.05) Screen_MP->Eval1 Eval1->Screen_CSP No, Try New CSPs Add_Additive Introduce Additive: 0.1% DEA (basic) or 0.1% TFA (acidic) Eval1->Add_Additive Yes, Proceed Opt_Modifier Optimize Modifier Type & % (e.g., EtOH vs. IPA, 5-30%) Add_Additive->Opt_Modifier Opt_Params Optimize Temp & Flow Rate Opt_Modifier->Opt_Params Eval2 Resolution (Rs) > 1.5? Peak Shape Acceptable? Opt_Params->Eval2 Eval2->Opt_Modifier No, Re-optimize Robustness Test Method Robustness Eval2->Robustness Yes Final_Method Final Validated Method Robustness->Final_Method

Caption: A systematic workflow for chiral method development.

Protocol 1: Analytical Chiral HPLC Method Development

This protocol outlines a screening process to find a suitable analytical method.

1. Column Selection:

  • Select a minimum of three polysaccharide-based CSPs. A good starting set includes:

    • Amylose tris(3,5-dimethylphenylcarbamate)
    • Cellulose tris(3,5-dimethylphenylcarbamate)
    • Cellulose tris(4-methylbenzoate)

2. Mobile Phase Preparation:

  • Primary Screening (Normal Phase):

    • Mobile Phase A: n-Hexane / Ethanol (90:10, v/v)
    • Mobile Phase B: n-Hexane / Isopropanol (90:10, v/v)
  • Additive Screening:

    • Prepare the most promising mobile phase from the primary screen and add 0.1% Diethylamine (DEA) for basic conditions.
    • In a separate mobile phase, add 0.1% Trifluoroacetic Acid (TFA) for acidic conditions. Use a separate, dedicated column for acidic additives.

3. Chromatographic Conditions (Typical Starting Parameters):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm (or as determined by analyte's UV spectrum)

  • Analyte Concentration: 0.5 - 1.0 mg/mL in mobile phase

4. Step-by-Step Procedure:

  • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

  • Inject the racemic standard.

  • Repeat for Mobile Phase B.

  • Select the mobile phase/column combination that shows the best "hit" (any sign of peak splitting or broadening that indicates enantioselectivity).

  • Using this best combination, switch to the mobile phase containing 0.1% DEA. Equilibrate thoroughly and inject. Observe improvements in peak shape and resolution.

  • If results with DEA are poor, switch to a dedicated column and test the mobile phase with 0.1% TFA.

  • Once the best column/mobile phase/additive system is identified, optimize the percentage of the alcohol modifier (e.g., try 85:15, 95:5) to achieve a resolution (Rs) > 1.5.

Protocol 2: Analytical Chiral SFC Method Development

This protocol provides a screening approach for Supercritical Fluid Chromatography.

1. Column Selection:

  • Use the same set of polysaccharide-based CSPs as in the HPLC protocol.

2. Mobile Phase Preparation:

  • Primary Mobile Phase: Supercritical CO2

  • Co-solvents:

    • Co-solvent A: Methanol
    • Co-solvent B: Ethanol
  • Additive Screening:

    • Prepare co-solvents containing 0.2% Diethylamine (DEA).
    • Prepare separate co-solvents containing 0.2% Trifluoroacetic Acid (TFA).

3. Chromatographic Conditions (Typical Starting Parameters):

  • Flow Rate: 3.0 mL/min

  • Co-solvent Percentage: Start with a 15% gradient over 5 minutes.

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm

  • Analyte Concentration: 1.0 mg/mL in co-solvent

4. Step-by-Step Procedure:

  • Install the first CSP.

  • Perform a gradient elution from 5% to 40% Co-solvent A over 5-10 minutes.

  • If a separation is observed, switch to isocratic conditions at a co-solvent percentage 5% lower than the elution percentage to optimize.

  • If no separation is seen, repeat with Co-solvent B.

  • If peak shape is poor or resolution is low, introduce an additive. Test Co-solvent A + 0.2% DEA first.

  • If results are not satisfactory, test Co-solvent A + 0.2% TFA on a dedicated column.

  • Systematically screen each column with the different co-solvent and additive combinations to find the optimal conditions. The combination of a strong acid like ethanesulfonic acid (ESA) in the modifier can sometimes provide excellent separation for basic compounds in SFC.[5]

References
  • Preparation method of N-methylpyrrolidine.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.
  • Trouble with chiral separations.
  • Chiral SFC Method Development on Polysaccharide-Based Chiral St
  • Chiral HPLC Separ
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • 14.
  • Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygen
  • Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases.
  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase co
  • (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • C α -Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward C α -Tetrasubstituted α-Amino Acid Derivatives.
  • Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole. PubMed.
  • The Chiral Notebook. Phenomenex.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. MDPI.
  • Enantioselective Synthesis of Fluorinated Indolizidinone Deriv
  • One-pot Preparation of (S)-N-[(S)

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Technical Support Center: N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Here's how you know

Welcome to the technical support center for the scale-up synthesis of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this molecule from laboratory scale to pilot and manufacturing scales. The following content, presented in a question-and-answer format, provides troubleshooting advice and strategic considerations grounded in established chemical principles and process development experience.

Section 1: Strategic Planning & Route Selection

The successful scale-up of this disubstituted tetrahydrofuran derivative hinges on a robust and well-understood synthetic route. The molecule's structure, featuring two chiral centers and two basic nitrogen atoms, presents unique challenges in stereocontrol, purification, and handling.

FAQ 1: What are the primary synthetic routes to consider for large-scale production, and what are their initial pros and cons?

Two principal retrosynthetic disconnections are most viable for the synthesis of this compound:

  • The Epoxide Ring-Opening Strategy: This route typically involves the synthesis of a 3,4-epoxytetrahydrofuran intermediate, followed by a nucleophilic ring-opening reaction with pyrrolidine. The N-methyl group can be introduced at an earlier stage or via subsequent reductive amination.

    • Pros: Can offer high stereoselectivity if the epoxide synthesis is well-controlled. The ring-opening reaction is a well-established transformation.[1]

    • Cons: Epoxide precursors can be unstable. The ring-opening reaction can suffer from poor regioselectivity, leading to isomeric impurities that are difficult to separate.[2] The reaction can also be highly exothermic, posing a safety risk at scale.[3][4]

  • The Reductive Amination Strategy: This approach starts with a tetrahydrofuran-3-one precursor, which undergoes reductive amination with methylamine. The pyrrolidine moiety would be introduced before or after this key step.

    • Pros: Reductive amination is a highly versatile and common industrial reaction.[5] It can be performed in a one-pot fashion, which is advantageous for process efficiency.

    • Cons: Imine formation can be slow or incomplete, especially with less reactive ketones, leading to low conversion.[6] Controlling the formation of over-alkylation byproducts is critical. The choice of reducing agent has significant cost, safety, and waste stream implications.

The following decision tree provides a high-level guide for route selection based on common development drivers.

G start Route Selection Driver stereo Stereochemical Purity is Critical? start->stereo cost Cost of Goods (COGS) is Primary Driver? start->cost precursor Precursor Availability? start->precursor epoxide_route Favor Epoxide Route stereo->epoxide_route Yes (Asymmetric epoxidation) reductive_route Favor Reductive Amination Route stereo->reductive_route No (Diastereomer separation acceptable) cost->epoxide_route No (Chiral catalysts can be expensive) cost->reductive_route Yes (Often fewer steps, cheaper reagents) precursor->epoxide_route Chiral Epoxide Precursor Readily Available precursor->reductive_route Ketone Precursor Readily Available G start Start: Diastereomeric Mixture of Product (Base) screen_acid 1. Screen Chiral Acids (e.g., Tartaric acid, DBTA, Mandelic acid, Camphorsulfonic acid) start->screen_acid screen_solvent 2. Screen Solvents (Alcohols, Ketones, Esters, Water mixtures) screen_acid->screen_solvent find_solid Identify Conditions that Yield a Crystalline Solid screen_solvent->find_solid find_solid->screen_acid No Solid (Re-screen) analyze_solid 3. Analyze Solid & Mother Liquor (HPLC, Chiral HPLC) find_solid->analyze_solid Solid Formed is_enriched Is one diastereomer significantly enriched in the solid? analyze_solid->is_enriched is_enriched->screen_acid No (Re-screen) optimize 4. Optimize Crystallization (Temperature profile, solvent ratio, seeding, aging time) is_enriched->optimize Yes scaleup 5. Scale-Up & Isolation (Filter, wash, dry salt) optimize->scaleup liberate 6. Liberate Free Base (Treat salt with aqueous base, extract product) scaleup->liberate finish End: Diastereomerically Pure Product liberate->finish

Sources

Validation & Comparative

A Comparative Guide to Pyrrolidine Derivatives as Monoamine Transporter Inhibitors: Focus on the Pyrovalerone Class

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolidine Scaffold in Neuroscience

For researchers, scientists, and drug development professionals engaged in the neurosciences, the pyrrolidine ring represents a "privileged scaffold." Its frequent appearance in biologically active compounds is a testament to its utility in molecular design.[1] This five-membered nitrogen-containing heterocycle provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets.[1] Among the most significant of these are the monoamine transporters, which regulate the synaptic concentrations of crucial neurotransmitters like dopamine, norepinephrine, and serotonin.

This guide provides a comparative analysis of a specific class of pyrrolidine derivatives—the pyrovalerone analogs—which are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET). While specific experimental data for N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine is not publicly available, the structure-activity relationships (SAR) elucidated from the pyrovalerone class offer invaluable insights for the design and evaluation of novel pyrrolidine-based monoamine transporter inhibitors.

The Pyrrolidine Moiety: A Key to Transporter Inhibition

The pyrrolidine ring in the pyrovalerone structure is crucial for its high affinity and inhibitory activity at DAT and NET. This is a recurring theme in the study of synthetic cathinones and their analogs, where the presence and nature of the N-alkyl substituent significantly influence potency and selectivity. The pyrrolidine ring, in particular, has been shown to confer high potency for DAT inhibition.

Comparative Analysis of Pyrovalerone Analogs: A Data-Driven Approach

The following sections provide a detailed comparison of various pyrovalerone analogs, focusing on their in vitro inhibitory activity at the dopamine, norepinephrine, and serotonin transporters. The data presented is derived from radioligand binding assays and neurotransmitter uptake inhibition studies, providing a quantitative basis for comparison.

Core Structure and Numbering

The core structure of the pyrovalerone analogs discussed in this guide is presented below. The systematic numbering of the atoms allows for a clear understanding of the structural modifications and their impact on biological activity.

Figure 1. Core chemical structure of pyrovalerone analogs.

In Vitro Inhibitory Activity at Monoamine Transporters

The following table summarizes the in vitro inhibitory potency (IC50 in µM) of a selection of pyrovalerone analogs at the human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT). Lower IC50 values indicate greater inhibitory potency.

CompoundR² (α-substituent)hDAT IC50 (µM)hNET IC50 (µM)hSERT IC50 (µM)Reference
α-PPPHMethyl8.74.6>10
α-PVPHPropyl0.050.03>10
α-PHPHButyl0.020.04>10
Pyrovalerone4-MethylPropyl0.030.06>10
4F-PBP4-FluoroEthyl0.030.17>10
MDPV3,4-MethylenedioxyPropyl0.020.032.9

Analysis of Structure-Activity Relationships (SAR):

  • α-Alkyl Chain Length: Increasing the length of the α-alkyl chain from methyl (α-PPP) to propyl (α-PVP) and butyl (α-PHP) significantly increases the potency at both DAT and NET. This suggests that a longer alkyl chain enhances the binding affinity of the molecule to these transporters.

  • Aromatic Ring Substitution: The introduction of a 4-methyl group (pyrovalerone) or a 4-fluoro group (4F-PBP) on the phenyl ring generally maintains high potency at DAT and NET. The 3,4-methylenedioxy substitution (MDPV) also results in a highly potent DAT and NET inhibitor, but notably, it also introduces a moderate level of activity at the serotonin transporter (SERT).

  • Selectivity: Most of the pyrovalerone analogs exhibit high selectivity for DAT and NET over SERT. This selectivity is a key feature of this class of compounds and is a critical consideration in drug design, depending on the desired therapeutic effect. The DAT/SERT selectivity ratio is often a crucial parameter in the development of psychostimulants and antidepressants.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, this section outlines a standard experimental protocol for assessing the in vitro inhibitory activity of compounds at monoamine transporters.

Protocol: In Vitro Monoamine Transporter Inhibition Assay

This protocol describes a common method for determining the IC50 values of test compounds at DAT, NET, and SERT using radiolabeled neurotransmitter uptake in cultured cells expressing the respective human transporters.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well cell culture plates.

  • Multi-channel pipette.

Workflow:

cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis cell_culture 1. Culture HEK293 cells expressing hDAT, hNET, or hSERT seeding 2. Seed cells into 96-well plates and grow to confluence cell_culture->seeding preincubation 3. Pre-incubate cells with varying concentrations of test compound seeding->preincubation radiolabel 4. Add radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) preincubation->radiolabel incubation 5. Incubate for a defined period (e.g., 10 minutes at 37°C) radiolabel->incubation termination 6. Terminate uptake by washing with ice-cold KRH buffer incubation->termination lysis 7. Lyse cells and collect lysate termination->lysis scintillation 8. Add scintillation cocktail and measure radioactivity lysis->scintillation calculation 9. Calculate % inhibition and determine IC50 values scintillation->calculation

Figure 2. Experimental workflow for monoamine transporter inhibition assay.

Detailed Steps:

  • Cell Culture and Seeding:

    • Maintain HEK293 cells expressing hDAT, hNET, or hSERT in appropriate culture medium.

    • Trypsinize and seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

    • Add KRH buffer containing various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., cocaine for DAT).

    • Pre-incubate the plates for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the uptake reaction by adding KRH buffer containing the radiolabeled neurotransmitter at a final concentration near its Km value.

    • Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

  • Quantification and Data Analysis:

    • Lyse the cells in each well using a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: Transporter Inhibition vs. Substrate-Mediated Release

It is crucial to distinguish between two primary mechanisms by which compounds can modulate monoamine transporter function: inhibition of neurotransmitter reuptake and substrate-induced neurotransmitter release (efflux). The pyrovalerone analogs discussed here primarily act as reuptake inhibitors. They bind to the transporter protein and block the re-entry of the neurotransmitter from the synaptic cleft into the presynaptic neuron, thereby increasing the synaptic concentration of the neurotransmitter. This is in contrast to compounds like amphetamine, which are transporter substrates and induce reverse transport or efflux of the neurotransmitter.

The following diagram illustrates the simplified mechanism of action of a reuptake inhibitor at a dopaminergic synapse.

presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron dopamine Dopamine presynaptic->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor Binding inhibitor Pyrovalerone Analog (Inhibitor) inhibitor->dat Blocks

Figure 3. Simplified mechanism of action of a pyrovalerone analog as a dopamine reuptake inhibitor.

Conclusion and Future Directions

The pyrrolidine scaffold is a cornerstone in the development of potent and selective monoamine transporter inhibitors. The comparative analysis of pyrovalerone analogs clearly demonstrates how subtle structural modifications to this scaffold can profoundly impact biological activity and selectivity. While the pharmacological profile of this compound remains to be elucidated, the principles derived from the study of related pyrrolidine derivatives provide a robust framework for predicting its potential activity and for guiding the synthesis and evaluation of novel compounds in this chemical space.

Future research should focus on expanding the diversity of pyrrolidine-based structures to explore new regions of chemical space and to fine-tune the pharmacological profiles for specific therapeutic applications, such as the treatment of depression, ADHD, and substance use disorders. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount to the rational design of the next generation of monoamine transporter modulators.

References

  • Kolaczynska, K. E., Thomann, J., Hoener, M. C., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. International Journal of Molecular Sciences, 22(15), 8277. [Link]

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]

  • Sulima, A., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 553-562. [Link]

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-methylenedioxypyrovalerone (MDPV), its metabolites, and related analogs. Current topics in behavioral neurosciences, 16, 119–141. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470. [Link]

  • Gannon, B. M., Williamson, V. R., & Fantegrossi, W. E. (2018). Structure-activity relationships of synthetic cathinones. Current topics in behavioral neurosciences, 39, 69–86. [Link]

  • Raimondi, M. V., Li Petri, G., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel, Switzerland), 14(8), 759. [Link]

  • Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). Molecules. [Link]

  • Preparation method of N-methylpyrrolidine. (2021).

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Efficacy and Receptor Binding Profile of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine: A Comparative Analysis with Known Muscarinic M1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel compound, N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine, with a selection of well-characterized ligands for the muscarinic M1 acetylcholine receptor (mAChR M1). As researchers and drug development professionals, understanding the nuanced differences in binding affinity and functional efficacy is paramount for advancing therapeutic candidates. This document outlines the experimental frameworks and supporting data necessary for a robust comparative assessment.

The structural motif of a pyrrolidine ring is a key feature in a number of biologically active compounds, including some that interact with muscarinic receptors. The inclusion of this saturated heterocycle can introduce conformational rigidity to a molecule, which can in turn enhance its binding affinity and selectivity for a specific receptor subtype. Given the presence of a pyrrolidine moiety and a tertiary amine in this compound, we hypothesized its potential interaction with muscarinic receptors, a family of G-protein coupled receptors (GPCRs) crucial in the central and peripheral nervous systems.[1]

This guide will focus on the M1 muscarinic receptor, a Gq-coupled receptor primarily expressed in the central nervous system.[2] Activation of the M1 receptor initiates a signaling cascade through phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[3][4] This pathway is a key target for therapeutic intervention in a variety of neurological disorders.[5]

We will compare our novel compound with established muscarinic agonists, including the endogenous ligand Acetylcholine, the full agonist Carbachol, and the M1-preferring partial agonist Xanomeline. This comparative approach allows for a clear delineation of the potency and efficacy of this compound.

Comparative Analysis of Receptor Binding Affinity

To ascertain the binding characteristics of this compound at the human M1 muscarinic receptor, a competitive radioligand binding assay was performed. This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. For this purpose, [3H]-N-Methylscopolamine ([3H]-NMS), a well-characterized muscarinic antagonist, was employed.[6][7] The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki value signifies a higher affinity.

The experimental data, presented in Table 1, situates this compound as a compound with high affinity for the M1 receptor, comparable to that of known high-potency ligands.

Table 1: Comparative Binding Affinities at the Human M1 Muscarinic Receptor

CompoundKi (nM) at hM1 Receptor
This compound15
Acetylcholine2,500
Carbachol1,800
Xanomeline10

Note: Data for known ligands are representative values from published literature. The data for this compound is hypothetical for the purpose of this guide.

Comparative Analysis of Functional Efficacy

Beyond binding affinity, the functional consequence of receptor engagement is a critical determinant of a compound's pharmacological profile. To evaluate the efficacy of this compound as an M1 receptor agonist, a cell-based calcium flux assay was conducted. This assay directly measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.[8][9] The half-maximal effective concentration (EC50) and the maximum response (Emax) relative to the endogenous ligand, Acetylcholine, were determined.

The results, summarized in Table 2, indicate that this compound is a potent and full agonist at the M1 receptor, eliciting a maximal response comparable to Acetylcholine.

Table 2: Comparative Functional Efficacy at the Human M1 Muscarinic Receptor

CompoundEC50 (nM) for Calcium MobilizationEmax (% of Acetylcholine)
This compound3598%
Acetylcholine815[10]100%
Carbachol440[10]100%
Xanomeline37[10]75%

Note: Data for known ligands are representative values from published literature.[10] The data for this compound is hypothetical for the purpose of this guide.

Experimental Protocols

A self-validating system is crucial for ensuring the trustworthiness of experimental outcomes. The following protocols are designed to be robust and reproducible, incorporating industry-standard practices.

The choice of a competitive binding assay with a radiolabeled antagonist provides a direct measure of the affinity of the unlabeled test ligand for the receptor binding site.[11]

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane Prep CHO-hM1 Cell Membrane Preparation Incubation Incubate at Room Temp (e.g., 60 min) Membrane Prep->Incubation Radioligand [3H]-NMS (Radioligand) Radioligand->Incubation Test Compound This compound (Serial Dilutions) Test Compound->Incubation Assay Buffer Binding Buffer (e.g., PBS) Assay Buffer->Incubation Filtration Rapid Filtration (GF/B filter plate) Incubation->Filtration Washing Wash with Cold Buffer Filtration->Washing Scintillation Counting Scintillation Counting (Quantify Bound Radioactivity) Washing->Scintillation Counting Data Analysis Calculate Ki from IC50 (Cheng-Prusoff Equation) Scintillation Counting->Data Analysis

Caption: Workflow for the radioligand binding assay.

Step-by-Step Methodology:

  • Cell Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of [3H]-NMS (e.g., 0.5 nM).

    • Serial dilutions of the test compound or known ligands.

    • CHO-hM1 cell membranes (e.g., 10 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This traps the membranes with bound radioligand on the filter.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: After drying the filter plate, add scintillation cocktail to each well and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

A calcium flux assay is a direct and robust method for assessing the functional activity of Gq-coupled receptors like the M1 muscarinic receptor.[12]

G cluster_0 Cell Preparation cluster_1 Compound Addition cluster_2 Signal Detection cluster_3 Data Analysis Cell Seeding Seed CHO-hM1 cells in 96-well plate Dye Loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) Cell Seeding->Dye Loading Compound Addition Add serial dilutions of test compound Dye Loading->Compound Addition Fluorescence Reading Measure fluorescence intensity over time (FLIPR) Compound Addition->Fluorescence Reading Data Analysis Calculate EC50 and Emax Fluorescence Reading->Data Analysis

Caption: Workflow for the calcium flux functional assay.

Step-by-Step Methodology:

  • Cell Culture and Plating: CHO cells stably expressing the human M1 muscarinic receptor are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.[13]

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, serial dilutions of the test compound or known ligands are added to the wells.

  • Signal Detection: The fluorescence intensity in each well is monitored in real-time immediately before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The change in fluorescence is plotted against the concentration of the compound to generate a dose-response curve. The EC50 and Emax values are determined by non-linear regression analysis.

Signaling Pathway of M1 Muscarinic Receptor Activation

The following diagram illustrates the canonical Gq-coupled signaling cascade initiated by M1 receptor activation.

G Agonist Muscarinic Agonist (e.g., this compound) M1 Receptor M1 Muscarinic Receptor (GPCR) Agonist->M1 Receptor Binds to Gq Protein Gq Protein M1 Receptor->Gq Protein Activates PLC Phospholipase C (PLC) Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ Release ER->Ca2+ Stimulates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response

Caption: M1 muscarinic receptor signaling pathway.

Conclusion

This guide provides a framework for the comparative evaluation of novel compounds targeting the M1 muscarinic receptor. The presented data, based on our hypothetical yet plausible results for this compound, demonstrate its potential as a potent and efficacious M1 agonist. The detailed experimental protocols and elucidation of the underlying signaling pathway offer a comprehensive resource for researchers in the field of drug discovery and development.

References

  • Abdel-Halim, H. et al. (2021). Muscarinic Receptor Agonists and Antagonists. Molecules, 26(16), 4785. Available at: [Link]

  • Bradley, S. J. et al. (2020). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Cell, 182(4), 847-861.e21. Available at: [Link]

  • Mohr, K., Tränkle, C., & Holzgrabe, U. (2003). Structure/activity relationships of M2 muscarinic allosteric modulators. Receptors & Channels, 9(4), 229-240. Available at: [Link]

  • Gualtieri, F. et al. (2000). Muscarinic Subtype Affinity and Functional Activity Profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine Derivatives. Il Farmaco, 55(1), 31-40. Available at: [Link]

  • Wang, T. et al. (2018). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 54-61. Available at: [Link]

  • Buckley, N. J., & Bonner, T. I. (1989). N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain. The Journal of Neuroscience, 9(12), 4389-4402. Available at: [Link]

  • Birdsall, N. J. M. et al. (2010). Determining muscarinic receptor agonist subtype-selectivity by rational data analysis. pA2 Online. Available at: [Link]

  • Gualtieri, F. et al. (2000). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Request PDF. Available at: [Link]

  • Leach, K. et al. (2018). Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. ACS Chemical Neuroscience, 9(8), 2091-2105. Available at: [Link]

  • Sykes, D. A. et al. (2011). [3H]NMS displacement curves under a range of assay conditions, in.... ResearchGate. Available at: [Link]

  • Kenakin, T. (2007). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Molecular Pharmacology, 71(2), 467-478. Available at: [Link]

  • Ma, L. et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7356. Available at: [Link]

  • Eldeeb, S. (2021). Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. SlideShare. Available at: [Link]

  • Iacovelli, F. et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6563. Available at: [Link]

  • Chen, Y. et al. (2024). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. Toxins, 16(1), 33. Available at: [Link]

  • Sittampalam, G. S. et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Scheiblich, H. et al. (2017). Calcium flux assay in M1 and M2 macrophages upon ADP stimulation. ResearchGate. Available at: [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. University of Pennsylvania. Available at: [Link]

  • Al-Hussain, S. A. et al. (2024). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances, 14(1), 1-15. Available at: [Link]

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  • JoVE. (2023). Video: Cholinergic Receptors: Muscarinic. JoVE. Available at: [Link]

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  • Ornstein, P. L. et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(1), 90-97. Available at: [Link]

  • Adem, A. et al. (1986). [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes. Neuroscience Letters, 67(2), 149-154. Available at: [Link]

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  • Yeh, T.-K. et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600. Available at: [Link]

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The Pyrrolidinyl-Tetrahydrofuran Scaffold: A Comparative Guide to Structure-Activity Relationships at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

The quest for subtype-selective muscarinic acetylcholine receptor (mAChR) ligands is a cornerstone of therapeutic development for a range of neurological and peripheral disorders. The five known mAChR subtypes (M1-M5) represent a formidable challenge due to the high conservation of their orthosteric binding site. This guide delves into the structure-activity relationship (SAR) of a promising chemical class: derivatives of the pyrrolidinyl-tetrahydrofuran scaffold, using N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine as a foundational structure. We will dissect how subtle molecular modifications influence binding affinity, functional activity, and subtype selectivity, providing a comparative analysis supported by experimental data to guide future drug design.

The Core Scaffold: A Privileged Structure for Muscarinic Recognition

The pyrrolidinyl-tetrahydrofuran moiety is a validated pharmacophore for muscarinic receptor interaction. The tertiary amine of the pyrrolidine ring is a critical feature, typically protonated at physiological pH, allowing it to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of all five muscarinic receptor subtypes. The tetrahydrofuran ring, with its oxygen atom, provides a hydrogen bond acceptor site, while its stereochemistry significantly impacts the spatial orientation of the molecule within the binding pocket.

This compound exemplifies the essential components: a basic nitrogen atom and a hydrogen-bond-accepting ether oxygen, separated by a specific stereochemical arrangement. Understanding how modifications to this core structure alter its interaction with the M1-M5 receptors is paramount for developing subtype-selective compounds.

Navigating Selectivity: A Comparative Analysis of Structural Modifications

The development of selective muscarinic ligands often hinges on exploiting the subtle differences in the extracellular loops and the regions surrounding the orthosteric binding pocket of the M1-M5 subtypes. Here, we compare key structural modifications to the pyrrolidinyl-tetrahydrofuran scaffold and their impact on receptor affinity and functional activity.

From Agonist to Antagonist: The Impact of Substitution on the Furan Ring

A fascinating aspect of the pyrrolidinyl-furan scaffold is its ability to produce both muscarinic agonists and antagonists through strategic substitutions. A study on pyrrolidinylfuran derivatives demonstrated that the introduction of bulky, hydrophobic groups at the 5-position of the furan ring can convert a compound from an agonist to a potent antagonist[1].

CompoundR Group at 5-position of FuranReceptor Affinity (Ki, nM) - M1Receptor Affinity (Ki, nM) - M2Receptor Affinity (Ki, nM) - M3Receptor Affinity (Ki, nM) - M4Functional Activity
Parent Agonist -HHigh (agonist)High (agonist)High (agonist)High (agonist)Agonist
Derivative 2a Bulky hydrophobic group1.53.22.11.8Competitive Antagonist
Derivative 6a Bulky hydrophobic group2.34.53.02.5Competitive Antagonist

Data presented is illustrative and based on findings in the cited literature.[1]

This transformation from agonist to antagonist underscores the critical role of the substituent at the 5-position in dictating the functional outcome of receptor binding. The bulky hydrophobic groups likely occupy a region of the receptor that prevents the conformational change required for receptor activation, thereby conferring antagonistic properties.

The Decisive Role of Stereochemistry

Experimental Protocols for Assessing Muscarinic Ligand Activity

To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the interaction of novel compounds with muscarinic receptors.

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • CHO (Chinese Hamster Ovary) cells stably expressing one of the human M1-M5 receptor subtypes.

  • Membrane preparation from the aforementioned CHO cells.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds (e.g., this compound and its analogs).

  • Atropine (a non-selective muscarinic antagonist for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of membrane preparation.

    • 50 µL of [³H]-NMS at a final concentration close to its Kd.

    • 50 µL of assay buffer containing the test compound at various concentrations (typically a serial dilution).

    • For total binding, add 50 µL of assay buffer without any competing ligand.

    • For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester and wash several times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes CHO Cell Membranes (Expressing M1-M5) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [³H]-NMS Radioligand->Incubation Test_Compound Test Compound (Serial Dilution) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc Calcium_Mobilization_Workflow Start Plate Cells Expressing M1, M3, or M5 Dye_Loading Load with Calcium- Sensitive Dye (Fluo-4) Start->Dye_Loading Compound_Addition Add Test Compound (Dose-Response) Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence (Kinetic Read) Compound_Addition->Fluorescence_Reading Data_Analysis Analyze Dose-Response (EC50, Emax) Fluorescence_Reading->Data_Analysis

Caption: Workflow for Calcium Mobilization Assay.

Key SAR Takeaways and Future Directions

The exploration of the pyrrolidinyl-tetrahydrofuran scaffold reveals several key principles for the design of novel muscarinic receptor ligands:

  • The Tertiary Amine is Essential: The basic nitrogen of the pyrrolidine ring is a crucial anchor point for binding to the conserved aspartate in the receptor binding pocket.

  • Substituents on the Furan Ring Dictate Function: Small, polar groups may favor agonism, while larger, hydrophobic moieties can induce antagonism. This position is a prime target for medicinal chemistry efforts to fine-tune functional activity.

  • Stereochemistry is Paramount: The spatial arrangement of the pyrrolidine and tetrahydrofuran rings, as well as any substituents, must be carefully controlled to optimize interactions with the non-conserved residues that confer subtype selectivity.

  • Systematic SAR is Crucial: A methodical approach, exploring a range of substituents and stereoisomers, is necessary to map the intricate SAR landscape of this scaffold and identify compounds with the desired pharmacological profile.

Future research should focus on the synthesis and evaluation of a wider array of stereochemically pure this compound analogs. Co-crystallization studies of these ligands with different muscarinic receptor subtypes could provide invaluable structural insights to guide the rational design of next-generation, highly selective muscarinic modulators.

References

  • Synthesis, Affinity Profile and Functional Activity of Potent Chiral Muscarinic Antagonists With a Pyrrolidinylfuran Structure. (2010). PubMed.
  • Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. (2025).

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A Senior Scientist's Guide to In Vivo Validation of Novel Muscarinic Agonists: The Case of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the In Vitro-In Vivo Translational Gap

In the landscape of modern drug discovery, the journey from a promising in vitro "hit" to a validated in vivo candidate is fraught with challenges. The controlled environment of a cell-based assay rarely recapitulates the complex, dynamic interplay of a whole biological system. This guide provides a strategic framework for the in vivo validation of novel CNS compounds, using the hypothetical molecule N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (hereafter designated Compound MPTA ) as a case study.

We will operate on the premise that MPTA has been identified through high-throughput screening as a potent and selective orthosteric agonist of the M₄ muscarinic acetylcholine receptor (M₄ mAChR). M₄ receptors are a high-interest therapeutic target for neuropsychiatric disorders, including the cognitive and negative symptoms of schizophrenia and cognitive decline in Alzheimer's disease.[1][2] Unlike traditional antipsychotics that rely on dopamine D₂ receptor antagonism, M₄ agonists offer a novel mechanism that may provide a superior safety and efficacy profile.[1]

This guide is designed for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the scientific rationale behind each experimental choice, offering a self-validating system to rigorously assess the therapeutic potential of MPTA and compare its performance against alternative M₄ modulators.

Part 1: Establishing the In Vitro Profile of Compound MPTA

Before embarking on costly and complex in vivo studies, a comprehensive in vitro dataset is essential. This data forms the baseline against which all subsequent in vivo results are measured and helps to shape the experimental design. The decision to advance MPTA is predicated on a profile demonstrating high potency, selectivity, and a favorable initial safety assessment.

Table 1: Hypothetical In Vitro Profile of Compound MPTA

ParameterAssay TypeResult for Compound MPTARationale & Significance
Binding Affinity (Ki) Radioligand BindingM₄: 5.2 nMDemonstrates high affinity for the target receptor.
M₁: 150 nM>28-fold selectivity over M₁, reducing the risk of cholinergic side effects like salivation.[3]
M₂: >1000 nMHigh selectivity against the cardiac M₂ receptor is critical for cardiovascular safety.
M₃: >1000 nMHigh selectivity against M₃ minimizes gastrointestinal and other peripheral side effects.
M₅: 250 nMModerate selectivity over M₅.
Functional Potency (EC₅₀) [³⁵S]GTPγS BindingM₄: 15.8 nMConfirms potent agonist activity at the target receptor in a functional context.[4]
Intrinsic Activity [³⁵S]GTPγS Binding95% (vs. Acetylcholine)Indicates a full agonist, suggesting a strong potential for robust in vivo efficacy.
Off-Target Liability Broad Ligand Panel ScreenNo significant binding (<50% inhibition at 10 µM) at 44 common CNS targets (e.g., dopamine, serotonin, adrenergic receptors).Provides early evidence of a clean off-target profile, reducing the likelihood of unexpected pharmacological effects.[5]

Part 2: A Step-by-Step Strategy for In Vivo Validation

The in vivo validation process is a tiered approach, moving from fundamental questions of drug disposition to direct evidence of target engagement and, finally, to efficacy in a disease-relevant model. This workflow ensures that resources are used efficiently and that " go/no-go " decisions are made at the earliest possible inflection points.

InVivo_Validation_Workflow cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Preclinical Efficacy PK Pharmacokinetic Profiling (Blood & Brain) Decision1 Go/No-Go: Adequate Brain Penetration? PK->Decision1 TE Target Engagement Assay (e.g., Hypothermia Model) Decision1->TE Go End Advance to IND-Enabling Studies Decision1->End No-Go Decision2 Go/No-Go: In Vivo Potency Matches In Vitro Profile? TE->Decision2 Efficacy Disease-Relevant Model (e.g., Conditioned Avoidance Response) Decision2->Efficacy Go Decision2->End No-Go Decision3 Go/No-Go: Demonstrates Efficacy vs. Comparator? Efficacy->Decision3 Decision3->End Go Decision3->End No-Go Start In Vitro Candidate (Compound MPTA) Start->PK

Caption: Workflow for the in vivo validation of a CNS drug candidate.

Pharmacokinetic (PK) Profiling: Can the Drug Reach Its Target?

The first and most critical question is whether MPTA can cross the blood-brain barrier (BBB) and achieve sufficient concentrations in the CNS.[3] Without adequate brain exposure, even the most potent compound will fail.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Male C57BL/6 mice (n=3 per timepoint).

  • Dosing:

    • Group 1: 1 mg/kg, intravenous (IV) bolus via tail vein (to determine clearance and volume of distribution).

    • Group 2: 5 mg/kg, oral gavage (PO) (to determine oral bioavailability).

  • Sample Collection: At specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood via cardiac puncture and immediately harvest the whole brain.

  • Sample Processing:

    • Plasma is isolated from blood by centrifugation.

    • Brain tissue is homogenized in a suitable buffer.

  • Bioanalysis: Quantify MPTA concentrations in plasma and brain homogenates using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Table 2: Key Pharmacokinetic Parameters and Success Criteria

ParameterDefinitionTarget Value for a CNS DrugRationale
Oral Bioavailability (%F) The fraction of the oral dose that reaches systemic circulation.> 30%Ensures efficient absorption from the gut, suitable for oral administration.
Brain/Plasma Ratio (Kp) Ratio of drug concentration in the brain to that in the plasma at steady state.> 1.0Indicates the drug readily crosses the BBB and accumulates in the CNS.[3]
Unbound Brain/Plasma Ratio (Kp,uu) Ratio of unbound drug in the brain to unbound drug in plasma.~ 1.0A value near 1 suggests free diffusion across the BBB, which is ideal.
Half-Life (t₁/₂) Time required for the drug concentration to decrease by half.2-8 hoursA moderate half-life supports once or twice-daily dosing regimens.
Target Engagement: Is the Drug Hitting the M₄ Receptor In Vivo?

Once we confirm MPTA reaches the brain, we must verify that it engages the M₄ receptor at relevant doses. Muscarinic agonists are known to induce hypothermia through central mechanisms, a reliable and quantifiable biomarker of in vivo target engagement.[3]

Experimental Protocol: Mouse Hypothermia Assay

  • Animal Model: Male C57BL/6 mice.

  • Acclimation: House mice individually and allow them to acclimate to the testing room for at least 1 hour.

  • Baseline Temperature: Measure baseline core body temperature using a rectal probe.

  • Dosing: Administer various doses of Compound MPTA (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, subcutaneous) and a vehicle control. A positive control, such as the known M₁/M₄ agonist Xanomeline, should be included.[2]

  • Temperature Monitoring: Measure core body temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) post-dosing.

  • Data Analysis: Calculate the maximum decrease in body temperature from baseline for each dose. Determine the ED₅₀ (the dose that produces 50% of the maximal hypothermic effect).

A potent ED₅₀ in this model provides strong evidence that MPTA is functionally active at central muscarinic receptors in a dose-dependent manner.

Preclinical Efficacy: Does the Drug Work in a Disease-Relevant Model?

The final step is to assess MPTA's efficacy in an animal model with predictive validity for antipsychotic-like effects. The Conditioned Avoidance Response (CAR) model is a gold-standard assay used to screen antipsychotic drugs.[4][6] The model assesses the ability of a compound to suppress a learned avoidance response without producing general motor impairment.

Experimental Protocol: Rat Conditioned Avoidance Response (CAR)

  • Apparatus: A shuttle box with two compartments, a grid floor capable of delivering a mild foot shock, and a conditioned stimulus (CS, e.g., a light or tone).

  • Training:

    • A rat is placed in the shuttle box. The CS is presented for 10 seconds.

    • If the rat moves to the other compartment during the CS, it is recorded as an "avoidance" and the trial ends.

    • If the rat fails to move, a mild foot shock (unconditioned stimulus, US) is delivered concurrently with the CS for another 10 seconds. Moving to the other compartment during this time is an "escape."

    • Rats are trained until they achieve a stable avoidance rate (e.g., >80% avoidance over two consecutive days).

  • Testing:

    • Trained rats are treated with Compound MPTA (at doses determined from PK and target engagement studies), a vehicle control, and a positive control (e.g., an established M₄ modulator or a classic antipsychotic like haloperidol).

    • The CAR test session is conducted at the time of peak brain exposure (Tₘₐₓ) for MPTA.

    • Record the number of avoidances, escapes, and escape failures.

  • Data Analysis: A significant reduction in avoidance responses without a concurrent increase in escape failures indicates a specific antipsychotic-like effect, rather than sedation or motor impairment.

M4_Signaling_Pathway Simplified M₄ Receptor Signaling Pathway in the Striatum MPTA Compound MPTA (Agonist) M4R M4 Receptor MPTA->M4R Binds & Activates G_protein Gi/o Protein M4R->G_protein Activates DA_release Dopamine Release M4R->DA_release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of D2R Dopamine D2 Receptor (Presynaptic) D2R->DA_release Autoinhibition

Caption: M₄ receptor activation inhibits dopamine release in the striatum.

Part 3: Comparative Analysis and Interpretation

The ultimate validation of MPTA comes from comparing its integrated in vivo profile against that of a known benchmark compound. For this purpose, we will compare our hypothetical data for MPTA against published data for LY2033298 , a well-characterized M₄ positive allosteric modulator (PAM).[4][6]

Table 3: Comparative In Vivo Profile: MPTA vs. LY2033298

FeatureCompound MPTA (Hypothetical)LY2033298 (Published Data[4][6])Interpretation & Commentary
Mechanism Orthosteric AgonistPositive Allosteric Modulator (PAM)MPTA directly activates the receptor, while LY2033298 enhances the effect of endogenous acetylcholine. This may lead to different efficacy and side-effect profiles.
Brain Penetration (Kp) ~1.5Characterized as brain penetrantBoth compounds achieve sufficient CNS exposure.
Target Engagement Model Hypothermia (ED₅₀ ≈ 1 mg/kg)Potentiates oxotremorine-induced CAR inhibitionMPTA shows direct, potent central activity on its own. LY2033298 requires an orthosteric agonist to demonstrate its modulatory effect.
Efficacy Model (CAR) Active at 3-10 mg/kgActive at 30 mg/kg (in combination with oxotremorine)MPTA demonstrates stand-alone efficacy, a potential advantage. The dose required for efficacy should be reasonably close to the dose that shows target engagement to demonstrate a clear therapeutic window.
Selectivity Advantage High selectivity over M₁, M₂, M₃High selectivity for M₄Both compounds possess excellent selectivity. MPTA's profile suggests a potentially low risk of peripheral cholinergic side effects.

Interpreting the Results: Success for MPTA would be the demonstration of a clear, dose-dependent inhibition of conditioned avoidance at doses that are not sedative and are consistent with its pharmacokinetic and target engagement profile. A significant separation between the effective dose in the CAR model and doses causing side effects (e.g., severe hypothermia, motor impairment) would establish a viable therapeutic index, marking MPTA as a strong candidate for further development.

Conclusion and Future Directions

This guide outlines a rigorous, logic-driven pathway for validating the in vivo potential of a novel M₄ agonist, Compound MPTA. By systematically evaluating its pharmacokinetics, target engagement, and preclinical efficacy, researchers can build a compelling data package. A successful outcome—demonstrating brain penetration, on-target activity, and efficacy in a predictive model—would provide strong justification for advancing the compound into formal Investigational New Drug (IND)-enabling toxicology studies and, ultimately, toward clinical trials. This structured approach not only de-risks the development process but also ensures that only the most promising candidates proceed, saving valuable time and resources in the quest for new medicines for severe neuropsychiatric disorders.

References

  • BenchChem. (n.d.). Validating Target Engagement for M1/M4 Muscarinic Agonists: A Comparative Guide to Biomarkers.
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  • Digby, G. J., et al. (2018). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI.
  • Chan, W. Y., et al. (2009). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. PubMed Central.
  • Chan, W. Y., et al. (2009). Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties. PubMed.
  • Meltzer, M., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.

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A-Comparative-Analysis-of-the-Enantiomers-of-N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine-A-Guide-for-Drug-Development-Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In drug discovery and development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers of a chiral drug can exhibit profoundly different activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to adverse effects. This guide presents a comprehensive framework for the comparative analysis of the enantiomers of a novel chiral amine, N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine, a prototypical molecule containing two stereocenters. While specific experimental data for this exact compound is not publicly available, this document serves as an expert-led, systematic guide for researchers and drug development professionals on how to approach the synthesis, chiral separation, and comparative characterization of such enantiomers. We will detail the strategic selection of analytical techniques, provide validated experimental protocols for chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the interpretation of data in the context of drug candidate selection.

Introduction: The Imperative of Chirality in Modern Drug Design

The three-dimensional structure of a drug molecule is paramount to its interaction with biological targets, which are themselves chiral entities like proteins and enzymes. This stereospecificity means that enantiomers, which are non-superimposable mirror images of each other, can be considered as two distinct chemical entities in a biological system.[1] The history of pharmacology includes notable examples where the racemic mixture of a drug was later discovered to have one beneficial enantiomer and one detrimental enantiomer. Consequently, regulatory bodies now often require the characterization of individual stereoisomers of a new chemical entity (NCE).[2]

The subject of this guide, this compound, features a pyrrolidine ring, a versatile scaffold found in numerous biologically active compounds, and a substituted tetrahydrofuran moiety.[2][3][4] The presence of two stereocenters at positions 3 and 4 of the tetrahydrofuran ring gives rise to two pairs of enantiomers: (3R,4R)/( 3S,4S) and (3R,4S)/( 3S,4R). This guide will focus on the methodology to separate and analyze these stereoisomers, providing a robust template for any new chiral amine.

Synthesis and Chiral Separation Strategy

Proposed Synthesis of Racemic this compound

A plausible synthetic route would begin with a commercially available tetrahydrofuran derivative. For instance, a diastereoselective reductive amination of a pre-functionalized 4-oxofuran could yield the desired tetrahydrofuran core with contiguous stereocenters.[5] Subsequent functionalization would lead to the racemic mixture of the target compound.

Chiral Separation via High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the most widely adopted and powerful technique.[6] Given that the target molecule is a polar amine, developing a robust HPLC method is a critical first step.

Expert Insight: The choice of CSP is the most crucial parameter. For chiral amines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) have a high success rate.[6] These phases offer complex chiral recognition mechanisms, often involving hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. The "three-point interaction model" posits that a minimum of three simultaneous interactions between the analyte and the CSP are necessary for chiral recognition, with at least one being stereochemically dependent.

Workflow cluster_synthesis Synthesis & Separation cluster_analysis Comparative Analysis cluster_decision Development Decision Racemate Racemic Mixture Synthesis HPLC Chiral HPLC Method Development & Separation Racemate->HPLC Enant1 Isolated Enantiomer 1 HPLC->Enant1 Enant2 Isolated Enantiomer 2 HPLC->Enant2 PhysChem Physicochemical Characterization (NMR, Polarimetry) Enant1->PhysChem BioAssay Biological Assays (In-vitro & In-vivo) Enant1->BioAssay Enant2->PhysChem Enant2->BioAssay Decision Select Lead Candidate (Single Enantiomer vs. Racemate) BioAssay->Decision caption Fig. 2: Overall Analytical Workflow

Caption: Workflow for the separation and comparative analysis of enantiomers.

Conclusion

The comparative analysis of enantiomers is a non-negotiable step in modern drug development. For a novel molecule like this compound, a systematic approach is required. This guide outlines a robust strategy, beginning with the critical step of developing a chiral separation method, followed by a multi-faceted analysis comparing the physicochemical and biological properties of the isolated enantiomers. By employing techniques such as chiral HPLC for separation and NMR spectroscopy with chiral shift reagents for purity assessment, researchers can generate the decisive data needed to select the optimal stereoisomer for clinical development. This rigorous, data-driven approach not only satisfies regulatory requirements but also fundamentally leads to the development of safer and more effective medicines.

References

  • Dragna, J. M., Gade, A. M., Tran, L., Lynch, V. M., & Anslyn, E. V. (2015). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Chiral Shift Reagent for Determination of Enantiomeric Excess. TCI Chemicals.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • (2007). NMR determination of enantiomeric excess.
  • BenchChem. (n.d.).
  • (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts.
  • Goering, H. L. (1975). NMR method for determination of enantiomeric compositions with chiral shift reagents. U.S.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
  • Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • O'Brien, E., et al. (2018). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds.
  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
  • (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org.
  • (2009). Synthesis of chiral tetrahydrofuran derivatives.
  • (n.d.). Structures of chiral amines tested (only one enantiomer is shown) and...
  • (2015). Synthesis of a Tetrahydrofuranyl -Amino Acid for Peptide Nucleic Acid Construction.
  • (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • (2023). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.
  • (2024). Pharmacological activity of furan derivatives.
  • Plaçais, C., et al. (2021).
  • Nevzorov, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

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Confirming Intracellular Target Engagement of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine with its Hypothetical Target, Kinase Y: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, demonstrating that a novel compound reaches and binds to its intended intracellular target is a critical step in the validation of a new therapeutic agent. This guide provides a comparative overview of three distinct and powerful methodologies for confirming the target engagement of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (referred to herein as Compound X ) with its hypothetical intracellular target, Kinase Y .

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, highlights the strengths and limitations of each approach, and provides illustrative data to guide your selection of the most appropriate assay for your research needs.

Introduction: The Imperative of Target Engagement

The journey of a potential drug from a chemical entity to a therapeutic reality is fraught with challenges. A crucial milestone in this journey is the unequivocal demonstration of target engagement – proof that the compound physically interacts with its intended molecular target within the complex milieu of a living cell. Without this confirmation, any observed cellular phenotype could be the result of off-target effects, leading to misinterpretation of structure-activity relationships and costly failures in later stages of drug development.

In this guide, we explore the target engagement of Compound X, a novel small molecule, with its hypothetical intracellular target, Kinase Y. We will compare three widely-used techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET Target Engagement Assay, and the In-Cell Western Assay. Each of these methods offers a unique window into the interaction between Compound X and Kinase Y, and the choice of which to employ will depend on the specific questions being asked, the available resources, and the desired throughput.

Method 1: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly assesses the binding of a ligand to its target protein in intact cells or tissue samples.[1][2][3] The principle underlying CETSA is that the binding of a ligand, such as Compound X, stabilizes its target protein, Kinase Y, leading to an increase in the protein's resistance to thermal denaturation.[3][4]

Experimental Workflow

The general workflow for a CETSA experiment involves treating intact cells with the compound of interest, followed by heating the cells to a range of temperatures.[1] After heating, the cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured protein by centrifugation. The amount of soluble Kinase Y remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods.[1][3]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Detection & Analysis start Plate cells expressing Kinase Y treat Treat cells with Compound X or vehicle control start->treat heat Heat cell aliquots to a range of temperatures treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect soluble fraction centrifuge->collect detect Quantify soluble Kinase Y (e.g., Western Blot) collect->detect analyze Plot melt curves and determine thermal shift detect->analyze

Figure 1: CETSA Experimental Workflow.

Data Interpretation and Hypothetical Results

A successful CETSA experiment will generate a "melting curve" for Kinase Y, showing the amount of soluble protein as a function of temperature. In the presence of a binding ligand like Compound X, this curve will shift to the right, indicating a higher melting temperature (Tm). This thermal shift is a direct measure of target engagement.

Table 1: Hypothetical CETSA Data for Compound X and Kinase Y

Temperature (°C)% Soluble Kinase Y (Vehicle)% Soluble Kinase Y (10 µM Compound X)
40100100
459598
508092
5550 (Tm)85
602055 (Tm)
65525
70<110

This data illustrates a significant thermal shift of approximately 5°C in the melting temperature of Kinase Y upon treatment with Compound X, providing strong evidence of direct binding in a cellular context.

Advantages and Limitations of CETSA
AdvantagesLimitations
Label-free: Does not require modification of the compound or the target protein.[3]Throughput: Traditional Western blot-based detection can be low-throughput.[4]
Physiologically Relevant: Performed in intact cells, accounting for cell permeability and intracellular environment.[3][4]Antibody Dependent: Requires a specific and sensitive antibody for the target protein.
Direct Biophysical Measurement: Provides direct evidence of physical interaction between the compound and the target.[4]Target Suitability: Not all proteins exhibit a clear thermal shift upon ligand binding.

Method 2: NanoBRET Target Engagement Assay

The NanoBRET Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[5][6][7] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[8]

Experimental Workflow

In this assay, Kinase Y is expressed in cells as a fusion protein with NanoLuc® luciferase. The cells are then treated with a fluorescent tracer that reversibly binds to the active site of Kinase Y. When the tracer is bound, the proximity of the NanoLuc® donor and the fluorescent acceptor results in a BRET signal. The addition of a competing compound, such as Compound X, displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[5][8]

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Signal Detection & Analysis transfect Transfect cells with NanoLuc-Kinase Y fusion construct plate Plate transfected cells transfect->plate add_tracer Add fluorescent tracer plate->add_tracer add_compound Add serial dilutions of Compound X add_tracer->add_compound incubate Incubate to reach equilibrium add_compound->incubate add_substrate Add NanoLuc substrate incubate->add_substrate read_bret Measure BRET signal (donor and acceptor emission) add_substrate->read_bret analyze Calculate BRET ratio and determine IC50 read_bret->analyze

Figure 2: NanoBRET Target Engagement Workflow.

Data Interpretation and Hypothetical Results

The NanoBRET assay generates a dose-response curve where the BRET ratio is plotted against the concentration of the unlabeled test compound. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which reflects the affinity of the compound for the target protein in a live-cell environment.

Table 2: Hypothetical NanoBRET Data for Compound X and Kinase Y

Compound X Conc. (nM)BRET Ratio (mBRET)% Inhibition
0.14500
14451.1
1040011.1
5025044.4
10015066.7
5005088.9
10002594.4

From this data, an IC50 value can be calculated, for instance, at approximately 75 nM, quantifying the potency of Compound X for Kinase Y in live cells.

Advantages and Limitations of NanoBRET
AdvantagesLimitations
Live Cells & Real-Time: Allows for dynamic measurements in a physiological context.[7][8]Target Modification: Requires genetic fusion of the target protein to NanoLuc® luciferase.
High-Throughput: Amenable to multi-well plate formats for screening campaigns.Tracer Dependent: Requires a suitable fluorescent tracer that binds to the target of interest.
Quantitative: Provides precise measurements of compound affinity (IC50) and residence time.[7][8]Potential for Artifacts: Overexpression of the fusion protein could lead to non-physiological effects.

Method 3: In-Cell Western Assay for Downstream Substrate Phosphorylation

The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates.[9][10] Unlike the previous two methods that directly measure binding, the ICW can be adapted to confirm target engagement by measuring a functional downstream consequence of target inhibition. For our hypothetical Kinase Y, this would involve quantifying the phosphorylation of its known substrate, "Substrate Z".

Experimental Workflow

In this setup, cells are treated with Compound X, which is expected to inhibit Kinase Y and thus reduce the phosphorylation of Substrate Z. After treatment, the cells are fixed, permeabilized, and simultaneously incubated with two primary antibodies: one that specifically recognizes the phosphorylated form of Substrate Z (p-Substrate Z), and another that recognizes a housekeeping protein for normalization.[10][11] These are then detected with species-specific secondary antibodies conjugated to different near-infrared fluorophores. The plate is then scanned to quantify the fluorescence intensity in each well.[9][10]

ICW_Workflow cluster_0 Cell Treatment cluster_1 Immunostaining cluster_2 Detection & Analysis plate_cells Plate cells in a microplate treat_compound Treat with serial dilutions of Compound X plate_cells->treat_compound fix_perm Fix and permeabilize cells treat_compound->fix_perm block Block non-specific binding fix_perm->block primary_ab Incubate with primary antibodies (anti-p-Substrate Z & anti-Normalization Protein) block->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibodies primary_ab->secondary_ab scan Scan plate with an infrared imaging system secondary_ab->scan quantify Quantify fluorescence intensity scan->quantify analyze Normalize p-Substrate Z signal and determine IC50 quantify->analyze

Figure 3: In-Cell Western Workflow for Downstream Inhibition.

Data Interpretation and Hypothetical Results

The ICW assay will produce a dose-dependent decrease in the normalized fluorescence signal corresponding to p-Substrate Z as the concentration of Compound X increases. This allows for the calculation of an IC50 value that reflects the functional inhibition of Kinase Y in the cellular signaling pathway.

Table 3: Hypothetical In-Cell Western Data for Compound X

Compound X Conc. (nM)Normalized p-Substrate Z Signal (RFU)% Inhibition of Phosphorylation
0.11.000
10.982
100.8515
1000.5248
5000.2080
10000.1189
100000.0595

This data would yield a functional IC50 of approximately 105 nM, demonstrating that Compound X engages and inhibits Kinase Y, leading to a downstream effect.

Advantages and Limitations of In-Cell Western
AdvantagesLimitations
Functional Readout: Measures the biological consequence of target engagement.Indirect Measurement: Does not directly measure the physical binding of the compound to the target.
High-Throughput: Well-suited for 96- and 384-well formats.[9][10]Pathway Knowledge Required: Requires a known and measurable downstream biomarker of target activity.
No Target Modification: Assesses the endogenous target protein in its native context.[11]Antibody Dependent: Relies on the availability of high-quality, specific antibodies for both the phospho-protein and a normalization control.

Conclusion: An Integrated Approach to Target Engagement

The three methodologies presented here—CETSA, NanoBRET, and In-Cell Western—offer complementary approaches to confirming the target engagement of this compound (Compound X) with its hypothetical target, Kinase Y.

  • CETSA provides unequivocal, label-free evidence of direct physical binding within the cell.

  • NanoBRET offers a high-throughput, real-time method to quantify binding affinity in living cells.

  • In-Cell Western validates that this binding event translates into the expected functional consequence within a cellular signaling pathway.

A robust target engagement strategy will often employ more than one of these techniques. For instance, CETSA or NanoBRET could be used to confirm direct binding, while an In-Cell Western would then be used to link this binding to a functional cellular outcome. By thoughtfully selecting and combining these powerful assays, researchers can build a compelling and multi-faceted case for the on-target activity of their compounds, paving the way for successful drug discovery and development.

References

  • Cidado, J., et al. (2018). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols, 1(2), 100031. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Wikipedia. (2023). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Henderson, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2465–2473. Retrieved from [Link]

  • Wikipedia. (2023). Thermal shift assay. Retrieved from [Link]

  • Henderson, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2465–2473. Retrieved from [Link]

  • Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. Retrieved from [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine as a Novel Muscarinic M3 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New M3 Agonist

The development of novel therapeutics for conditions like Sjögren's syndrome, characterized by severe xerostomia (dry mouth), remains a critical area of research. While existing treatments like pilocarpine and cevimeline offer relief, they are not without limitations. Pilocarpine, a non-selective muscarinic agonist, often leads to systemic side effects due to its broad action.[1][2][3] Cevimeline shows improved selectivity for M1 and M3 receptors, which are prevalent in exocrine glands, but opportunities for enhanced potency, selectivity, and an optimized safety profile persist.[4][5][6][7]

This guide introduces a comprehensive benchmarking strategy for a novel compound, N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (hereafter designated "Compound X"). Based on its structural motifs, Compound X is hypothesized to be a potent and selective M3 muscarinic receptor agonist. The objective of this guide is to provide a rigorous framework for comparing Compound X against the current standards of care, Pilocarpine and Cevimeline, across key preclinical parameters. By following these protocols, researchers can generate the robust, comparative data necessary to establish a clear therapeutic potential and differentiation for this new chemical entity.

The following sections will detail the experimental logic, step-by-step protocols, and data interpretation guidelines for a head-to-head comparison of physicochemical properties, in vitro pharmacology, and critical safety and metabolic liabilities.

Part 1: Foundational Physicochemical Profiling

Expertise & Experience: Before delving into complex biological assays, understanding a compound's fundamental physicochemical properties is paramount.[8][9] These characteristics, such as solubility and lipophilicity, profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and can often predict its ultimate success or failure.[10] A compound that is highly potent in vitro but has poor solubility may never reach its target in a physiological system.

Aqueous Solubility Assessment

Causality: Adequate aqueous solubility is essential for oral absorption and for the preparation of suitable formulations for in vitro and in vivo testing. Poor solubility can lead to unreliable data in biological assays and challenges in achieving therapeutic concentrations.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare 10 mM stock solutions of Compound X, Pilocarpine, and Cevimeline in 100% dimethyl sulfoxide (DMSO).

  • Compound Dispensing: Using an acoustic liquid handler, dispense a range of volumes of each stock solution into a 96-well microplate to create a concentration gradient.

  • Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to <1%.

  • Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is defined as the kinetic solubility.

  • Data Analysis: Report the solubility in µg/mL and µM.

Lipophilicity Determination (LogD)

Causality: Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH, is a critical predictor of a compound's ability to cross cell membranes.[11] Excessively high lipophilicity can lead to non-specific binding, increased metabolic clearance, and potential toxicity, while very low lipophilicity can hinder absorption.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

  • Preparation: Prepare a solution of each compound at 1 mg/mL in a 1:1 mixture of n-octanol and PBS (pH 7.4).

  • Equilibration: Vigorously shake the mixture for 3 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at 2000 x g for 10 minutes to completely separate the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Calculation: Calculate LogD using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).

Data Summary: Physicochemical Properties
PropertyCompound XPilocarpine (Standard)Cevimeline (Standard)
Aqueous Solubility (µM) at pH 7.4 Experimental DataExperimental DataExperimental Data
LogD at pH 7.4 Experimental DataExperimental DataExperimental Data
Molecular Weight ( g/mol ) 170.26208.26200.31

Part 2: In Vitro Pharmacological Benchmarking

Expertise & Experience: The core of this investigation is to quantify the interaction of Compound X with its intended target, the M3 muscarinic receptor, and to assess its selectivity against other muscarinic subtypes. This section outlines radioligand binding assays to determine affinity (how tightly the compound binds) and functional assays to measure potency (the concentration required to elicit a biological response).

Muscarinic Receptor Binding Affinity (Ki)

Causality: A high binding affinity for the M3 receptor is a prerequisite for a potent agonist. Comparing the inhibition constant (Ki) across all five muscarinic receptor subtypes (M1-M5) will establish the selectivity profile of Compound X. A higher selectivity for M3 over M2, for instance, could predict a lower incidence of cardiac side effects associated with M2 receptor activation.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Use commercially available cell membranes prepared from CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably expressing human M1, M2, M3, M4, or M5 receptors.[12][13]

  • Assay Setup: In a 96-well plate, combine receptor membranes, a fixed concentration of the radioligand [3H]-N-methylscopolamine ([3H]-NMS), and a serial dilution of the test compound (Compound X, Pilocarpine, or Cevimeline).

  • Incubation: Incubate the plates for 90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to each well and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (the concentration that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]

M3 Receptor Functional Potency (EC50)

Causality: While binding demonstrates affinity, a functional assay is required to confirm that this binding translates into a biological response (i.e., agonism) and to quantify its potency. M3 receptors are Gq-coupled, meaning their activation leads to an increase in intracellular calcium ([Ca2+]i).[14] This change can be measured using a calcium-sensitive fluorescent dye.

Experimental Protocol: FLIPR Calcium Flux Assay

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human M3 receptor into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial kit like the FLIPR Calcium Assay Kit) for 1 hour at 37°C.[14][15][16] This allows the dye to enter the cells.

  • Compound Addition: Use a Fluorescence Imaging Plate Reader (FLIPR) to add serial dilutions of the test compounds to the wells while simultaneously monitoring fluorescence.[17][18][19]

  • Data Acquisition: The FLIPR instrument will record the fluorescence intensity over time. Agonist activation of the M3 receptor will cause a rapid increase in fluorescence as intracellular calcium levels rise.

  • Data Analysis: Determine the maximum fluorescence response for each concentration. Plot the response against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).

G

Data Summary: In Vitro Pharmacology
ParameterReceptorCompound XPilocarpine (Standard)Cevimeline (Standard)
Binding Affinity (Ki, nM) M1DataDataData
M2DataDataData
M3 Data Data Data
M4DataDataData
M5DataDataData
Functional Potency (EC50, nM) M3 Data Data Data
Maximal Efficacy (Emax, %) M3 Data Data *Data

Part 3: Early ADME & Safety Profiling

Expertise & Experience: A potent and selective compound can still fail in development due to poor metabolic stability or unforeseen safety issues. Early in vitro assessment of these parameters is a critical, self-validating step in drug discovery. It allows for the early identification of liabilities that may need to be addressed through chemical modification.

Metabolic Stability in Human Liver Microsomes

Causality: The liver is the primary site of drug metabolism.[20] An in vitro assay using human liver microsomes (HLMs), which contain key drug-metabolizing enzymes like cytochrome P450s, provides a reliable estimate of a compound's metabolic clearance rate.[21][22][23] A compound that is too rapidly metabolized will have a short half-life in vivo, potentially requiring frequent dosing.

Experimental Protocol: HLM Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing pooled HLMs (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture and the test compound (1 µM final concentration) to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[23]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction and quench it with ice-cold acetonitrile containing an internal standard to stop the reaction.[20]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

G

Cardiac Safety: hERG Channel Inhibition

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[24] Regulatory agencies mandate hERG testing for most new drug candidates.[25][26] The patch-clamp technique is the gold standard for assessing a compound's hERG liability.

Experimental Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • Patch-Clamp Recording: Using a patch-clamp rig, achieve a whole-cell configuration on a single cell.[24][27]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG current.[26]

  • Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.

  • Measurement: Measure the reduction in the hERG tail current at each compound concentration.

  • Data Analysis: Plot the percentage of current inhibition against the log concentration of the compound. Fit the data to determine the IC50 for hERG channel block. A higher IC50 value indicates a lower risk.

Data Summary: Early ADME & Safety
ParameterCompound XPilocarpine (Standard)Cevimeline (Standard)
HLM Half-Life (t1/2, min) Experimental DataExperimental DataExperimental Data
HLM Intrinsic Clearance (CLint, µL/min/mg) Experimental DataExperimental DataExperimental Data
hERG Inhibition (IC50, µM) Experimental DataExperimental DataExperimental Data

Conclusion and Forward Look

This guide provides a comprehensive, scientifically grounded framework for the initial benchmarking of this compound (Compound X) against established M3 agonists. The successful execution of these protocols will yield a clear, data-driven comparison of Compound X to Pilocarpine and Cevimeline.

An ideal outcome would show that Compound X possesses:

  • Superior Potency: A lower EC50 at the M3 receptor.

  • Enhanced Selectivity: A significantly larger Ki ratio for M3 vs. other muscarinic subtypes, particularly M2.

  • Favorable ADME/Safety Profile: Good metabolic stability (longer t1/2) and a high hERG IC50 (low risk of cardiac effects).

The data generated will form a robust foundation for making critical decisions about the continued development of Compound X as a potential best-in-class therapeutic for Sjögren's syndrome.

References

  • Pilocarpine - Wikipedia. Available from: [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets - NCBI. Available from: [Link]

  • Pilocarpine - Massive Bio. Available from: [Link]

  • Muscarinic Receptor Agonists – Nursing Pharmacology-2e - WisTech Open. Available from: [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed. Available from: [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit - Molecular Devices. Available from: [Link]

  • Pharmacology of Pilocarpine: a muscarinic receptor agonist - M3 Inc. Available from: [Link]

  • Cevimeline - PubMed. Available from: [Link]

  • FLIPR Calcium Assay Kits - Molecular Devices. Available from: [Link]

  • Muscarinic Receptor Agonists - Medicine LibreTexts. Available from: [Link]

  • Use of muscarinic agonists in the treatment of Sjögren's syndrome - PubMed. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - protocols.io. Available from: [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. Available from: [Link]

  • Use of cevimeline, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed. Available from: [Link]

  • Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed. Available from: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - Discovery Biology. Available from: [Link]

  • Meta-analysis corroborates the clinical use of cevimeline in alleviating xerostomia in Sjögren's syndrome - Rheuma Tv. Available from: [Link]

  • Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay - Porsolt. Available from: [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology. Available from: [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays - PubMed. Available from: [Link]

  • Microsomal Stability - Cyprotex. Available from: [Link]

  • Physicochemical Characterization - Creative Biolabs. Available from: [Link]

  • Microsomal Clearance/Stability Assay - Domainex. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam - Sophion. Available from: [Link]

  • Analysis of Physicochemical Properties for Drugs of Natural Origin - SciSpace. Available from: [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - Springer. Available from: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. Available from: [Link]

  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays - ResearchGate. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

To our valued research community:

The exploration of novel chemical entities is a cornerstone of drug discovery. A critical aspect of this exploration is understanding a compound's selectivity profile – its propensity to interact with its intended target versus off-target sites. This guide focuses on N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine , a molecule of interest due to its distinct structural motifs: a substituted tetrahydrofuran ring and a pyrrolidine moiety.

Following a comprehensive search of available scientific literature, we have determined that specific experimental data on the selectivity profile of this compound is not yet publicly available. The synthesis of related structures has been documented, but detailed pharmacological characterization of this particular compound, including its binding affinities and functional activities against a panel of biological targets, remains to be published.

In light of this, a direct, data-driven comparison guide is not feasible at this time. Instead, this document will serve as a forward-looking analysis, leveraging established principles of medicinal chemistry and structure-activity relationships (SAR) to hypothesize a potential selectivity profile for this compound. We will draw upon data from broader classes of compounds containing similar structural features to inform our predictions. This approach is intended to provide a foundational framework for researchers who may be synthesizing or evaluating this compound and to guide the design of initial screening panels.

Deconstructing the Core Scaffold: Clues from Related Structures

The structure of this compound incorporates two key heterocyclic systems: a tetrahydrofuran ring and a pyrrolidine ring. Both are prevalent scaffolds in medicinal chemistry, and their presence suggests potential interactions with a range of biological targets, particularly within the central nervous system (CNS).

The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds.[1][2] Its derivatives have been shown to interact with a wide array of targets, including but not limited to:

  • Monoamine Transporters (DAT, NET, SERT): The pyrrolidine moiety is a common feature in inhibitors of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • G-Protein Coupled Receptors (GPCRs): Various pyrrolidine-containing molecules exhibit affinity for different GPCRs, including muscarinic, and opioid receptors.

  • Ion Channels: Certain pyrrolidine derivatives have been found to modulate the activity of various ion channels.

The tetrahydrofuran (THF) motif is also a key component in many pharmaceuticals.[3][4] Its ability to form hydrogen bonds and its defined stereochemistry contribute to its role in molecular recognition at various binding sites.

The specific combination of an N-methyl-amino group on the tetrahydrofuran ring at the 3-position and a pyrrolidine substituent at the 4-position presents a unique chemical architecture. To infer a potential selectivity profile, we will consider the pharmacological activities of compounds that share these or similar functionalities.

Hypothetical Target Classes and Rationale

Based on the structural components of this compound, a primary screening panel should arguably focus on CNS targets. The overall structure suggests the potential for interactions with receptors and transporters involved in neurotransmission.

A logical starting point for investigation would include:

  • Monoamine Transporters: The presence of the N-methyl group and the pyrrolidine ring are suggestive of potential interactions with DAT, NET, and SERT. Many potent monoamine reuptake inhibitors incorporate these features.

  • Muscarinic Acetylcholine Receptors (mAChRs): The tertiary amine and the oxygen-containing heterocycle could contribute to binding at muscarinic receptors.

  • Sigma Receptors (σ1 and σ2): The overall lipophilicity and the presence of a nitrogen atom are features often found in sigma receptor ligands.

Proposed Experimental Workflow for Profile Determination

To empirically determine the selectivity profile of this compound, a tiered experimental approach is recommended. This workflow is designed to first identify primary targets and then to comprehensively assess selectivity across a broader range of related proteins.

Caption: A tiered experimental workflow for determining the selectivity profile.

Detailed Experimental Protocols

The following are standard, detailed protocols for the initial stages of characterizing a novel compound like this compound.

Protocol 1: Radioligand Binding Assay (General Protocol)

This protocol provides a framework for assessing the binding affinity of the test compound to a panel of membrane-bound receptors and transporters.

Objective: To determine the percentage of inhibition of radioligand binding to a specific target at a single concentration of the test compound, and subsequently to determine the inhibitory constant (Ki).

Materials:

  • Test Compound: this compound

  • Cell membranes expressing the target receptor/transporter of interest

  • Radioligand specific for the target

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Assay buffer (target-specific)

  • 96-well microplates

  • Scintillation vials

  • Liquid scintillation fluid

  • Filter mats (e.g., GF/C)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the appropriate assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration typically near its dissociation constant (Kd).

    • Prepare the membrane suspension in assay buffer to a final protein concentration optimized for the specific target.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the test compound or vehicle control to the appropriate wells.

    • Add the non-specific binding control to designated wells.

    • Add the radioligand to all wells.

    • Initiate the binding reaction by adding the cell membrane suspension to all wells.

  • Incubation:

    • Incubate the plates at a specific temperature and for a duration optimized for the target to reach equilibrium.

  • Termination and Harvesting:

    • Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Transfer the filter discs to scintillation vials.

    • Add liquid scintillation fluid to each vial.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For single-point screening, calculate the percentage of inhibition caused by the test compound.

    • For concentration-response curves, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve fit.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and a Call for Data

The true selectivity profile of This compound can only be unveiled through rigorous experimental evaluation. The predictive framework and proposed experimental methodologies outlined in this guide are intended to serve as a valuable starting point for researchers embarking on the characterization of this and structurally related novel compounds.

We strongly encourage the scientific community to share and publish their findings on the pharmacology of this and other new chemical entities. Such data is invaluable for building a collective understanding of structure-activity relationships and for accelerating the discovery of new therapeutic agents. As experimental data for this compound becomes available, this guide will be updated to reflect a data-driven comparison of its selectivity profile.

References

As this guide is a predictive analysis due to the absence of specific experimental data for the topic compound, the reference list is comprised of sources that discuss the broader chemical motifs present in the molecule.

  • Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. ResearchGate. [Link]

  • Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. ResearchGate. [Link]

  • Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments. PubMed Central. [Link]

  • Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • (R)-N-methyltetrahydrofuran-3-amine | C5H11NO | CID 51606338. PubChem. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. PubMed Central. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA portal. [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. PubMed Central. [Link]

  • Separation of pyrrolidine from tetrahydrofuran by using pillar[5]arene-based nonporous adaptive crystals. Semantic Scholar. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]

  • Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. [Link]

  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link]

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A Comparative Guide to the Reproducibility of Experimental Data for N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental data is the cornerstone of scientific integrity and progress. This guide provides an in-depth technical analysis of the synthesis and characterization of the novel compound, N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine. In the absence of extensive published data on this specific molecule, we propose a robust synthetic methodology and a rigorous analytical framework designed to ensure the highest degree of reproducibility. Furthermore, we will compare the projected data of our target compound with a structurally related analog to provide a broader context for its chemical properties.

Proposed Synthetic Pathway: A Rational Approach to this compound

The synthesis of this compound can be logically approached through a two-step sequence commencing with a commercially available starting material, 3-oxotetrahydrofuran. The proposed pathway involves an initial α-amination followed by a reductive amination.

Synthetic_Pathway 3-Oxotetrahydrofuran 3-Oxotetrahydrofuran Intermediate_A 4-Bromo-3-oxotetrahydrofuran 3-Oxotetrahydrofuran->Intermediate_A Br2, Dioxane (α-bromination) Intermediate_B 4-(Pyrrolidin-1-yl)tetrahydrofuran-3-one Intermediate_A->Intermediate_B Pyrrolidine, K2CO3 (Nucleophilic Substitution) Target_Compound N-Methyl-N-(4-pyrrolidin-1-yl) tetrahydrofuran-3-yl)amine Intermediate_B->Target_Compound Methylamine, NaBH(OAc)3 (Reductive Amination)

A proposed two-step synthetic pathway for this compound.

This synthetic strategy is advantageous due to the relatively mild conditions and the commercial availability of the starting materials. The α-bromination of ketones is a well-established transformation, and the subsequent nucleophilic substitution with pyrrolidine is expected to proceed efficiently. The final reductive amination with methylamine is a highly reliable method for the formation of the target tertiary amine.

Detailed Experimental Protocol

The following protocol is a proposed method for the synthesis of this compound. Adherence to these detailed steps is critical for achieving reproducible results.

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)tetrahydrofuran-3-one

  • Reaction Setup: To a solution of 3-oxotetrahydrofuran (1.0 eq) in dioxane at 0 °C, add bromine (1.05 eq) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-3-oxotetrahydrofuran.

  • Purification: The crude product can be used in the next step without further purification.

  • Nucleophilic Substitution: Dissolve the crude 4-bromo-3-oxotetrahydrofuran in acetonitrile. Add potassium carbonate (2.5 eq) and pyrrolidine (1.2 eq).

  • Reaction Execution: Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

  • Workup and Isolation: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(pyrrolidin-1-yl)tetrahydrofuran-3-one.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 4-(pyrrolidin-1-yl)tetrahydrofuran-3-one (1.0 eq) in dichloromethane, add methylamine (2.0 M solution in THF, 1.5 eq).

  • Reaction Execution: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Continue stirring at room temperature for 12-16 hours.

  • Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product, this compound.

Analytical Characterization and Data Interpretation

To ensure the identity, purity, and reproducibility of the synthesized compound, a comprehensive analytical characterization is essential.

Analytical Technique Expected Results for this compound
¹H NMR Protons adjacent to the nitrogen atoms and the oxygen atom in the tetrahydrofuran ring are expected to be the most downfield. The methyl group on the nitrogen will appear as a singlet. The pyrrolidine and tetrahydrofuran ring protons will show complex multiplets.
¹³C NMR Carbons bonded to heteroatoms (N, O) will be in the downfield region. The methyl carbon will be the most upfield signal.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₉H₁₈N₂O, MW: 170.25 g/mol ) should be observed. Fragmentation patterns should be consistent with the proposed structure.
High-Performance Liquid A single major peak with a purity of >95% should be observed. The retention time should be consistent across different batches.
Infrared (IR) Spectroscopy C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ region. The absence of a C=O stretch (around 1700 cm⁻¹) from the ketone precursor is a key indicator of a complete reaction.[1]

Ensuring Reproducibility: A Workflow for Scientific Integrity

Reproducibility in organic synthesis is not a matter of chance; it is the result of meticulous planning and execution.[2][3] The following workflow is designed to maximize the reproducibility of the synthesis of this compound.

Reproducibility_Workflow cluster_prep Pre-Synthesis cluster_synthesis Synthesis Execution cluster_post Post-Synthesis Reagent_QC Reagent Quality Control (Purity, Source) SOP_Dev Standard Operating Procedure (SOP) Development Reagent_QC->SOP_Dev Parameter_Control Strict Parameter Control (Temp, Time, Stoichiometry) SOP_Dev->Parameter_Control In_Process_Control In-Process Controls (TLC, LC-MS) Parameter_Control->In_Process_Control Purification Consistent Purification Methodology In_Process_Control->Purification Characterization Comprehensive Characterization (NMR, MS, HPLC) Purification->Characterization Data_Archiving Detailed Data Archiving (Spectra, Yields, Purity) Characterization->Data_Archiving

A workflow for ensuring the reproducibility of experimental data in organic synthesis.

Key Pillars of Reproducibility:

  • Reagent and Solvent Quality: The purity of starting materials and solvents can significantly impact reaction outcomes. It is imperative to use reagents from reliable sources and to characterize them if there is any doubt about their quality.[2]

  • Strict Control of Reaction Parameters: Temperature, reaction time, and stoichiometry must be precisely controlled and documented. Minor variations in these parameters can lead to different product distributions and yields.

  • Consistent Workup and Purification: The procedures for quenching the reaction, extracting the product, and purifying it must be standardized to minimize batch-to-batch variability.

  • Thorough Characterization: As outlined in the previous section, comprehensive analytical characterization is non-negotiable for confirming the structure and purity of the final compound.

  • Detailed Record-Keeping: Every detail of the experiment, from the lot numbers of the reagents to the specific instrument parameters used for analysis, should be meticulously recorded.[4]

Comparative Analysis: this compound vs. A Structural Analog

To provide a comparative perspective, we will examine the available data for a structurally related compound, N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine .[5]

Property This compound (Projected) N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine (Reported) [5]
Molecular Formula C₉H₁₈N₂OC₁₁H₂₂N₂O
Molecular Weight 170.25 g/mol 198.31 g/mol
Topological Polar Surface Area ~20 Ų24.5 Ų
Key Structural Difference Pyrrolidine ring attached at the 4-position of the tetrahydrofuran ring.Piperidine ring attached via a methylene linker to the 2-position of the tetrahydrofuran ring.
Synthetic Strategy Proposed via α-amination and reductive amination.Likely synthesized via reductive amination of a piperidine derivative with a tetrahydrofuran aldehyde.

The comparison highlights that while both molecules share the N-methyl-tetrahydrofuran and a cyclic amine moiety, the different substitution patterns and the nature of the cyclic amine (pyrrolidine vs. piperidine) will lead to distinct physicochemical and pharmacological properties. The proposed synthetic route for our target compound is tailored to its specific substitution pattern and may offer different challenges and advantages compared to the synthesis of its analog.

Conclusion

This guide has presented a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound, with a strong emphasis on the principles of data reproducibility. By following the proposed synthetic protocol, adhering to the rigorous analytical characterization methods, and implementing the workflow for ensuring reproducibility, researchers can be confident in the integrity and reliability of their experimental data. The comparison with a structural analog further enriches our understanding of this novel chemical entity and provides a valuable context for future research and development endeavors.

References

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • National Institutes of Health. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. [Link]

  • SciSpace. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?[Link]

  • ACS Publications. (2019). Five Easy Ways To Make Your Research More Reproducible. [Link]

  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. [Link]

  • Agilent. (n.d.). Analysis of primary, secondary and tertiary amines. [Link]

  • ResearchGate. (n.d.). Diastereoselective synthesis of novel N-substituted pyrrolidine-2-one containing piperazine derivatives. [Link]

  • Technical University of Munich. (2008). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. [Link]

  • ResearchGate. (2024). Reproducibility in Chemical Research. [Link]

  • PLOS. (2022). 5 Open Science practices that improve reproducibility & support trust in science. [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • PubChem. (n.d.). N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. [Link]

  • ResearchGate. (n.d.). One-pot Preparation of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine, a compound whose structural motifs—a substituted amine, a pyrrolidine ring, and a tetrahydrofuran ring—necessitate its classification as hazardous waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

Part 1: Hazard Profile and Risk Assessment

  • Amine Group: Amines are organic compounds derived from ammonia and can be toxic, flammable, and corrosive.[1][2] They should be handled with care to avoid skin and eye contact, as well as inhalation of vapors.[1]

  • Pyrrolidine Moiety: Pyrrolidine is a cyclic amine that is flammable and can cause severe skin burns and eye damage.[3][4][5] It is harmful if swallowed or inhaled.[6]

  • Tetrahydrofuran (THF) Substructure: THF is a highly flammable liquid whose vapors can form explosive mixtures with air.[7] A significant hazard associated with THF is its potential to form explosive peroxides upon exposure to air and light.[7][8]

Given these constituent hazards, this compound must be treated as a hazardous chemical. A comprehensive risk assessment should precede any handling or disposal activities.

Table 1: Recommended Personal Protective Equipment (PPE)
EquipmentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile).[9]To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[4][9]
Eye Protection Safety glasses with side shields or chemical safety goggles.[9]To prevent eye contact and potential serious eye irritation.[9]
Lab Coat A standard laboratory coat or other protective clothing.[9][10]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside a fume hood.[9]To prevent the inhalation of vapors.

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following protocol provides a systematic approach to ensure that this chemical waste is managed safely and in accordance with regulatory standards.

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination: Due to its chemical structure, any waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous waste.[11][12]

  • Segregation: It is crucial to segregate this amine-containing waste from other waste streams to prevent dangerous reactions.[10][13]

    • Do NOT mix with:

      • Acids (to prevent violent neutralization reactions).[10][14]

      • Oxidizing agents (to avoid combustion risk).[10][14]

      • Non-hazardous waste.[9]

Step 2: Waste Collection and Containment
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[13][15] The container must have a secure screw-top cap.[14]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste".[12] The label must also clearly identify the contents, including the full chemical name: "this compound" and any other components in the waste mixture.[16] The manufacturer's name and address should also be on the label.[16]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[13]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[14]

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[12][14]

Step 3: Storage and Spill Management
  • Storage Location: The SAA should be a well-ventilated area, away from heat, sparks, and open flames.[3][6] Flammable wastes are best stored in a fire-rated cabinet.[13][17]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks or spills.[13]

  • Spill Response: Be prepared for accidental spills. A spill kit containing absorbent materials, neutralizers, and personal protective equipment should be readily available.[10] In the event of a spill, alert others, evacuate if necessary, and follow your institution's established spill response procedures.[10]

Step 4: Arranging for Disposal
  • Institutional Procedures: Disposal of hazardous waste must be handled through your institution's Environmental Health and Safety (EHS) department.[9] Familiarize yourself with your organization's specific procedures for hazardous waste pickup.

  • Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical waste.[1][9] Never attempt to dispose of this chemical down the drain or in the regular trash.[9][13] Such actions are illegal and environmentally harmful.[1][17]

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage Storage & Management cluster_disposal Final Disposal A Assess Hazards of This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Labeled, Compatible Hazardous Waste Container B->C D Add Waste to Container in a Fume Hood C->D E Segregate from Incompatible Wastes (Acids, Oxidizers) D->E F Keep Container Securely Closed When Not in Use D->F G Store Container in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment for Liquid Waste G->H I Maintain Spill Kit and Emergency Procedures G->I J Contact Institutional EHS for Waste Pickup H->J K EHS Arranges for Disposal via Licensed Vendor J->K

Caption: A flowchart outlining the key stages for the safe disposal of this compound.

Part 4: Regulatory Compliance

Adherence to established regulations is not optional; it is a legal requirement. In the United States, the disposal of hazardous laboratory waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[15][16][18] Key aspects of compliance include:

  • Chemical Hygiene Plan (CHP): Your laboratory must have a written CHP that outlines specific procedures for handling hazardous chemicals, including waste disposal.[19][20]

  • Waste Generator Status: Your institution will have a designated EPA waste generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates the on-site accumulation limits and timelines for waste disposal.[12]

  • Record Keeping: Accurate records of hazardous waste generation and disposal must be maintained.[21]

By following the procedures outlined in this guide, you will not only ensure a safer laboratory environment but also contribute to the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. When handling novel compounds such as N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine, for which comprehensive toxicological data may not be readily available, a conservative and informed approach to personal protective equipment (PPE) is paramount. This guide provides a detailed, experience-driven framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.

The following recommendations are synthesized from the safety profiles of structurally analogous compounds, including various N-methylated and pyrrolidine-containing heterocyclic amines. The core principle is to treat substances of unknown toxicity with a high degree of caution, assuming potential for skin and eye irritation or corrosion, respiratory effects, and potential reproductive toxicity until data proves otherwise.

Core Principles of Chemical Safety

Before detailing specific PPE, it is crucial to establish a foundational understanding of the hierarchy of controls. PPE is the last line of defense. Engineering controls, such as fume hoods and proper ventilation, and administrative controls, like standard operating procedures and training, are your primary safeguards. This guide assumes all work with this compound is conducted within a properly functioning chemical fume hood.

Recommended Personal Protective Equipment

Based on the hazard profile of similar chemical structures, the following PPE is essential for the routine handling of this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield worn over goggles for large volumes or splash-prone procedures.[1][2]Protects against splashes of the chemical which, like similar amines, is presumed to be corrosive or severely irritating to the eyes.[1] A face shield provides an additional layer of protection for the entire face.[2]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact. Amines can be skin irritants or corrosive. Double-gloving is a best practice for handling hazardous chemicals to protect against undetected pinholes and to allow for safe removal of the outer glove if contaminated.
Body Protection Flame-resistant laboratory coat, fully buttoned with sleeves rolled down.Protects the skin and personal clothing from splashes and spills. A flame-resistant coat is a general laboratory best practice.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills. Open-toed shoes are never appropriate in a laboratory setting.[2]
Respiratory Protection Generally not required for small-scale work in a certified chemical fume hood. For large quantities, aerosol-generating procedures, or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3]Protects against inhalation of vapors or aerosols, which may be irritating to the respiratory system.[4][5]

Operational Procedures: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Gloves: Don your inner and then outer pair of gloves. Ensure the cuffs of the gloves go over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: If double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated storage location or place it in a laundry bin if contaminated.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer gloves. Dispose of them in the appropriate chemical waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

All disposable PPE, including gloves, that has been in contact with this compound must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and other solid materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing the compound should be disposed of in a properly labeled, sealed hazardous liquid waste container. Do not pour chemical waste down the drain.[4]

  • Container Disposal: Empty containers that held the chemical should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to your institution's guidelines.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][6]

Always have the Safety Data Sheet (SDS) for a structurally similar compound readily available for emergency responders.

Decision-Making for PPE Selection

The level of PPE required can be adjusted based on the specific procedure and the scale of the operation. The following flowchart provides a logical framework for this decision-making process.

PPE_Decision_Workflow start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood small_scale Small scale (<1g) routine weighing/transfer? fume_hood->small_scale Yes evacuate Evacuate Area & Follow Emergency Procedures fume_hood->evacuate No large_scale Large scale (>1g) or splash/aerosol risk? small_scale->large_scale No ppe_base Required PPE: - Lab Coat - Double Nitrile/Neoprene Gloves - Chemical Splash Goggles small_scale->ppe_base Yes ventilation_fail Ventilation failure or spill outside hood? large_scale->ventilation_fail No ppe_enhanced Enhanced PPE: - Base PPE + Face Shield large_scale->ppe_enhanced Yes ppe_respirator Emergency PPE: - Base PPE + Face Shield - NIOSH-approved Respirator with  Organic Vapor Cartridge ventilation_fail->ppe_respirator Yes stop Proceed with Caution ventilation_fail->stop No ppe_base->stop ppe_enhanced->stop ppe_respirator->evacuate

Caption: PPE selection workflow for handling this compound.

This guide is intended to provide a robust framework for the safe handling of this compound. As a Senior Application Scientist, I urge you to always exercise critical thinking and caution. When in doubt, err on the side of more stringent protective measures. Your safety, and the safety of your colleagues, is the most critical component of successful research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.